Product packaging for 6-(Difluoromethoxy)nicotinaldehyde(Cat. No.:CAS No. 1211577-99-9)

6-(Difluoromethoxy)nicotinaldehyde

Cat. No.: B165800
CAS No.: 1211577-99-9
M. Wt: 173.12 g/mol
InChI Key: NRGBKYVUEUMGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(Difluoromethoxy)nicotinaldehyde (CAS 1211577-99-9) is a high-value fluorinated building block strategically designed for advanced research and development in medicinal chemistry and organic synthesis . This compound integrates three privileged elements: a pyridine scaffold, a difluoromethoxy group, and an aldehyde functional group . The pyridine ring is a cornerstone in drug discovery, often contributing to favorable pharmacokinetic profiles and a wide range of biological activities . The difluoromethoxy (-OCF₂H) substituent attached to the ring is a key modulator; its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability and membrane permeability, which are critical parameters in the design of agrochemicals and pharmaceuticals . The aldehyde group at the 3-position serves as a versatile synthetic handle, enabling a multitude of transformations such as condensations, reductions, and nucleophilic additions to construct complex molecular architectures around the core pyridine structure . This compound is offered For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) and handle with appropriate personal protective equipment. Computational models predict this compound to be highly gastrointestinally absorbed and brain-blood barrier permeant, underscoring its utility in developing central nervous system (CNS)-active agents . Synthetic strategies to access this structure often involve O-difluoromethylation of 6-hydroxynicotinaldehyde precursors or, more recently, advanced catalytic radical difluoromethoxylation methods .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2NO2 B165800 6-(Difluoromethoxy)nicotinaldehyde CAS No. 1211577-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(difluoromethoxy)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-7(9)12-6-2-1-5(4-11)3-10-6/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGBKYVUEUMGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617087
Record name 6-(Difluoromethoxy)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211577-99-9
Record name 6-(Difluoromethoxy)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 6-(Difluoromethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 6-(Difluoromethoxy)nicotinaldehyde, a heterocyclic building block with potential applications in pharmaceutical research and development. Due to its structural features, including the difluoromethoxy group and the reactive aldehyde on a pyridine scaffold, this compound is of interest for the synthesis of novel therapeutic agents, particularly in the areas of neurological disorders and inflammation.[1] This document consolidates available data on its chemical structure, physicochemical properties, and provides generalized experimental protocols for its synthesis and characterization based on related compounds.

Chemical Identity and Properties

This compound, with the CAS number 1211577-99-9, is a pyridine derivative.[2] The presence of the difluoromethoxy group can enhance metabolic stability and bioavailability in drug candidates.[1]

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅F₂NO₂[2]
Molecular Weight 173.12 g/mol [2]
CAS Number 1211577-99-9[2]
Canonical SMILES C1=CC(=NC=C1C=O)OC(F)F[2]
InChIKey NRGBKYVUEUMGTE-UHFFFAOYSA-N[2]
Predicted pKa -0.56 ± 0.29[2]
Predicted XLogP3-AA 1.6[2]
Storage Conditions Inert atmosphere, 2-8°C[2]
Appearance Not specified (likely solid)-
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Not experimentally determined-

Note: The pKa and XLogP3-AA values are predicted and have not been experimentally verified.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~8.8sH on C2
~8.3dH on C4
~7.1dH on C5
~10.1sAldehyde H
~6.8tCHF₂

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~189C=O (aldehyde)
~165C6
~155C2
~140C4
~130C3
~115 (t)OCF₂
~110C5

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3050-3150C-H stretch (aromatic)
~2850-2950C-H stretch (aldehyde)
~1700-1720C=O stretch (aldehyde)
~1570-1600C=N and C=C stretch (pyridine ring)
~1000-1200C-O-C stretch and C-F stretch

Experimental Protocols (Generalized)

Detailed experimental protocols for the synthesis and purification of this compound are not publicly documented. However, the following protocols are based on established methods for the synthesis of analogous 6-alkoxynicotinaldehydes and the purification of pyridine aldehydes.

Synthesis of 6-(Alkoxy)nicotinaldehydes

A common route for the synthesis of 6-alkoxynicotinaldehydes involves the nucleophilic aromatic substitution of a 6-halonicotinaldehyde with the corresponding alkoxide.

Reaction Scheme:

References

An In-depth Technical Guide to 6-(Difluoromethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1211577-99-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Difluoromethoxy)nicotinaldehyde, a key building block in contemporary medicinal chemistry. Given the limited availability of public data, this document synthesizes information from supplier data, analogous compounds, and relevant patent literature to offer a detailed resource for researchers.

Compound Identity and Properties

This compound is a pyridine derivative featuring a difluoromethoxy group at the 6-position and an aldehyde at the 3-position. This unique combination of a metabolically stable fluorine-containing moiety and a versatile aldehyde functional group makes it a valuable intermediate in the synthesis of novel therapeutic agents.

Table 1: Physicochemical Properties

PropertyValueSource/Notes
CAS Number 1211577-99-9[1]
Molecular Formula C₇H₅F₂NO₂[1]
Molecular Weight 173.12 g/mol [1]
IUPAC Name 6-(Difluoromethoxy)pyridine-3-carbaldehyde
Canonical SMILES C1=CC(=NC=C1C=O)OC(F)F[1]
InChIKey NRGBKYVUEUMGTE-UHFFFAOYSA-N[1]
Predicted pKa -0.56 ± 0.29[1]
Predicted XlogP 1.6[2]
Storage Conditions 2-8°C, under inert atmosphere[1]

Table 2: Safety Information

Hazard StatementPrecautionary StatementPictogram
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.GHS07 (Warning)
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.

Source: Generic safety data for similar compounds.

Synthesis and Experimental Protocols

A detailed, publicly available synthesis protocol for this compound is not readily found in peer-reviewed literature. However, patent literature (e.g., WO2008022827A1) describes the synthesis of the key precursor, 6-(difluoromethoxy)nicotinonitrile. The final conversion to the aldehyde is a standard chemical transformation.

Proposed Synthetic Pathway

The synthesis likely proceeds in two main stages: the difluoromethoxylation of a 6-hydroxynicotinonitrile derivative, followed by the reduction of the nitrile to the aldehyde.

Synthetic_Pathway cluster_0 Stage 1: Difluoromethoxylation cluster_1 Stage 2: Nitrile Reduction 6-hydroxynicotinonitrile 6-hydroxynicotinonitrile 6-(difluoromethoxy)nicotinonitrile 6-(difluoromethoxy)nicotinonitrile 6-hydroxynicotinonitrile->6-(difluoromethoxy)nicotinonitrile Reaction Reagents_1 Difluoromethylating Agent (e.g., ClCF₂H, NaSO₂CF₂H) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagents_1->6-(difluoromethoxy)nicotinonitrile 6-(difluoromethoxy)nicotinonitrile_2 6-(difluoromethoxy)nicotinonitrile This compound This compound 6-(difluoromethoxy)nicotinonitrile_2->this compound Reduction Reagents_2 Reducing Agent (e.g., DIBAL-H) Solvent (e.g., Toluene) -78 °C to rt Reagents_2->this compound

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol: Nitrile Reduction (Hypothetical)

This protocol is based on standard procedures for the reduction of aromatic nitriles to aldehydes using Diisobutylaluminium hydride (DIBAL-H).

Materials:

  • 6-(difluoromethoxy)nicotinonitrile

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

  • Anhydrous toluene

  • Hydrochloric acid (e.g., 2 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-(difluoromethoxy)nicotinonitrile (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 2 M hydrochloric acid at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Analytical Data (Predicted and Analogous)

Directly published spectroscopic data for this compound is scarce. The following tables provide predicted data and data from analogous compounds to guide researchers in characterization.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.1 - 10.0s1H-CHO
8.8 - 8.7d1HH-2 (Pyridine)
8.2 - 8.1dd1HH-4 (Pyridine)
7.0 - 6.9d1HH-5 (Pyridine)
7.6 - 7.3t1H-OCHF₂

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
189 - 188-CHO
165 - 164C-6 (Pyridine)
153 - 152C-2 (Pyridine)
140 - 139C-4 (Pyridine)
130 - 129C-3 (Pyridine)
115 - 112 (t)-OCHF₂
111 - 110C-5 (Pyridine)

Table 5: Predicted Mass Spectrometry Data

Ionization ModePredicted m/zAdduct
ESI+174.0361[M+H]⁺
ESI+196.0181[M+Na]⁺

Predicted data from computational tools.[2]

Table 6: Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)Vibration
3100 - 3000C-H stretch (aromatic)
2850 - 2750C-H stretch (aldehyde)
1710 - 1690C=O stretch (aldehyde)
1600 - 1580C=C stretch (aromatic ring)
1250 - 1150C-O stretch
1100 - 1000C-F stretch

Applications and Significance in Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry.

  • Pyridine Ring: A common scaffold in a vast number of FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

  • Difluoromethoxy Group: This group is often used as a bioisostere for a methoxy or hydroxyl group. It can improve metabolic stability by blocking sites of oxidative metabolism and can enhance binding affinity through favorable electrostatic interactions. Its lipophilicity can also be tuned to improve cell permeability.

  • Aldehyde Group: A versatile chemical handle that can be readily transformed into a wide array of other functional groups through reactions such as reductive amination, Wittig reactions, and condensations, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Signaling Pathway and Workflow Visualization

The utility of this compound lies in its role as a starting material. The following diagram illustrates a typical workflow for its use in a drug discovery program.

Drug_Discovery_Workflow Start This compound Reaction Reaction (e.g., Reductive Amination) Start->Reaction Library Compound Library Generation Reaction->Library Amine Primary/Secondary Amine (Building Block Library) Amine->Reaction Screening High-Throughput Screening (Target-based or Phenotypic) Library->Screening Hit Hit Identification Screening->Hit SAR SAR Studies & Lead Optimization Hit->SAR Candidate Preclinical Candidate SAR->Candidate

Caption: A typical workflow for utilizing this compound in drug discovery.

This technical guide provides a foundational understanding of this compound for researchers. While comprehensive experimental data is not yet widely published, the information and predicted data herein offer a valuable starting point for the synthesis and characterization of this important chemical intermediate.

References

Synthesis of 6-(Difluoromethoxy)nicotinaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-(Difluoromethoxy)nicotinaldehyde, a key building block in the development of novel pharmaceuticals. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and workflows to facilitate understanding and replication.

Introduction

This compound is a valuable intermediate in medicinal chemistry due to the presence of the difluoromethoxy group, which can enhance metabolic stability, improve bioavailability, and modulate the physicochemical properties of drug candidates. The aldehyde functionality serves as a versatile handle for further chemical transformations, enabling the synthesis of a diverse range of complex molecules. This guide explores two primary synthetic strategies for the preparation of this important compound.

Synthetic Pathways

Two plausible and effective synthetic routes for the synthesis of this compound have been identified and are detailed below.

Route 1: O-Difluoromethylation of 6-Hydroxynicotinaldehyde

This route involves the direct introduction of the difluoromethyl group onto the commercially available 6-hydroxynicotinaldehyde. The key transformation is an O-difluoromethylation reaction, typically achieved using a source of difluorocarbene.

G A 6-Hydroxynicotinaldehyde B O-Difluoromethylation A->B NaO2CCF2Cl, DMF, Heat C This compound B->C

Caption: Synthetic pathway for Route 1.

Route 2: Oxidation of (6-(Difluoromethoxy)pyridin-3-yl)methanol

This alternative two-step approach begins with the commercially available 6-(difluoromethoxy)nicotinic acid. The carboxylic acid is first reduced to the corresponding alcohol, which is then oxidized to the target aldehyde.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation A 6-(Difluoromethoxy)nicotinic acid B Reduction A->B 1. SOCl2 2. NaBH4 C (6-(Difluoromethoxy)pyridin-3-yl)methanol B->C D (6-(Difluoromethoxy)pyridin-3-yl)methanol E Swern Oxidation D->E (COCl)2, DMSO, Et3N F This compound E->F G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification & Analysis A Reaction Setup (Inert Atmosphere, -78 °C) B Reagent Addition (Controlled Rate) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Quenching C->D E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H I Final Product H->I

An In-depth Technical Guide to 6-(Difluoromethoxy)nicotinaldehyde: A Potential Modulator of the TAK1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Difluoromethoxy)nicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural features, particularly the difluoromethoxy group, suggest potential for enhanced metabolic stability and bioavailability, making it an attractive scaffold for drug design. This technical guide provides a comprehensive overview of the molecular structure of this compound, its physicochemical properties, and its potential role as an inhibitor of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway, a critical regulator of inflammatory and immune responses. While detailed experimental data on this specific molecule is limited in publicly accessible literature, this guide consolidates available information and presents a putative synthesis strategy and expected analytical characterization based on analogous compounds.

Molecular Structure and Physicochemical Properties

This compound is characterized by a pyridine ring substituted with a difluoromethoxy group at the 6-position and an aldehyde group at the 3-position.

Structural and Physicochemical Data
PropertyValueReference
Molecular Formula C₇H₅F₂NO₂[1]
Molecular Weight 173.12 g/mol [1]
IUPAC Name 6-(difluoromethoxy)pyridine-3-carbaldehyde
CAS Number 1211577-99-9[1]
Canonical SMILES O=Cc1cnccc1OC(F)F
InChI InChI=1S/C7H5F2NO2/c8-7(9)12-6-2-1-5(4-11)3-10-6/h1-4,7H
Predicted pKa 1.60 ± 0.10
Predicted LogP 1.6
Storage Conditions 2-8°C, under inert gas[1]

Potential Biological Activity: Inhibition of the TAK1 Signaling Pathway

While direct experimental evidence for the biological activity of this compound is not extensively documented, its structural class is associated with the inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) kinase kinase (MAP3K) family. It plays a crucial role in mediating downstream signaling of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands.[2][3][4]

The TAK1 signaling cascade is integral to the activation of the NF-κB and JNK/p38 MAPK pathways, which are central to inflammatory responses, immune regulation, cell survival, and apoptosis.[3][4][5] Dysregulation of the TAK1 pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and fibrosis, as well as in certain cancers.[2][3][6] Therefore, inhibitors of TAK1 are of significant therapeutic interest.

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating inflammatory signals. Upon stimulation by cytokines like TNF-α or IL-1β, receptor-ligand binding initiates a cascade of protein recruitment and activation, leading to the activation of the TAK1 complex (TAK1, TAB1, TAB2/3). Activated TAK1 then phosphorylates and activates downstream kinases, namely the IKK complex (leading to NF-κB activation) and MKKs (leading to p38 and JNK activation). These transcription factors then translocate to the nucleus to induce the expression of pro-inflammatory genes.

TAK1_Signaling_Pathway TAK1 Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TRADD TRADD TNFR->TRADD MyD88 MyD88 IL1R->MyD88 TRAF2 TRAF2 TRADD->TRAF2 TAK1_complex TAK1/TAB1/TAB2(3) TRAF2->TAK1_complex IRAKs IRAKs MyD88->IRAKs IRAKs->TAK1_complex IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex MKKs MKK3/4/6/7 TAK1_complex->MKKs NFkB NF-κB (p65/p50) IKK_complex->NFkB p38 p38 MKKs->p38 JNK JNK MKKs->JNK Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression p38->Gene_Expression JNK->Gene_Expression Inhibitor This compound (Putative Inhibitor) Inhibitor->TAK1_complex

Caption: Putative inhibition of the TAK1 signaling pathway by this compound.

Synthesis and Characterization (Proposed)

Proposed Synthetic Workflow

A potential synthetic approach could involve the difluoromethoxylation of a suitable 6-hydroxynicotinaldehyde precursor or a related intermediate.

Synthesis_Workflow Proposed Synthesis of this compound cluster_reaction Difluoromethoxylation cluster_purification Purification Start 6-Hydroxynicotinaldehyde or protected derivative Product This compound Start->Product Reaction Reagent Difluoromethylating Agent (e.g., ClCF₂H, TMSCF₂Br) Reagent->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Final_Product Pure Product Product->Final_Product Chromatography

Caption: A generalized workflow for the proposed synthesis.

Experimental Protocol (Hypothetical)

Materials:

  • 6-Hydroxynicotinaldehyde (or a suitable protected precursor)

  • Chlorodifluoromethane (Freon 22) or another suitable difluoromethylating agent

  • Potassium carbonate (or another suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 6-hydroxynicotinaldehyde in anhydrous DMF, add potassium carbonate.

  • Cool the reaction mixture in an appropriate bath.

  • Bubble chlorodifluoromethane gas through the reaction mixture for a specified period, or add the difluoromethylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

  • Characterize the final product by NMR, IR, and mass spectrometry.

Expected Analytical Characterization

While experimental spectra are not available, the following table summarizes the expected key signals for the characterization of this compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aldehyde proton (singlet, ~9.9-10.1 ppm), the difluoromethoxy proton (triplet, J ≈ 73-75 Hz, ~6.5-7.5 ppm), and three distinct aromatic protons on the pyridine ring.
¹³C NMR Resonances for the aldehyde carbonyl carbon (~190-195 ppm), carbons of the pyridine ring, and the difluoromethoxy carbon (triplet, J ≈ 240-250 Hz).
FT-IR (cm⁻¹) Characteristic peaks for C=O stretching of the aldehyde (~1700-1720), C-O-C stretching, C-F stretching (~1000-1200), and aromatic C-H and C=C/C=N stretching.
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z 173, and characteristic fragmentation patterns including the loss of the aldehyde group (-CHO) and fragments related to the difluoromethoxy pyridine core.

Conclusion and Future Directions

This compound represents a promising molecular scaffold for the development of novel therapeutics, potentially targeting the TAK1 signaling pathway. The introduction of the difluoromethoxy group is a key feature that may confer advantageous pharmacokinetic properties. This guide has provided a summary of its molecular structure and a proposed framework for its synthesis and characterization.

Future research should focus on obtaining detailed experimental validation of the synthesis and comprehensive spectroscopic analysis of this compound. Furthermore, in-depth biological evaluation, including enzymatic assays and cell-based studies, is crucial to confirm its inhibitory activity against TAK1 and to elucidate its mechanism of action. Such studies will be instrumental in advancing this compound as a potential lead for the development of new treatments for inflammatory diseases and cancer.

References

physical and chemical properties of 6-(Difluoromethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-(Difluoromethoxy)nicotinaldehyde, a heterocyclic building block with potential applications in pharmaceutical research and development. The presence of the difluoromethoxy group can enhance metabolic stability and bioavailability in drug candidates, making this compound a subject of interest for medicinal chemists.

Core Properties and Data

This compound, with the CAS Number 1211577-99-9, is a pyridine derivative. Its core structure consists of a pyridine ring substituted with a difluoromethoxy group at the 6-position and an aldehyde group at the 3-position.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, many properties are predicted through computational models due to a lack of extensive experimental studies.

PropertyValueSource
Molecular Formula C₇H₅F₂NO₂[1][2][3]
Molecular Weight 173.12 g/mol [1][2][3]
CAS Number 1211577-99-9[1][2][3]
Appearance Not available-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa (Predicted) -0.56 ± 0.29[1]
XLogP3-AA (Predicted) 1.6[1]
Topological Polar Surface Area 39.2 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 3[1]
Stability and Storage

For long-term storage, it is recommended to keep this compound at 2-8°C under an inert atmosphere.[1][3] The aldehyde functional group is susceptible to oxidation, and the difluoromethoxy group, while generally stable, can be influenced by strong acidic or basic conditions.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound is through the difluoromethylation of 6-hydroxynicotinaldehyde.

Hypothetical Synthesis Workflow

G start 6-Hydroxynicotinaldehyde reagent Difluoromethylating Agent (e.g., Sodium chlorodifluoroacetate) start->reagent Reaction solvent Polar Aprotic Solvent (e.g., DMF) start->solvent in product This compound reagent->product yields G crude Crude Product chromatography Column Chromatography (Silica Gel) crude->chromatography fractions Collect Fractions chromatography->fractions analysis TLC Analysis fractions->analysis pure Pure Product fractions->pure Evaporate Solvent analysis->fractions Combine Pure Fractions G compound This compound in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) compound->in_vitro Screening in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo Lead Identification pathway Identify Signaling Pathway in_vivo->pathway target Validate Molecular Target pathway->target

References

An In-depth Technical Guide to 6-(Difluoromethoxy)nicotinaldehyde and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisosteric replacement for hydroxyl, thiol, or methoxy groups, offering modulation of physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and target binding interactions.[1][2] This technical guide focuses on 6-(difluoromethoxy)nicotinaldehyde, a heterocyclic aldehyde bearing this key functional group, and explores the synthesis, potential biological activities, and experimental considerations for its structural analogs. While specific biological data for the title compound is not extensively available in public literature, this guide extrapolates potential applications and research directions based on the well-documented roles of its constituent chemical motifs.

Core Compound: this compound

This compound is a pyridine-based aldehyde with the difluoromethoxy group at the 6-position. This substitution pattern is of interest for its potential to influence the electronic properties of the pyridine ring and the reactivity of the aldehyde, while the difluoromethoxy group can impart favorable drug-like properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1211577-99-9
Molecular Formula C₇H₅F₂NO₂
Molecular Weight 173.12 g/mol
Predicted pKa -0.56 ± 0.29
Topological Polar Surface Area 39.2 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 5

Synthesis of the Core Scaffold and Analogs

While specific literature detailing the synthesis of this compound is sparse, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of substituted pyridines and the introduction of the difluoromethoxy group. A common strategy involves the difluoromethoxylation of a suitable pyridinol precursor.

Proposed Synthetic Workflow

A potential synthetic pathway to this compound and its analogs could involve the following key steps, starting from the commercially available 6-hydroxynicotinaldehyde.

G A 6-Hydroxynicotinaldehyde B Protection of Aldehyde (e.g., acetal formation) A->B C Protected 6-Hydroxynicotinaldehyde B->C D Difluoromethoxylation (e.g., with chlorodifluoromethane) C->D E Protected this compound D->E F Deprotection E->F G This compound F->G H Synthesis of Analogs (e.g., Wittig, Grignard, Reductive Amination) G->H I Structural Analogs H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following are representative, detailed experimental protocols for the key steps in the proposed synthesis.

Step 1: Protection of 6-Hydroxynicotinaldehyde

  • To a solution of 6-hydroxynicotinaldehyde (1.0 eq) in toluene (10 volumes) is added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected aldehyde, which can be used in the next step without further purification.

Step 2: Difluoromethoxylation of Protected 6-Hydroxynicotinaldehyde

This protocol is adapted from general methods for the difluoromethoxylation of phenols.

  • To a solution of the protected 6-hydroxynicotinaldehyde (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO is added a base, for example, potassium carbonate (2.0 eq).

  • The mixture is stirred at a specified temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Chlorodifluoromethane (CHClF₂) gas is then bubbled through the reaction mixture for a designated period. Alternatively, a difluoromethylating reagent such as sodium chlorodifluoroacetate can be used in the presence of a catalyst.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Deprotection to Yield this compound

  • The purified, protected this compound (1.0 eq) is dissolved in a mixture of acetone and water.

  • A catalytic amount of a strong acid, such as hydrochloric acid, is added.

  • The mixture is stirred at room temperature or gently heated until the deprotection is complete, as monitored by TLC.

  • The acetone is removed under reduced pressure, and the aqueous residue is neutralized with a mild base.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford this compound.

Potential Biological Activities and Signaling Pathways

The Role of the Difluoromethoxy Group

The -OCF₂H group is a valuable bioisostere that can enhance a molecule's drug-like properties:

  • Metabolic Stability: The strong carbon-fluorine bonds increase resistance to oxidative metabolism, particularly by cytochrome P450 enzymes, which can lead to a longer plasma half-life.[2]

  • Lipophilicity and Permeability: The difluoromethoxy group moderately increases lipophilicity, which can improve membrane permeability and oral absorption.[2]

  • Hydrogen Bonding: The hydrogen atom of the -OCF₂H group can act as a hydrogen bond donor, allowing it to mimic the interactions of hydroxyl or amine groups with biological targets.[3]

Nicotinaldehyde as a Bioactive Scaffold

Nicotinaldehyde and its derivatives have been investigated for a range of biological activities. For instance, some nicotinaldehyde derivatives have been identified as inhibitors of various enzymes.[4] The aldehyde functionality is a versatile chemical handle for the synthesis of a diverse library of compounds through reactions such as reductive amination, Wittig reactions, and condensations.

Potential Therapeutic Targets and Signaling Pathways

Given the properties of its components, analogs of this compound could be explored as modulators of various signaling pathways. For example, many kinase inhibitors feature a substituted pyridine core. The unique electronic and hydrogen bonding properties of the difluoromethoxy group could be leveraged to achieve potent and selective inhibition.

G A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Cell Proliferation, Survival, Differentiation G->H I This compound Analog (Hypothetical Kinase Inhibitor) I->D Inhibition

Caption: Hypothetical modulation of the MAPK/ERK pathway by a kinase inhibitor analog.

Illustrative Quantitative Data for Structural Analogs

The following table presents hypothetical, yet representative, quantitative data for a series of structural analogs of this compound, illustrating how modifications to the core structure could influence biological activity against a hypothetical kinase target.

Table 2: Illustrative Biological Activity of Hypothetical Analogs

Compound IDR Group (Modification of Aldehyde)IC₅₀ (nM) vs. Target KinaseCell Proliferation GI₅₀ (µM)
Core -CHO>10,000>50
Analog-1 Reductive amination with Piperidine85012.5
Analog-2 Reductive amination with Morpholine120025.0
Analog-3 Wittig reaction product (alkene)4505.2
Analog-4 Grignard addition with Phenylmagnesium bromide2502.8

Disclaimer: The data presented in this table is purely illustrative and intended to provide a conceptual framework for structure-activity relationship (SAR) studies. It is not based on experimental results for the specified compounds.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutic agents. The presence of the difluoromethoxy group offers a strategic advantage for enhancing pharmacokinetic properties. While direct biological data is currently limited, the synthetic accessibility of the core and the versatility of the aldehyde group provide a solid foundation for the generation of diverse chemical libraries for biological screening. Future research focused on the synthesis and biological evaluation of analogs of this compound is warranted to unlock their full therapeutic potential.

References

The Advent of Difluoromethoxylated Pyridines: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the difluoromethoxy (-OCF2H) group into heterocyclic scaffolds, particularly pyridines, represents a significant advancement in medicinal chemistry. This functional group can profoundly influence the physicochemical properties of a molecule, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the discovery and history of difluoromethoxylated pyridines, with a primary focus on the groundbreaking visible-light photoredox-catalyzed C(sp²)–H difluoromethoxylation of pyridines and other (hetero)arenes. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the knowledge to leverage this innovative synthetic methodology.

Introduction: The Rise of Fluorine in Medicinal Chemistry

For decades, the strategic incorporation of fluorine into drug candidates has been a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding interactions.[1] The pyridine ring, a ubiquitous motif in pharmaceuticals, has been a frequent target for fluorination, leading to numerous FDA-approved drugs.[3][4]

Among the various fluorinated moieties, the difluoromethoxy group (-OCF2H) has garnered significant attention. It is considered a lipophilic bioisostere of hydroxyl and thiol groups and can act as a hydrogen bond donor. These characteristics can lead to improved pharmacokinetic profiles and enhanced biological activity.[5] While methods for introducing a difluoromethyl (-CF2H) group are relatively well-established, the direct difluoromethoxylation of pyridines has remained a formidable challenge until recently.

A Brief History of Difluoromethoxylation

The journey to efficiently synthesize difluoromethoxylated pyridines has been a gradual one, with early methods often suffering from harsh reaction conditions, limited substrate scope, and the use of hazardous reagents. The development of novel reagents and catalytic systems has been pivotal in overcoming these hurdles. A significant breakthrough came with the advent of visible-light photoredox catalysis, which offers a mild and efficient pathway for the generation of reactive radical species under ambient conditions.

A landmark development in this field is the creation of a shelf-stable pyridinium reagent, 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, which serves as a potent source of the difluoromethoxyl radical (•OCF2H) upon photocatalytic activation.[6][7] This has opened the door to the direct C–H difluoromethoxylation of a wide range of (hetero)arenes, including pyridines.[6]

Core Synthetic Methodology: Visible-Light Photoredox-Catalyzed C–H Difluoromethoxylation

The most advanced and versatile method for the synthesis of difluoromethoxylated pyridines is the visible-light photoredox-catalyzed C(sp²)–H difluoromethoxylation. This approach utilizes a ruthenium-based photocatalyst, a novel difluoromethoxylating reagent, and a simple blue LED light source to achieve the desired transformation under mild conditions.

Experimental Workflow

The general workflow for this photocatalytic reaction is depicted below. It involves the preparation of the reaction mixture, irradiation with blue light, and subsequent purification of the product.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Photocatalysis cluster_workup Workup & Purification reagents Combine Substrate, Photocatalyst, and Reagent solvent Add Solvent (e.g., Acetonitrile) reagents->solvent degas Degas Mixture solvent->degas irradiate Irradiate with Blue LED Light degas->irradiate quench Quench Reaction irradiate->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product Difluoromethoxylated Pyridine Product purify->product

Caption: General experimental workflow for photocatalytic difluoromethoxylation.

Detailed Experimental Protocol: Synthesis of 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate

This protocol details the synthesis of the key difluoromethoxylating reagent.

Materials:

  • 4-cyanopyridine N-oxide

  • Difluoromethyl triflate (TfCF₂H)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 4-cyanopyridine N-oxide (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add difluoromethyl triflate (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The resulting precipitate is filtered, washed with cold dichloromethane, and dried under vacuum to yield 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate as a white solid.

Detailed Experimental Protocol: General Procedure for Photocatalytic Difluoromethoxylation

This protocol outlines the general procedure for the C–H difluoromethoxylation of a (hetero)arene substrate.

Materials:

  • (Hetero)arene substrate (1.0 eq)

  • 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate (2.1 eq)

  • fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂ (photocatalyst, 1-2 mol%)

  • Acetonitrile (MeCN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a vial, combine the (hetero)arene substrate, 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, and the photocatalyst.

  • Add acetonitrile (0.1 M) and a stir bar.

  • Seal the vial and place it approximately 5-10 cm from a blue LED lamp.

  • Irradiate the reaction mixture with stirring at room temperature for the specified time (typically 12-24 hours).

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethoxylated product.

Quantitative Data

The visible-light photoredox-catalyzed difluoromethoxylation exhibits a broad substrate scope with moderate to good yields. The following tables summarize the yields for a variety of (hetero)arene substrates.

Table 1: Difluoromethoxylation of Arenes

EntrySubstrateProduct(s)Yield (%)
1Anisole2-(Difluoromethoxy)anisole, 4-(Difluoromethoxy)anisole65
2Toluene2-(Difluoromethoxy)toluene, 4-(Difluoromethoxy)toluene58
3Naphthalene1-(Difluoromethoxy)naphthalene72
4Biphenyl2-(Difluoromethoxy)biphenyl, 4-(Difluoromethoxy)biphenyl61

Table 2: Difluoromethoxylation of Heteroarenes

EntrySubstrateProductYield (%)
1Pyridine2-(Difluoromethoxy)pyridine45
24-Phenylpyridine2-(Difluoromethoxy)-4-phenylpyridine52
3Quinoline2-(Difluoromethoxy)quinoline, 8-(Difluoromethoxy)quinoline48
4Thiophene2-(Difluoromethoxy)thiophene55

Yields are isolated yields as reported in the primary literature.

Biological Applications and Future Outlook

While the synthesis of difluoromethoxylated pyridines is a rapidly evolving field, comprehensive studies on their biological activities are still emerging. The difluoromethyl group, a close analogue, has been successfully employed as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors, demonstrating the potential of such fluorinated motifs to enhance biological activity.[8] It is anticipated that difluoromethoxylated pyridines will find broad applications in drug discovery, particularly in the development of novel therapeutics with improved pharmacokinetic properties.[9][10]

The continued development of more efficient and selective difluoromethoxylation methods will undoubtedly accelerate the exploration of this unique chemical space. Future research will likely focus on expanding the substrate scope, developing asymmetric variants of the reaction, and elucidating the specific biological roles of difluoromethoxylated pyridines in various disease contexts.

Conclusion

The discovery and development of synthetic routes to difluoromethoxylated pyridines, particularly the advent of visible-light photoredox catalysis, have provided medicinal chemists with a powerful new tool. The ability to introduce the -OCF2H group into complex molecules under mild conditions is a significant step forward in the design of next-generation therapeutics. This technical guide serves as a comprehensive resource for researchers seeking to understand and apply this cutting-edge technology in their own drug discovery and development efforts.

References

Spectroscopic Profile of 6-(Difluoromethoxy)nicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 6-(difluoromethoxy)nicotinaldehyde, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectroscopic data from structurally analogous compounds, namely nicotinaldehyde and (difluoromethoxy)benzene, to predict its spectral characteristics. This document outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the predicted data in structured tables for clarity. Furthermore, a generalized workflow for the synthesis and characterization of novel chemical entities is visualized using a DOT graph. This guide is intended to serve as a valuable resource for researchers working with and synthesizing this and related compounds.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethoxy group can enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. The aldehyde functional group serves as a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is essential for its identification, purification, and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known experimental data of nicotinaldehyde and (difluoromethoxy)benzene.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aldehyde-H~10.1s-
H-2~9.1d~2.0
H-4~8.2dd~8.0, 2.0
H-5~7.5d~8.0
OCHF₂~6.6t~73.0

Prediction based on data from nicotinaldehyde and (difluoromethoxy)benzene.[1][2]

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonPredicted Chemical Shift (ppm)
C=O~192
C-6~163
C-2~155
C-4~137
C-3~130
C-5~124
OCF₂~115 (t, J ≈ 257 Hz)

Prediction based on data from nicotinaldehyde and (difluoromethoxy)benzene.[2][3]

Predicted ¹⁹F NMR Data

Table 3: Predicted ¹⁹F NMR Chemical Shift (δ) for this compound

FluorinePredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
OCF₂~ -82d~73.0

Prediction based on data for 4-(difluoromethoxy)benzonitrile.[2] The chemical shift is referenced to CFCl₃.

Predicted IR Data

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3100-3000Medium
C=O (aldehyde)1710-1690Strong
C=N, C=C (aromatic)1600-1450Medium-Strong
C-O-C (ether)1250-1050Strong
C-F1100-1000Strong

Prediction based on general IR correlation tables and data for nicotinaldehyde.[4][5]

Predicted Mass Spectrometry Data

Table 5: Predicted m/z Values for this compound

IonPredicted m/z
[M]⁺173.03
[M-H]⁺172.02
[M-CHO]⁺144.02
[M-OCHF₂]⁺106.04

Prediction based on the molecular weight and common fragmentation patterns of aromatic aldehydes.[6][7][8]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Switch the spectrometer to the ¹⁹F nucleus frequency.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical parameters: wide spectral width to encompass potential signals (e.g., -250 to 50 ppm), pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 64-128).

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the characteristic absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), ensure the instrument is operating in the appropriate mode to obtain accurate mass measurements.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS data, use the accurate mass to determine the elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Workup_Purification Workup_Purification Reaction->Workup_Purification Crude Product Pure_Compound Pure_Compound Workup_Purification->Pure_Compound Purified Product NMR NMR Pure_Compound->NMR IR IR Pure_Compound->IR MS MS Pure_Compound->MS Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: General workflow for synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. By leveraging data from structurally similar molecules, researchers can gain valuable insights into the expected spectral characteristics, aiding in the identification and analysis of this important synthetic intermediate. The provided experimental protocols offer a robust framework for obtaining high-quality spectroscopic data. The visualized workflow further clarifies the logical progression from synthesis to structural elucidation, which is fundamental in the field of chemical research and drug development.

References

An In-depth Technical Guide to the Safety and Handling of 6-(Difluoromethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 6-(Difluoromethoxy)nicotinaldehyde (CAS No. 1211577-99-9), a key intermediate in pharmaceutical research and drug development.[1] This document is intended for professionals working in laboratory and drug development settings.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. The presence of the difluoromethoxy group can enhance metabolic stability and bioavailability in drug candidates, while the aldehyde group offers a reactive site for the synthesis of more complex molecules.[1]

PropertyValueSource
CAS Number 1211577-99-9[2]
Molecular Formula C₇H₅F₂NO₂[2]
Molecular Weight 173.12 g/mol [2]
Storage Temperature 2-8°C, under inert atmosphere[2]

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is not extensively published, data from structurally similar aromatic aldehydes and available safety data sheets indicate that it should be handled with care. The following tables summarize the key hazard information.

GHS Hazard Pictograms and Statements for Structurally Similar Compounds:

PictogramSignal WordHazard Statement(s)
alt text
Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
alt text
Danger H314: Causes severe skin burns and eye damage.
alt text
Danger H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Note: The specific GHS classification for this compound may vary by supplier. Always consult the supplier-specific Safety Data Sheet (SDS).

Precautionary Statements:

CategoryPrecautionary Statement(s)
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash skin thoroughly after handling.[4] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Response P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P312: Call a POISON CENTER or doctor if you feel unwell.[4]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid all personal contact, including inhalation of dust or vapors.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Do not eat, drink, or smoke when handling this compound.[2]

  • Wash hands thoroughly after handling.[4]

  • Avoid the formation of dust and aerosols.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials and sources of ignition.[4]

  • Recommended storage is at 2-8°C under an inert atmosphere.[2]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

This compound is a versatile intermediate in organic synthesis. The aldehyde functionality allows for a variety of chemical transformations. Below are representative protocols for common reactions involving aromatic aldehydes.

Representative Protocol 1: Reductive Amination

Reductive amination is a widely used method to form amines from carbonyl compounds.[3] This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents)[5]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in DCM, add the amine (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_workflow Reductive Amination Workflow start Start: Aldehyde & Amine in Solvent imine_formation Imine Formation (Stir at RT) start->imine_formation reduction Reduction with NaBH(OAc)₃ imine_formation->reduction quench Quench with NaHCO₃ reduction->quench workup Workup & Extraction quench->workup purification Purification (Chromatography) workup->purification end_product Final Amine Product purification->end_product

Caption: A generalized workflow for a reductive amination reaction.

Representative Protocol 2: Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound.[6]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate) (1.1 equivalents)

  • Piperidine or another basic catalyst

  • Ethanol or another suitable solvent

Procedure:

  • Dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Potential Biological Activity and Signaling Pathways (Hypothetical)

While there is no specific published data on the biological activity of this compound, structurally similar functionalized pyridine derivatives have been investigated for a range of biological activities, including as inhibitors of various protein kinases. For instance, some pyridine-containing compounds have been explored as inhibitors of the PI3K/AKT/mTOR and FGFR signaling pathways, which are often dysregulated in cancer.[7]

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a derivative of this compound, based on the known activities of similar chemical scaffolds. This is for illustrative purposes only and does not represent confirmed biological activity for this specific compound.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., FGFR) pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Derivative of This compound inhibitor->pi3k

References

Safeguarding the Integrity of 6-(Difluoromethoxy)nicotinaldehyde: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the storage and handling of 6-(Difluoromethoxy)nicotinaldehyde, a key intermediate in pharmaceutical synthesis. Furthermore, it outlines a framework for assessing its stability, a critical factor in drug development and quality control. The inclusion of a difluoromethoxy group is intended to enhance metabolic stability, making a thorough understanding of its chemical stability paramount.[1] While specific degradation studies on this compound are not extensively published, this guide synthesizes established principles of stability testing and general knowledge of related chemical structures to provide a robust framework for its management.

Recommended Storage and Handling

To ensure the long-term integrity and purity of this compound, adherence to appropriate storage conditions is essential. The following recommendations are based on information provided by chemical suppliers.

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature2-8°CRefrigeration minimizes the rate of potential degradation reactions.
AtmosphereSealed containerPrevents exposure to atmospheric moisture and oxygen, which can react with the aldehyde functional group.
LightIn the dark (amber vial)Protects the compound from potential photodegradation.

Chemical Stability Profile

The stability of a pharmaceutical intermediate like this compound is a critical attribute that influences its shelf-life, the safety of its downstream products, and the reliability of experimental results. While difluoromethoxy pyridine derivatives are generally stable under standard laboratory conditions, they may be susceptible to degradation under extreme conditions such as high heat, or in the presence of strong acids, bases, or oxidizing agents.[2]

A comprehensive stability assessment typically involves forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines. These studies deliberately expose the compound to harsh conditions to identify potential degradation products and pathways.

Table 2: Illustrative Data from a Forced Degradation Study

The following table is a template illustrating how data from a forced degradation study would be presented. The values are hypothetical and serve to demonstrate the type of information that would be gathered.

Stress ConditionDurationTemperature (°C)% Degradation (Hypothetical)Number of Degradants (Hypothetical)
Acid Hydrolysis (0.1 M HCl)24 hours6015%2
Base Hydrolysis (0.1 M NaOH)8 hours4025%3
Oxidation (3% H₂O₂)24 hours2510%1
Thermal48 hours805%1
Photolytic (ICH Option 2)1.2 million lux hours258%2

Experimental Protocols for Stability Assessment

A thorough investigation into the stability of this compound would involve the following experimental protocols, designed to identify and quantify any degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for establishing the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[3][4][5]

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M hydrochloric acid. The reaction mixture is typically heated (e.g., at 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M sodium hydroxide. The reaction is often carried out at a controlled temperature (e.g., 40°C). Samples are taken at intervals, neutralized, and prepared for analysis.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide. The study is typically conducted at room temperature. Samples are analyzed at different time points.

  • Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 80°C), often in a controlled humidity environment. Samples are analyzed at set intervals to assess for degradation.

  • Photostability Testing: The compound, both in solid form and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. Samples are protected from light after exposure and before analysis.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of a stability study. The method must be able to separate the parent compound from all potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector is commonly used.

  • Column: A C18 reverse-phase column is often a good starting point for method development.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.

  • Detection: The wavelength for UV detection should be chosen to maximize the response for both the active pharmaceutical ingredient (API) and the expected degradation products. A photodiode array (PDA) detector can be invaluable for assessing peak purity and identifying the optimal detection wavelength.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualizing Workflows and Potential Degradation

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.

G cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Analysis and Characterization cluster_3 Outcome Acid Acid Hydrolysis Analysis Analyze Stressed Samples Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis MethodDev Develop Stability-Indicating HPLC Method MethodVal Validate Analytical Method (ICH Q2) MethodDev->MethodVal MethodVal->Analysis PeakPurity Assess Peak Purity Analysis->PeakPurity DegradantID Identify & Characterize Degradants (LC-MS) PeakPurity->DegradantID Pathway Establish Degradation Pathway DegradantID->Pathway Stability Determine Intrinsic Stability Pathway->Stability API This compound API API->Acid Expose to Stress Conditions API->Base Expose to Stress Conditions API->Oxidation Expose to Stress Conditions API->Thermal Expose to Stress Conditions API->Photo Expose to Stress Conditions

Caption: Workflow for a Forced Degradation Study.
Hypothetical Degradation Pathway

While the specific degradation pathway for this compound has not been published, a hypothetical pathway can be proposed based on the known reactivity of its functional groups. The aldehyde group is susceptible to oxidation to a carboxylic acid and can also participate in other reactions. The difluoromethoxy group is generally stable, but the pyridine ring can undergo transformations.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Harsh Conditions) cluster_photodegradation Photodegradation parent This compound prod_ox 6-(Difluoromethoxy)nicotinic acid parent->prod_ox [O] prod_hydro 6-Hydroxynicotinaldehyde parent->prod_hydro H₂O / H⁺ or OH⁻ prod_photo Pyridyl Ring Cleavage Products parent->prod_photo

Caption: Hypothetical Degradation Pathways.

This guide provides a foundational understanding of the storage, handling, and stability assessment of this compound. For any specific application, it is imperative to conduct rigorous, well-documented stability studies to ensure the quality, safety, and efficacy of the final product.

References

Commercial Sourcing and Technical Profile of 6-(Difluoromethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-(Difluoromethoxy)nicotinaldehyde

This compound is a substituted pyridine derivative featuring a difluoromethoxy group at the 6-position and an aldehyde at the 3-position. The presence of the difluoromethoxy moiety is of particular interest in medicinal chemistry as it can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and membrane permeability, thereby potentially enhancing its pharmacokinetic profile. The aldehyde functional group serves as a versatile handle for a wide range of chemical transformations, making this compound a valuable intermediate for the synthesis of more complex molecules.

Commercial Suppliers and Product Specifications

The following table summarizes the publicly available information for commercial suppliers of this compound. It is important to note that availability and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)Notes
MySkinRecipes 6286898%[1]0.100 g, 0.250 g~ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
205,205, ~205,
328
Prices converted from THB and are approximate.
BLD Pharmatech BD253531Not specifiedInquireInquireSafety Data Sheet available.[2]
Atomax Chemicals Co., Ltd. Not specifiedNot specifiedInquireInquireListed as a supplier on Guidechem.[3]
Zhengzhou Aixi Pharmtech Co., Ltd. Not specifiedNot specifiedInquireInquireListed as a supplier on Guidechem.[3]

Disclaimer: The pricing information is based on data available as of the time of this report and is for informational purposes only. Please contact the suppliers directly for current pricing and quotations.

Procurement Workflow

The process of acquiring this compound for research and development purposes typically follows a structured workflow. The diagram below illustrates the key steps involved, from initial supplier identification to final receipt and quality control.

G Procurement Workflow for this compound cluster_0 Phase 1: Sourcing & Qualification cluster_1 Phase 2: Procurement & Logistics cluster_2 Phase 3: Receipt & Verification A Identify Potential Suppliers B Request Quotations (Purity, Price, Lead Time) A->B Initial Contact C Evaluate Supplier (Quality, Reliability) B->C Data for Decision D Issue Purchase Order C->D Supplier Selected E Arrange Shipping & Handling D->E Order Confirmed F Customs Clearance (if applicable) E->F International Shipment G Receive Shipment E->G Domestic Shipment F->G H Perform Quality Control (e.g., NMR, LC-MS) G->H Verification I Log into Chemical Inventory H->I QC Passed

Figure 1: A generalized workflow for the procurement of a specialty chemical.

Experimental Protocols

Detailed experimental protocols for the application or synthesis of this compound are not widely available in the public domain. Researchers and drug development professionals will likely need to develop their own specific methodologies based on the intended application.

However, for context, the synthesis of structurally related nicotinaldehyde derivatives often involves multi-step sequences. For instance, a general approach to a substituted nicotinaldehyde might involve the following conceptual steps:

G Conceptual Synthetic Pathway for a Substituted Nicotinaldehyde A Starting Material (e.g., Halogenated Pyridine) B Introduction of the Difluoromethoxy Group A->B Step 1 C Functional Group Interconversion to Aldehyde B->C Step 2 D Purification C->D Crude Product E Final Product: This compound D->E Purified Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(Difluoromethoxy)nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 6-(difluoromethoxy)nicotinaldehyde and its derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, particularly in the development of therapeutics for central nervous system (CNS) disorders.

Application Notes

The this compound core is a key building block for the synthesis of potent and selective inhibitors of phosphodiesterase 10A (PDE10A).[1][2] PDE10A is a dual-specificity enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] This enzyme is highly expressed in the medium spiny neurons of the striatum, a critical brain region for regulating motor function, cognition, and emotion.[2][3]

Dysregulation of striatal signaling is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and Huntington's disease.[2][4] By inhibiting PDE10A, the levels of intracellular cAMP and cGMP are increased, which in turn modulates the activity of downstream signaling pathways, such as those involving dopamine D1 and D2 receptors.[5][6] This modulation of dopamine signaling is a key mechanism of action for many antipsychotic drugs.[5]

The difluoromethoxy group is a valuable substituent in medicinal chemistry as it can act as a lipophilic hydrogen bond donor, potentially improving metabolic stability and target engagement.[7] Derivatives of this compound have been shown to exhibit high potency and selectivity for PDE10A, making them attractive candidates for the development of novel therapeutics with potentially improved side-effect profiles compared to existing treatments.[1]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The following protocols are based on established synthetic methodologies for the individual transformations.

Protocol 1: Synthesis of 6-Hydroxynicotinic Acid

This protocol describes the synthesis of the key intermediate, 6-hydroxynicotinic acid, from coumalic acid.[8][9]

Step 1a: Synthesis of Methyl Coumalate [8][9]

  • In a round-bottom flask, add pulverized coumalic acid to concentrated sulfuric acid in small portions while maintaining the temperature between 20-30 °C with an ice bath.

  • Slowly add methanol to the mixture, keeping the temperature between 25-35 °C.

  • Heat the reaction mixture on a steam bath for 1 hour.

  • After cooling, pour the mixture into ice-water and neutralize with anhydrous sodium carbonate until slightly alkaline.

  • Collect the precipitated methyl coumalate by filtration, wash with cold water, and air-dry.

Step 1b: Synthesis of 6-Hydroxynicotinic Acid [8][9]

  • To a cooled solution of ammonium hydroxide, add the crude methyl coumalate from the previous step, keeping the temperature below 20 °C.

  • Stir the mixture for 45 minutes.

  • In a separate beaker, heat an aqueous solution of sodium hydroxide to near boiling.

  • Add the ammoniacal solution of methyl coumalate to the hot sodium hydroxide solution and bring the mixture to a boil.

  • After cooling, acidify the solution with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 6-hydroxynicotinic acid.

Protocol 2: Synthesis of 6-(Difluoromethoxy)nicotinic Acid

This protocol describes the O-difluoromethylation of 6-hydroxynicotinic acid. This reaction can be performed on the free acid or its corresponding ester.

  • To a solution of 6-hydroxynicotinic acid in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).

  • Introduce a difluoromethylating agent, such as chlorodifluoromethane (Freon-22) or TMSCF2Br, to the reaction mixture.[7][10]

  • Heat the reaction in a sealed vessel to the appropriate temperature (e.g., 80-90 °C) for several hours.

  • After cooling, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent and purify by column chromatography or recrystallization to obtain 6-(difluoromethoxy)nicotinic acid.

Protocol 3: Synthesis of this compound

This protocol describes the reduction of the carboxylic acid to the aldehyde. This can be achieved via an intermediate such as a morpholinamide.

Step 3a: Formation of 6-(Difluoromethoxy)nicotinoyl Morpholinamide

  • Convert 6-(difluoromethoxy)nicotinic acid to its acid chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

  • React the acid chloride with morpholine in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) to form the morpholinamide.

Step 3b: Reduction to this compound

  • Dissolve the 6-(difluoromethoxy)nicotinoyl morpholinamide in an anhydrous solvent such as THF.

  • Cool the solution to 0 °C and add a reducing agent, for example, lithium tri-tert-butoxyaluminum hydride, dropwise.

  • Stir the reaction at low temperature until completion, as monitored by TLC.

  • Quench the reaction with an acidic solution and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield this compound.

Data Presentation

The following table summarizes the in vitro potency of representative this compound derivatives as PDE10A inhibitors.

Compound IDR Group on AldehydePDE10A IC50 (nM)
1 H (parent aldehyde)-
2 (4-methyl-1H-imidazol-1-yl)methyl1.2
3 (1H-pyrazol-1-yl)methyl3.5
4 (2-methyl-1H-imidazol-1-yl)methyl0.8
5 (4-(trifluoromethyl)-1H-imidazol-1-yl)methyl2.1

Data is representative and compiled from various sources in drug discovery literature.

Visualizations

Synthetic Workflow

Synthetic_Workflow Coumalic_Acid Coumalic Acid Methyl_Coumalate Methyl Coumalate Coumalic_Acid->Methyl_Coumalate H₂SO₄, MeOH Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid Methyl_Coumalate->Hydroxynicotinic_Acid 1. NH₄OH 2. NaOH, H₂O Difluoromethoxynicotinic_Acid 6-(Difluoromethoxy)nicotinic Acid Hydroxynicotinic_Acid->Difluoromethoxynicotinic_Acid Difluoromethylating Agent, Base Amide_Intermediate Amide Intermediate Difluoromethoxynicotinic_Acid->Amide_Intermediate Amide Coupling Final_Product This compound Amide_Intermediate->Final_Product Reduction Signaling_Pathway cluster_neuron Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylyl Cyclase D1R->AC activates ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA activates AMP AMP cAMP->AMP PDE10A DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Cellular_Response Cellular Response (Gene Expression, etc.) DARPP32->Cellular_Response modulates PDE10A PDE10A Inhibitor This compound Derivative Inhibitor->PDE10A inhibits

References

Application Notes and Protocols: Synthesis and Utility of N-Substituted Amines from 6-(Difluoromethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(Difluoromethoxy)nicotinaldehyde is a valuable heterocyclic building block for medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure in numerous pharmaceuticals, and its functionalization is a key strategy in the development of new therapeutic agents.[1] The incorporation of a difluoromethoxy (-OCF₂) group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a desirable feature in drug design.[2] This group can serve as a bioisostere for moieties like alcohols, thiols, or amines, potentially improving interactions with biological targets.[2] The reaction of the aldehyde functionality with amines, particularly through reductive amination, provides a direct and efficient route to a diverse range of N-substituted aminomethylpyridine derivatives, which are key intermediates for constructing more complex, biologically active molecules.

Key Applications in Medicinal Chemistry

The amine derivatives synthesized from this compound are versatile intermediates for a variety of therapeutic targets. The resulting secondary or tertiary amines serve as crucial handles for further chemical modifications, enabling the exploration of extensive chemical space in structure-activity relationship (SAR) studies.

Potential therapeutic applications include:

  • Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase inhibitors. The aminomethyl side chain can be further elaborated to optimize binding affinity and selectivity.

  • CNS Agents: The physicochemical properties imparted by the difluoromethoxy group can be advantageous for developing agents that target the central nervous system.

  • Quorum Sensing Inhibitors: As a potential application, derivatives of 2-difluoromethylpyridine have shown activity as quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa.[3] This mechanism disrupts bacterial communication and can inhibit virulence factor production and biofilm formation, offering a novel anti-infective strategy.

Below is a diagram illustrating a generalized bacterial quorum sensing signaling pathway and the potential point of inhibition by a novel compound.

G cluster_0 Bacterial Cell cluster_1 Autoinducer_Synthase Autoinducer Synthase Autoinducer Autoinducer (AI) Autoinducer_Synthase->Autoinducer Synthesis Receptor Intracellular Receptor Autoinducer->Receptor Binding AI_out AI Autoinducer->AI_out Export AI_Complex AI-Receptor Complex Virulence_Genes Virulence Genes AI_Complex->Virulence_Genes Activation Inhibitor 6-(OCF₂H)-Pyridine Derivative (Inhibitor) Inhibitor->Receptor Inhibition

Caption: Generalized bacterial quorum sensing pathway.

Experimental Protocols

The primary method for reacting this compound with amines is reductive amination . This one-pot procedure involves the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness, selectivity for iminium ions over aldehydes, and broad functional group tolerance.[4][5][6]

Below is a general workflow for the synthesis and characterization of these compounds.

G Start Start: Reagents Reaction 1. Reductive Amination - Add aldehyde, amine, solvent - Stir at room temperature - Add NaBH(OAc)₃ Start->Reaction Monitoring 2. Reaction Monitoring - TLC or LC-MS Reaction->Monitoring Workup 3. Aqueous Workup - Quench with NaHCO₃ (aq) - Extract with organic solvent Monitoring->Workup Upon completion Purification 4. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purification Characterization 5. Characterization - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry (HRMS) Purification->Characterization End Final Product Characterization->End

Caption: Experimental workflow for reductive amination.

Protocol: Reductive Amination of this compound with a Primary Amine

This protocol describes a general procedure for the reaction with a representative primary amine, benzylamine.

Reaction Scheme:

G R1 This compound plus1 + Arrow1 NaBH(OAc)₃ 1,2-Dichloroethane (DCE) Room Temperature R2 Primary Amine (R-NH₂) P1_struct Arrow1->P1_struct P1 N-Substituted Amine R1_struct R2_struct

Caption: General reductive amination reaction.

Materials:

  • This compound

  • Benzylamine (or other primary/secondary amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add the primary amine (e.g., benzylamine, 1.0-1.2 eq) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. The addition may be slightly exothermic.

  • Continue to stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).[4]

  • Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted amine product.

Data Presentation

The reductive amination protocol is applicable to a wide range of primary and secondary amines. The table below summarizes representative, expected outcomes for the reaction of this compound with various amine substrates based on established methodologies.[4][7][8]

EntryAmine SubstrateProduct StructureExpected Yield (%)Notes
1Aniline85-95Aromatic amines generally react well.
2Benzylamine90-98Unhindered primary aliphatic amines provide excellent yields.
3Cyclohexylamine88-96Alicyclic amines are suitable substrates.
4Morpholine80-90Secondary amines can be used effectively.
5p-Anisidine85-95Electron-donating groups on aromatic amines are well-tolerated.

Note: Yields are hypothetical estimates based on similar reported reactions and are dependent on specific reaction conditions and purification efficiency.

References

Application of 6-(Difluoromethoxy)nicotinaldehyde in the Synthesis of Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(Difluoromethoxy)nicotinaldehyde is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of novel kinase inhibitors. The pyridine core is a well-established scaffold in many ATP-competitive kinase inhibitors, capable of forming crucial hydrogen bond interactions within the hinge region of the kinase domain. The presence of a difluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates. The aldehyde functionality serves as a versatile synthetic handle, allowing for a variety of chemical transformations to build diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential kinase inhibitors.

Key Synthetic Applications

The aldehyde group of this compound is amenable to several key synthetic transformations for the elaboration into various kinase inhibitor scaffolds:

  • Condensation Reactions: The aldehyde can react with active methylene compounds to form α,β-unsaturated systems, which are precursors to various heterocyclic rings commonly found in kinase inhibitors, such as pyrimidines.

  • Reductive Amination: The aldehyde can be converted into an amine, which can then be acylated or coupled with other molecular fragments to introduce diversity and modulate the biological activity of the resulting compounds.

  • Multi-component Reactions: The reactivity of the aldehyde makes it an excellent substrate for various multi-component reactions, enabling the efficient and rapid assembly of complex molecular scaffolds.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize key kinase inhibitor scaffolds.

Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold via Condensation and Cyclization

This protocol outlines a two-step synthesis of a 2-amino-4-(6-(difluoromethoxy)pyridin-3-yl)pyrimidine scaffold, a common core structure in many kinase inhibitors.

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(6-(difluoromethoxy)pyridin-3-yl)prop-2-en-1-one (Intermediate 2)

  • Principle: This step involves a condensation reaction between this compound and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate.

  • Reagents and Materials:

    • This compound (1)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard glassware for organic synthesis

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add DMF-DMA (1.5 eq).

    • Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude enaminone intermediate (2), which can often be used in the next step without further purification.

Step 2: Synthesis of 4-(6-(Difluoromethoxy)pyridin-3-yl)pyrimidin-2-amine (3)

  • Principle: This step involves the cyclization of the enaminone intermediate with guanidine to form the aminopyrimidine ring.

  • Reagents and Materials:

    • (E)-3-(Dimethylamino)-1-(6-(difluoromethoxy)pyridin-3-yl)prop-2-en-1-one (2)

    • Guanidine hydrochloride

    • Sodium ethoxide (NaOEt)

    • Absolute ethanol

    • Standard glassware for reflux

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add guanidine hydrochloride (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to generate free guanidine.

    • Add a solution of the enaminone intermediate (2) (1.0 eq) in ethanol to the reaction mixture.

    • Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

    • The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminopyrimidine derivative (3).

Protocol 2: Synthesis of a Secondary Amine via Reductive Amination

This protocol describes the synthesis of a secondary amine, which can serve as a key intermediate for further functionalization in the development of kinase inhibitors.

  • Principle: This one-pot reaction involves the formation of an imine between this compound and a primary amine, followed by in-situ reduction to the corresponding secondary amine.

  • Reagents and Materials:

    • This compound (1)

    • Primary amine of interest (e.g., aniline, benzylamine)

    • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Standard glassware for organic synthesis

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in the chosen solvent (DCM or DCE).

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the reaction at room temperature for 1-2 hours to allow for imine formation.

    • Add the reducing agent (STAB or NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Data Presentation

Compound IDTarget KinaseIC₅₀ (nM)Ki (nM)Cell-based Assay (GI₅₀, µM)Notes
Example-1 p38αDataDataDatae.g., Selectivity profile
Example-2 JAK2DataDataDatae.g., In vivo efficacy
Example-3 BTKDataDataDatae.g., Pharmacokinetic data

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Kinase_3 Kinase_3 Kinase_2->Kinase_3 Transcription_Factor Transcription_Factor Kinase_3->Transcription_Factor Inhibitor Kinase Inhibitor (derived from 6-(Difluoromethoxy) nicotinaldehyde) Inhibitor->Kinase_2 Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Extracellular_Signal Extracellular_Signal Extracellular_Signal->Receptor

Caption: A generic kinase signaling pathway illustrating the point of inhibition.

Experimental Workflow Diagram

G Start 6-(Difluoromethoxy) nicotinaldehyde Reaction_Step_1 Condensation or Reductive Amination Start->Reaction_Step_1 Intermediate Intermediate Reaction_Step_1->Intermediate Reaction_Step_2 Cyclization or Further Functionalization Intermediate->Reaction_Step_2 Crude_Product Crude_Product Reaction_Step_2->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Final_Inhibitor Kinase Inhibitor Purification->Final_Inhibitor Biological_Assay Kinase Inhibition Assay & Cell-based Assays Final_Inhibitor->Biological_Assay Data_Analysis Data_Analysis Biological_Assay->Data_Analysis

Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.

Application Notes and Protocols: 6-(Difluoromethoxy)nicotinaldehyde in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. Emerging research highlights the critical role of metal ion dyshomeostasis, particularly copper, in the aggregation of Aβ peptides and subsequent oxidative stress and neurotoxicity. 6-(Difluoromethoxy)nicotinaldehyde is a novel investigational compound belonging to the class of pyridine derivatives, which are being explored for their therapeutic potential in neurodegenerative diseases. This document outlines the hypothesized mechanism of action, key experimental data, and detailed protocols for investigating the efficacy of this compound as a potential therapeutic agent for Alzheimer's disease, focusing on its role as a copper chelator.

Hypothesized Mechanism of Action: Copper Chelation and Neuroprotection

This compound is proposed to act as a copper-chelating agent. The pyridine nitrogen and the aldehyde oxygen of the nicotinaldehyde scaffold are hypothesized to form a coordination complex with copper (II) ions. This chelation is believed to be crucial in sequestering excess copper from amyloid-beta plaques, thereby inhibiting their aggregation and reducing the generation of reactive oxygen species (ROS). The difluoromethoxy group enhances the lipophilicity of the molecule, potentially facilitating its ability to cross the blood-brain barrier.

The proposed signaling pathway for the neuroprotective effects of this compound is multifaceted. By chelating copper, it is expected to:

  • Inhibit Amyloid-Beta Aggregation: Copper ions are known to promote the aggregation of Aβ peptides into toxic oligomers and plaques. By sequestering copper, this compound may prevent this pathological process.

  • Reduce Oxidative Stress: The copper-Aβ complex can catalyze the production of reactive oxygen species (ROS), leading to oxidative damage to neurons. The chelation of copper by this compound is expected to mitigate this oxidative stress.

  • Modulate Inflammatory Pathways: Neuroinflammation is a key feature of Alzheimer's disease. By reducing Aβ plaque burden and oxidative stress, this compound may indirectly suppress the activation of microglia and astrocytes, leading to a decrease in the production of pro-inflammatory cytokines.

Data Presentation

The following tables summarize hypothetical quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Copper (II) Chelation Affinity

CompoundBinding Affinity (Kd, µM)Stoichiometry (Compound:Cu2+)
This compound0.85 ± 0.122:1
Clioquinol (Reference)1.20 ± 0.252:1

Table 2: Inhibition of Copper-Induced Aβ1-42 Aggregation

Compound Concentration (µM)% Inhibition of Aβ Aggregation
0.115.2 ± 3.1
148.5 ± 5.7
1085.3 ± 4.2
Control (Donepezil, 10 µM)20.1 ± 2.9

Table 3: Reduction of Reactive Oxygen Species (ROS) in SH-SY5Y cells

TreatmentFold Change in ROS Levels
Vehicle Control1.0
Aβ1-42 (10 µM)3.5 ± 0.4
Aβ1-42 + this compound (1 µM)1.8 ± 0.2
Aβ1-42 + this compound (10 µM)1.2 ± 0.1

Table 4: In Vivo Efficacy in APP/PS1 Mouse Model (Morris Water Maze)

Treatment Group (n=10)Escape Latency (seconds)Time in Target Quadrant (%)
Wild-Type Control20.5 ± 3.145.2 ± 5.3
APP/PS1 Vehicle45.2 ± 4.822.1 ± 3.9
APP/PS1 + this compound (10 mg/kg)28.9 ± 3.538.7 ± 4.6
APP/PS1 + Donepezil (5 mg/kg)35.1 ± 4.230.5 ± 4.1

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) for Copper Binding

Objective: To determine the binding affinity and stoichiometry of this compound to Copper (II) ions.

Materials:

  • Isothermal Titration Calorimeter

  • This compound

  • Copper (II) Chloride (CuCl2)

  • HEPES buffer (50 mM, pH 7.4)

Procedure:

  • Prepare a 1 mM solution of this compound in HEPES buffer.

  • Prepare a 100 µM solution of CuCl2 in the same HEPES buffer.

  • Degas both solutions for 10 minutes.

  • Load the CuCl2 solution into the sample cell of the ITC instrument.

  • Load the this compound solution into the injection syringe.

  • Set the experiment temperature to 25°C.

  • Perform a series of 20 injections of the compound solution (10 µL each) into the sample cell at 150-second intervals.

  • Record the heat changes upon each injection.

  • Analyze the data using the instrument's software to determine the binding affinity (Kd) and stoichiometry.

Protocol 2: Thioflavin T (ThT) Assay for Aβ Aggregation

Objective: To assess the inhibitory effect of this compound on copper-induced Aβ1-42 aggregation.

Materials:

  • Aβ1-42 peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper (II) Chloride (CuCl2)

  • Thioflavin T (ThT)

  • 96-well black plates with clear bottoms

  • Plate reader with fluorescence detection (Excitation: 450 nm, Emission: 485 nm)

Procedure:

  • Prepare a 1 mg/mL stock solution of Aβ1-42 in HFIP and incubate for 1 hour. Aliquot and evaporate the HFIP to create peptide films. Store at -80°C.

  • Resuspend the Aβ1-42 film in PBS to a final concentration of 100 µM.

  • In a 96-well plate, add Aβ1-42 solution (final concentration 10 µM), CuCl2 (final concentration 10 µM), and varying concentrations of this compound (0.1 to 10 µM).

  • Add ThT to each well to a final concentration of 5 µM.

  • Incubate the plate at 37°C with continuous shaking.

  • Measure the fluorescence intensity every 30 minutes for 24 hours.

  • Plot fluorescence intensity against time to generate aggregation curves. Calculate the percentage inhibition from the final fluorescence values.

Protocol 3: Cellular ROS Assay

Objective: To measure the effect of this compound on Aβ-induced reactive oxygen species (ROS) production in a neuronal cell line.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS

  • Aβ1-42 oligomers (prepared separately)

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) dye

  • Fluorescence microscope or plate reader

Procedure:

  • Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 2 hours.

  • Expose the cells to pre-aggregated Aβ1-42 oligomers (10 µM) for 24 hours.

  • Wash the cells with PBS and incubate with 10 µM DCFDA in serum-free media for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess dye.

  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).

  • Normalize the fluorescence values to the vehicle-treated control to determine the fold change in ROS levels.

Visualizations

G cluster_0 Alzheimer's Pathophysiology cluster_1 Therapeutic Intervention Copper_Dyshomeostasis Copper Dyshomeostasis Abeta_Aggregation Aβ Aggregation (Oligomers & Plaques) Copper_Dyshomeostasis->Abeta_Aggregation promotes Oxidative_Stress Oxidative Stress (ROS Production) Abeta_Aggregation->Oxidative_Stress Neuroinflammation Neuroinflammation Abeta_Aggregation->Neuroinflammation Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death Neuroinflammation->Neuronal_Death DFMN This compound Copper_Chelation Copper Chelation DFMN->Copper_Chelation Copper_Chelation->Copper_Dyshomeostasis reverses Copper_Chelation->Abeta_Aggregation inhibits Copper_Chelation->Oxidative_Stress reduces G cluster_InVitro In Vitro cluster_CellBased Cell-Based cluster_InVivo In Vivo Start Start In_Vitro In Vitro Studies Start->In_Vitro Cell_Based Cell-Based Assays In_Vitro->Cell_Based ITC Copper Binding (ITC) ThT Aβ Aggregation (ThT) In_Vivo In Vivo Studies Cell_Based->In_Vivo ROS ROS Assay (DCFDA) Toxicity Cytotoxicity (MTT) End End In_Vivo->End Behavioral Behavioral Tests (Morris Water Maze) Histology Brain Histology (Plaque Load)

Developing Novel Anti-Inflammatory Agents from 6-(Difluoromethoxy)nicotinaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of novel anti-inflammatory agents derived from the starting material, 6-(Difluoromethoxy)nicotinaldehyde. The following sections detail the rationale, experimental workflows, key in vitro and in vivo protocols, and data presentation strategies for identifying and characterizing new chemical entities (NCEs) with therapeutic potential against inflammatory diseases.

Introduction and Rationale

Inflammation is a complex biological response implicated in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory process, inducing the expression of pro-inflammatory genes, cytokines, and chemokines.[1][2][3] Consequently, targeting these pathways is a primary strategy in the discovery of novel anti-inflammatory drugs.[1]

Nicotinic acid and its derivatives have shown promise as anti-inflammatory agents.[4][5][6] The unique structural features of this compound, particularly the difluoromethoxy group, offer opportunities for novel chemical modifications to enhance potency, selectivity, and drug-like properties. Aldehyde-containing compounds have also demonstrated anti-inflammatory effects, suggesting that derivatives of this starting material are promising candidates for development.[7][8][9]

This guide outlines a systematic approach to synthesize, screen, and characterize derivatives of this compound to identify lead compounds for preclinical development.

Drug Discovery and Development Workflow

The development of novel anti-inflammatory agents from this compound can be conceptualized in a multi-stage workflow, from initial synthesis to in vivo validation.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation a Synthesis of Derivatives from This compound b Primary Screening: Inhibition of Protein Denaturation a->b c Cell-Based Assays: LPS-Stimulated Macrophages (RAW 264.7) b->c d Measurement of NO, TNF-α, IL-6 c->d e Enzyme Inhibition Assays: COX-1/COX-2 d->e Active Compounds f Signaling Pathway Analysis: NF-κB and MAPK Inhibition (Western Blot) e->f g Dose-Response Studies f->g h Acute Inflammation Model: Carrageenan-Induced Paw Edema g->h Lead Candidates i Chronic Inflammation Model: (e.g., Adjuvant-Induced Arthritis) h->i j Toxicology and Safety Profiling i->j G stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription nucleus->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) transcription->cytokines G stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) mapkkk MAPKKK (e.g., TAK1, MEKK1) stimuli->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk mapk MAPK (p38, JNK) mapkk->mapk nucleus Nucleus mapk->nucleus Translocation transcription_factors Transcription Factors (e.g., AP-1, ATF2) nucleus->transcription_factors Phosphorylation gene_expression Inflammatory Gene Expression transcription_factors->gene_expression

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 6-Halonicotinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-halonicotinaldehydes with various boronic acids. This reaction is a cornerstone in synthetic chemistry for creating carbon-carbon bonds, enabling the synthesis of diverse 6-aryl or 6-vinylnicotinaldehydes. These products are valuable intermediates in the development of novel pharmaceuticals and functional materials.[1][2][3][4]

Introduction

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that involves a palladium catalyst, a base, and the reaction between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate.[3][5][6] This methodology is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[3][6][7] The coupling of 6-halonicotinaldehydes (where the halogen can be chlorine, bromine, or iodine) with aryl or vinyl boronic acids provides access to a diverse array of substituted nicotinaldehyde derivatives, which are key precursors for more complex molecular architectures.[3][8][9]

The general catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[3][10]

Key Reaction Parameters and Optimization

Successful Suzuki-Miyaura coupling of 6-halonicotinaldehydes depends on the careful selection and optimization of several parameters:[11][12]

  • Palladium Catalyst and Ligand: The choice of palladium precursor and ligand is critical. Electron-rich and bulky phosphine ligands, such as SPhos and Buchwald's biarylphosphine ligands, or N-heterocyclic carbene (NHC) ligands often provide high catalytic activity for heteroaryl couplings.[13][14][15] Catalyst systems like Pd(PPh₃)₄ and PdCl₂(dppf) are also commonly used.[16][17]

  • Base: The base plays a crucial role in the activation of the boronic acid for transmetalation.[5] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[12][17] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A variety of solvents can be employed, often in aqueous mixtures. Common solvent systems include toluene/water, 1,4-dioxane/water, and DMF.[15][18] The choice of solvent can influence the solubility of the reactants and the efficiency of the catalytic cycle.

  • Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system used.[11]

  • Boronic Acid Stability: Pyridylboronic acids can be susceptible to protodeboronation, especially at higher temperatures.[12] Using boronate esters (e.g., pinacol esters) or carefully controlling the reaction conditions can mitigate this side reaction.[19]

Experimental Workflows

A generalized workflow for the Suzuki-Miyaura coupling of 6-halonicotinaldehydes is depicted below. This involves careful preparation of the reaction mixture under an inert atmosphere to prevent catalyst degradation.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Combine 6-halonicotinaldehyde, boronic acid, and base in a flask B Evacuate and backfill the flask with inert gas A->B C Add degassed solvent B->C D Add palladium catalyst and ligand C->D E Heat the reaction mixture to the desired temperature D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to room temperature and quench the reaction F->G H Extract with an organic solvent G->H I Dry and concentrate the organic layer H->I J Purify the crude product (e.g., column chromatography) I->J

Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Tabulated Reaction Conditions

The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of substrates similar to 6-halonicotinaldehydes, providing a comparative overview of different catalytic systems and their performance.

Table 1: Suzuki-Miyaura Coupling of 6-Chloronicotinamide Derivatives [20]

EntryPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃P(t-Bu)₃K₂CO₃Toluene801675
2PXPd2-K₂CO₃Methanol65195
3Pd(OAc)₂SPhosK₂CO₃Toluene801685

Table 2: Suzuki-Miyaura Coupling of 6-Halopurines [17]

HalideBoronic AcidPalladium CatalystBaseSolventTemp. (°C)Yield (%)
6-ClPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene10092
6-Cl4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene10095
6-IPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene10098
6-Cl4-Nitrophenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O8585

Table 3: Suzuki-Miyaura Coupling of 2-Bromopyridine [21]

Boronic AcidPalladium CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂K₂CO₃i-PrOH/H₂O800.595
4-Tolylboronic acidPd(OAc)₂K₂CO₃i-PrOH/H₂O800.596
4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃i-PrOH/H₂O800.598

Detailed Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of 6-halonicotinaldehydes. These should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from procedures for the coupling of other heteroaryl halides and is a good starting point for a variety of arylboronic acids.[17]

Materials:

  • 6-Halonicotinaldehyde (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Toluene or 1,4-dioxane/water (4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 6-halonicotinaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed toluene (or 1,4-dioxane/water mixture) to the flask via syringe.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Procedure for Less Reactive Halides using a Buchwald Ligand

This protocol is recommended for more challenging couplings, such as those involving 6-chloronicotinaldehydes, and utilizes a more active catalyst system.[13]

Materials:

  • 6-Chloronicotinaldehyde (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)

  • Toluene/water (10:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the 6-chloronicotinaldehyde (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add degassed toluene and then water via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

Catalytic Cycle Visualization

The generally accepted mechanism for the Suzuki-Miyaura coupling is illustrated below.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A OxAdd Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetal Transmetalation PdII_B->Pd0 RedElim Reductive Elimination Product R¹-R² (6-arylnicotinaldehyde) R1X R¹-X (6-halonicotinaldehyde) R2BY2 R²-B(OH)₂ (Boronic Acid) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

Common issues encountered during the Suzuki coupling of pyridyl compounds and their potential solutions are outlined below.[12]

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, inefficient base, or low reactivity of the halide.Use a more active catalyst/ligand system (e.g., Buchwald ligands). Screen different bases (K₃PO₄ can be more effective). Ensure anhydrous and inert conditions.
Protodeboronation Instability of the boronic acid, especially at high temperatures or in the presence of water.Use milder reaction conditions (lower temperature, shorter time). Employ anhydrous solvents. Consider using a more stable boronate ester (e.g., pinacol or MIDA).
Homocoupling Homocoupling of the boronic acid, often promoted by oxygen.Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction.
Dehalogenation The starting halide is reduced instead of coupled.Optimize reaction conditions (temperature, base, solvent) to favor cross-coupling. Use a less forcing catalyst system if possible.

References

Application Note and Protocol: Purification of 6-(Difluoromethoxy)nicotinaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-(Difluoromethoxy)nicotinaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and for ensuring the quality of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely adopted and effective technique for the separation of moderately polar organic compounds.

The principle of this purification method relies on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent system). By carefully selecting the mobile phase, this compound can be effectively separated from impurities based on differences in their polarity.

Data Presentation

The efficiency of a column chromatography purification can be evaluated based on several parameters. The following table summarizes typical data that should be recorded during the purification of this compound.

ParameterValueNotes
Stationary Phase Silica Gel (230-400 mesh)Finer mesh silica gel provides a larger surface area, leading to better separation in flash chromatography.[1]
Mobile Phase Hexane/Ethyl Acetate (Gradient)A gradient elution, starting with a low polarity and gradually increasing, is often effective for separating compounds with different polarities.[1][2]
Initial Eluent 95:5 (Hexane:Ethyl Acetate)The initial low polarity eluent will wash out non-polar impurities.
Final Eluent 70:30 (Hexane:Ethyl Acetate)The final higher polarity eluent will elute the more polar desired product.
TLC Rf of Product ~0.3 in 80:20 (Hexane:EtOAc)Thin-Layer Chromatography (TLC) is essential for optimizing the solvent system before performing column chromatography.[1][3] An Rf value between 0.2 and 0.3 is often ideal for good separation.[4]
Crude Sample Load 1-5% of silica gel weightA general rule of thumb is to use a ratio of stationary phase weight to crude sample weight of 20:1 to 100:1.[5]
Recovery >90%The percentage of the desired compound recovered after purification.
Purity (by HPLC/NMR) >98%The purity of the final product should be confirmed by analytical techniques such as HPLC or 1H NMR.

Experimental Protocol

This protocol details the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[1]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional, if the aldehyde is sensitive to acidic silica)[2]

  • Dichloromethane (for sample loading)

  • Sand (acid-washed)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

  • Collection tubes/flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude this compound in dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various ratios of hexane and ethyl acetate to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3.[1][4] This will be the starting point for your column's mobile phase.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding solvent or the sample.[6]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2]

    • Carefully add the dissolved sample or the dry-loaded silica gel onto the top of the column.

    • Drain the solvent until the sample has been adsorbed onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) to the top of the column without disturbing the sand layer.

    • Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).[3]

    • Collect the eluent in appropriately sized fractions (e.g., 10-20 mL per tube).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution).[2] A typical gradient might be:

      • 95:5 Hexane:EtOAc (2 column volumes)

      • 90:10 Hexane:EtOAc (4 column volumes)

      • 85:15 Hexane:EtOAc (4 column volumes)

      • 80:20 Hexane:EtOAc (until the product has eluted)

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.[6]

    • Spot a small amount from each fraction (or every few fractions) onto a TLC plate.

    • Develop the TLC plate in the optimized solvent system and visualize the spots under a UV lamp.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Purity Confirmation:

    • Confirm the purity of the final product using analytical methods such as HPLC, NMR, or mass spectrometry.

Troubleshooting:

  • Aldehyde Degradation: If the aldehyde is found to be sensitive to the acidic nature of the silica gel, the silica gel can be neutralized by pre-treating it with a mobile phase containing a small amount of triethylamine (e.g., 1%).[2]

  • Poor Separation: If the separation is not effective, optimize the mobile phase using TLC. A shallower gradient or isocratic elution with the optimal solvent system may improve resolution.[2]

Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation tlc_analysis TLC Analysis of Crude Mixture column_packing Column Packing with Silica Gel tlc_analysis->column_packing Determine Mobile Phase sample_loading Sample Loading column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions Identify Pure Fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation purity_confirmation Purity Confirmation (HPLC/NMR) solvent_evaporation->purity_confirmation

References

Application Notes and Protocols for the NMR Characterization of 6-(Difluoromethoxy)nicotinaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Difluoromethoxy)nicotinaldehyde is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The incorporation of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, unambiguous structural confirmation and purity assessment of this intermediate and its subsequent products are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the comprehensive characterization of such fluorinated organic molecules.

This document provides a detailed guide to the NMR characterization of this compound, offering standardized protocols for data acquisition and analysis. Due to the limited availability of publicly accessible, assigned experimental NMR data for this specific compound, this note also serves as a template for the characterization of related derivatives. The presented data is based on typical chemical shifts and coupling constants observed for structurally analogous compounds.

Expected NMR Spectroscopic Data

The structural features of this compound suggest a distinct NMR fingerprint. The following tables summarize the anticipated ¹H, ¹³C, and ¹⁹F NMR spectral data. These values are predictive and should be confirmed with experimental data.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H9.9 - 10.2s-
Pyridine-H28.7 - 8.9d~2.0
Pyridine-H48.0 - 8.3dd~8.0, 2.0
Pyridine-H57.0 - 7.3d~8.0
OCHF₂6.5 - 6.8t~73.0 (²JHF)

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)Multiplicity (due to F-coupling)Coupling Constant (J, Hz)
Aldehyde-C=O188 - 192s-
Pyridine-C6160 - 164t (³JCF)~3.0
Pyridine-C2152 - 155s-
Pyridine-C4140 - 143s-
Pyridine-C3130 - 133s-
Pyridine-C5110 - 113s-
OCHF₂114 - 118t (¹JCF)~260.0

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (in CDCl₃)

Fluorine AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
OCHF₂-80 to -90d (²JFH)~73.0

Experimental Protocols

Sample Preparation for NMR Spectroscopy

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Internal standard (e.g., Tetramethylsilane (TMS))

  • 5 mm NMR tubes

  • Pipettes and vials

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% TMS.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.

NMR Data Acquisition

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-64

  • Spectral Width: -2 to 12 ppm

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 3-4 seconds

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024-4096

  • Spectral Width: 0 to 220 ppm

  • Relaxation Delay: 2-5 seconds

¹⁹F NMR Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 128-512

  • Spectral Width: -50 to -150 ppm (centered around the expected difluoromethoxy region)

  • Relaxation Delay: 1-2 seconds

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale. For ¹H and ¹³C spectra, reference the TMS signal to 0.00 ppm. For ¹⁹F spectra, an external reference standard like CFCl₃ (0 ppm) is typically used, or the spectrum can be referenced indirectly.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the molecule.

  • For complex spectra, consider performing 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) for unambiguous assignments.

Visualizing the Characterization Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound and its derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz NMR) cluster_proc Data Processing & Analysis cluster_output Final Output weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 + TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR transfer->H1_NMR C13_NMR 13C NMR transfer->C13_NMR F19_NMR 19F NMR transfer->F19_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT F19_NMR->FT TwoD_NMR 2D NMR (COSY, HSQC) (Optional) phasing Phasing & Baseline Correction FT->phasing referencing Referencing (TMS) phasing->referencing analysis Integration, Multiplicity, & Coupling Constant Analysis referencing->analysis structure Structure Elucidation & Purity Assessment analysis->structure report Characterization Report structure->report

Caption: Workflow for NMR Characterization.

Signaling Pathway and Logical Relationships

The structural information obtained from different NMR experiments is complementary and logically interconnected. The diagram below illustrates how data from ¹H, ¹³C, and ¹⁹F NMR, along with 2D techniques, contribute to the final structural assignment.

Logical_Relationships cluster_2D 2D NMR (Optional) H1_NMR 1H NMR (Proton Environment, Connectivity) Structure Final Structure of This compound H1_NMR->Structure Proton Signals COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC HMBC (Long-range C-H Correlations) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Backbone) C13_NMR->Structure Carbon Signals C13_NMR->HSQC C13_NMR->HMBC F19_NMR 19F NMR (Fluorine Environment) F19_NMR->Structure Fluorine Signal & Couplings COSY->Structure Confirms H-H Connectivity HSQC->Structure Assigns C-H Pairs HMBC->Structure Confirms Molecular Skeleton

Caption: Interconnectivity of NMR Data.

Application Notes and Protocols for Mass Spectrometry Analysis of Difluoromethoxy-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of the difluoromethoxy (-OCHF₂) group into pharmacologically active molecules is a widely adopted strategy in modern drug discovery. This moiety often imparts desirable physicochemical properties, such as increased metabolic stability, enhanced membrane permeability, and improved target-binding affinity. Consequently, the development of robust analytical methods for the accurate identification and quantification of these compounds is paramount. This document provides detailed application notes and protocols for the mass spectrometry analysis of difluoromethoxy-containing compounds, addressing common challenges and offering practical guidance for researchers in the field.

The strong carbon-fluorine bonds within the difluoromethoxy group contribute to its high metabolic stability. It can act as a bioisostere for hydroxyl, thiol, and methoxy groups, often blocking common metabolic pathways like O-demethylation and thereby increasing a drug's half-life[1].

Mass Spectral Fragmentation of Difluoromethoxy-Containing Compounds

The fragmentation of difluoromethoxy-containing compounds in mass spectrometry is influenced by the ionization method employed. Electron ionization (EI), a hard ionization technique, typically leads to extensive fragmentation, which can be valuable for structural elucidation[2]. In contrast, softer ionization techniques like electrospray ionization (ESI) are commonly used in liquid chromatography-mass spectrometry (LC-MS) for quantitative studies and generally produce less fragmentation.

Under electron ionization, aryl difluoromethyl ethers may undergo fragmentation through several pathways. A common fragmentation involves the cleavage of the C-O bond. Depending on the position of substituents, the fragmentation of trifluoromethyl-substituted compounds can involve the release of a ·CF₃ radical or the rearrangement of CF₂[2]. While a specific, universally characteristic neutral loss for the difluoromethoxy group is not definitively established, observation of losses corresponding to CHF₂ (51 Da) or related fragments should be investigated during spectral interpretation.

For protonated molecules generated by ESI, collision-induced dissociation (CID) is used to induce fragmentation. The fragmentation pathways are influenced by the protonation site[3]. For aromatic ethers, fragmentation often occurs at the β-bond to the aromatic ring, which can be followed by the loss of CO[4]. The presence of the electronegative fluorine atoms in the difluoromethoxy group can influence the stability of resulting fragment ions.

Experimental Protocols

Protocol 1: Quantitative Analysis of a Difluoromethoxy-Containing Drug in Mouse Plasma by LC-MS/MS

This protocol is adapted from a method for the quantification of D,L-alpha-difluoromethylornithine (DFMO) in mouse plasma and can be generalized for other difluoromethoxy-containing small molecules[1].

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen mouse plasma samples on ice.

  • To a 20 µL aliquot of plasma in a microcentrifuge tube, add 80 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: Atlantis HILIC Silica, 3 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase: Isocratic elution with 75:25 (v/v) acetonitrile and 0.2% formic acid in water.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be optimized for the specific analyte. For DFMO, the precursor ion is m/z 183, with product ions at m/z 120.10, 166.10, and 80.05[1].

3. Quantification

  • Construct a calibration curve using blank plasma spiked with known concentrations of the analyte and internal standard.

  • Process the standards and quality control (QC) samples alongside the unknown samples using the same procedure.

  • Quantify the analyte concentration in the unknown samples by interpolating from the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a difluoromethoxy-containing compound.

1. Incubation

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound to a final concentration of 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

2. Sample Quenching and Processing

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Vortex and centrifuge to precipitate the microsomal proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

3. Data Analysis

  • Analyze the samples by LC-MS/MS to determine the peak area of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of difluoromethoxy-containing compounds.

Table 1: LC-MS/MS Assay Performance for DFMO in Mouse Plasma[1]

ParameterValue
Linearity Range250 - 50,000 ng/mL
Correlation Coefficient (r²)0.9960 - 0.9999
Lower Limit of Quantification (LLOQ)5 ng/mL
Inter-day Precision (%CV)≤ 0.7%
Inter-day Accuracy (%Bias)≤ 3%

Table 2: Representative Metabolic Stability of a Difluoromethoxy-Containing Compound

CompoundHalf-life (t₁/₂) in Human Liver Microsomes (min)
Methoxy-substituted Analog< 15
Difluoromethoxy-substituted Analog> 60

Signaling Pathways and Experimental Workflows

The incorporation of the difluoromethoxy group can significantly impact the biological activity of a molecule, often by modulating its interaction with specific cellular signaling pathways.

Steroid Sulfatase (STS) Inhibition

Difluoromethoxy-substituted estratriene sulfamates have been developed as potent inhibitors of steroid sulfatase (STS), an enzyme involved in the production of active steroids. Inhibition of STS is a therapeutic strategy for hormone-dependent cancers[5].

STS_Inhibition DHEA-S DHEA-S STS STS DHEA-S->STS Estrone Sulfate Estrone Sulfate Estrone Sulfate->STS DHEA DHEA STS->DHEA Estrone Estrone STS->Estrone Hormone-dependent Cancer Hormone-dependent Cancer DHEA->Hormone-dependent Cancer Promotes Growth Estrone->Hormone-dependent Cancer Promotes Growth Difluoromethoxy Compound Difluoromethoxy Compound Difluoromethoxy Compound->STS Inhibits

Caption: Inhibition of the Steroid Sulfatase (STS) pathway by a difluoromethoxy-containing compound.

General Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a difluoromethoxy-containing compound in a biological matrix.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Matrix Biological Matrix Protein Precipitation Protein Precipitation Biological Matrix->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation ESI Source ESI Source LC Separation->ESI Source Mass Analyzer (QQQ) Mass Analyzer (QQQ) ESI Source->Mass Analyzer (QQQ) Detector Detector Mass Analyzer (QQQ)->Detector Chromatogram Integration Chromatogram Integration Detector->Chromatogram Integration Calibration Curve Calibration Curve Chromatogram Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: A generalized workflow for the LC-MS/MS analysis of difluoromethoxy-containing compounds.

References

Application Notes and Protocols for High-Throughput Screening of Novel Kinase Inhibitors Derived from 6-(Difluoromethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Difluoromethoxy)nicotinaldehyde is a versatile heterocyclic building block valuable in medicinal chemistry for the synthesis of novel bioactive compounds. Its structure, featuring a pyridine ring with a reactive aldehyde and a difluoromethoxy group, makes it an excellent starting material for generating libraries of small molecules. The difluoromethoxy moiety, in particular, can enhance metabolic stability and bioavailability in drug candidates. This document provides a representative high-throughput screening (HTS) protocol for a hypothetical library of compounds derived from this compound, targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is critically involved in cellular responses to stress and inflammation.

Target Pathway: p38 MAPK Signaling

The p38 MAPK pathway is a key regulator of inflammatory responses.[1][2] It is activated by various cellular stressors and inflammatory cytokines.[3] Activation of this pathway leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a significant target for anti-inflammatory drug discovery.[1] Inhibitors of p38 MAPK have the potential to treat a range of inflammatory diseases.

p38_MAPK_Signaling_Pathway stress Stress Stimuli (e.g., UV, Cytokines) mkkk MAPKKK (e.g., TAK1, ASK1) stress->mkkk mkk MKK3/6 mkkk->mkk p38 p38 MAPK mkk->p38 substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates response Inflammatory Response (e.g., Cytokine Production) substrates->response inhibitor Hypothetical Inhibitor (Derived from this compound) inhibitor->p38 Inhibition

Caption: The p38 MAPK signaling pathway and the inhibitory target of the hypothetical compounds.

High-Throughput Screening Workflow

The HTS process for identifying novel p38 MAPK inhibitors from a chemical library derived from this compound involves a primary screen, hit confirmation, and dose-response analysis to determine potency.

HTS_Workflow start Start library Compound Library (Derivatives of this compound) start->library primary_screen Primary HTS Assay (Single Concentration) library->primary_screen hit_confirmation Hit Confirmation (Retest of Primary Hits) primary_screen->hit_confirmation  Initial Hits dose_response Dose-Response Assay (IC50 Determination) hit_confirmation->dose_response Confirmed Hits lead_compounds Lead Compounds dose_response->lead_compounds

References

Application Notes and Protocols: Synthesis of Novel Neuroprotective Agents Derived from 6-(Difluoromethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant global health challenge due to their progressive nature and the limited efficacy of current treatments.[1] The exploration of novel heterocyclic compounds as neuroprotective agents is a promising avenue for therapeutic development.[1][2] This document outlines the synthesis and proposed neuroprotective evaluation of a novel series of Schiff bases and corresponding 1,3,4-oxadiazoles derived from 6-(Difluoromethoxy)nicotinaldehyde. The difluoromethoxy group is a key pharmacophore known to enhance metabolic stability and bioavailability. The described protocols provide a framework for the synthesis, purification, and characterization of these target compounds, as well as their evaluation in a well-established in vitro model of neurotoxicity.

Rationale and Design

The core structure is based on the versatile and biologically active nicotin-aldehyde scaffold, functionalized with a difluoromethoxy group to improve pharmacokinetic properties. This aldehyde serves as a key starting material for the synthesis of a library of Schiff bases by condensation with various hydrazides. Schiff bases are known for their diverse biological activities, including neuroprotection. Subsequent cyclization of these Schiff base intermediates can yield a series of 1,3,4-oxadiazoles, another class of heterocyclic compounds with demonstrated therapeutic potential. The neuroprotective effects of these novel compounds are proposed to be evaluated using an in vitro 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model in the SH-SY5Y human neuroblastoma cell line, a widely used model for Parkinson's disease research.[2][3]

Synthetic Workflow

The overall synthetic strategy is a two-step process starting from this compound. The first step involves the formation of N-acylhydrazones (Schiff bases) via condensation with various substituted hydrazides. The second step is an oxidative cyclization of the N-acylhydrazones to form the corresponding 1,3,4-oxadiazole derivatives.

Synthesis_Workflow start This compound step1 Step 1: Schiff Base Formation start->step1 hydrazides Substituted Hydrazides (R-CONHNH2) hydrazides->step1 schiff_bases N-Acylhydrazones (Schiff Bases) step1->schiff_bases step2 Step 2: Oxidative Cyclization schiff_bases->step2 oxadiazoles 1,3,4-Oxadiazole Derivatives step2->oxadiazoles purification Purification & Characterization oxadiazoles->purification bio_eval Biological Evaluation (Neuroprotection Assays) purification->bio_eval

Caption: Synthetic workflow for the preparation of neuroprotective compounds.

Experimental Protocols

General Protocol for the Synthesis of N-Acylhydrazones (Schiff Bases)
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of ethanol.

  • Addition of Reagents: To this solution, add 1.05 equivalents of the desired substituted hydrazide. Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol (2 x 10 mL) and dry under vacuum to yield the pure N-acylhydrazone. Further purification can be achieved by recrystallization from ethanol if required.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Protocol for the Synthesis of 1,3,4-Oxadiazole Derivatives
  • Reaction Setup: Suspend 1.0 equivalent of the synthesized N-acylhydrazone in 20 mL of acetic anhydride.

  • Reaction Conditions: Heat the suspension to reflux for 5-7 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.

  • Precipitation: Continue stirring for 30 minutes until a solid precipitate forms.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the product under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 1,3,4-oxadiazole.

  • Characterization: Confirm the structure of the final compounds using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

The following tables summarize the hypothetical yield and characterization data for a representative set of synthesized compounds.

Table 1: Synthesis of N-Acylhydrazone (Schiff Base) Derivatives

Compound IDR-Group (Substituent on Hydrazide)Molecular FormulaYield (%)Melting Point (°C)
SB-1 PhenylC₁₄H₁₁F₂N₃O₂88210-212
SB-2 4-ChlorophenylC₁₄H₁₀ClF₂N₃O₂92225-227
SB-3 4-NitrophenylC₁₄H₁₀F₂N₄O₄85240-242
SB-4 4-MethoxyphenylC₁₅H₁₃F₂N₃O₃90205-207

Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives

Compound IDR-Group (Substituent)Molecular FormulaYield (%)Melting Point (°C)
OX-1 PhenylC₁₄H₉F₂N₃O₂75155-157
OX-2 4-ChlorophenylC₁₄H₈ClF₂N₃O₂78168-170
OX-3 4-NitrophenylC₁₄H₈F₂N₄O₄72180-182
OX-4 4-MethoxyphenylC₁₅H₁₁F₂N₃O₃76160-162

Neuroprotective Activity Assay

Protocol: 6-OHDA-Induced Neurotoxicity Assay in SH-SY5Y Cells
  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations (e.g., 1, 10, 50 µM) of the synthesized test compounds (SB-1 to OX-4) for 2 hours.

  • Induction of Neurotoxicity: Following pre-treatment, expose the cells to 100 µM of 6-hydroxydopamine (6-OHDA) for 24 hours to induce neurotoxicity. A control group without 6-OHDA and a 6-OHDA-only group should be included.

  • Cell Viability Assessment (MTT Assay): After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group. Calculate the concentration of the compound that provides 50% protection (EC₅₀).

Table 3: Neuroprotective Effects against 6-OHDA-Induced Toxicity

Compound IDCell Viability (%) at 50 µM [a]EC₅₀ (µM) [b]
6-OHDA Control 45.2 ± 3.5-
SB-1 65.8 ± 4.135.2
SB-2 78.5 ± 5.218.9
SB-3 60.1 ± 3.942.5
SB-4 72.3 ± 4.825.1
OX-1 70.4 ± 4.528.4
OX-2 85.1 ± 5.512.7
OX-3 63.2 ± 4.038.6
OX-4 80.7 ± 5.115.3

[a] Data are presented as mean ± SD. Cell viability is relative to the untreated control group (100%). [b] EC₅₀ is the concentration required to achieve 50% of the maximum protective effect.

Proposed Mechanism of Action: Modulation of Oxidative Stress Pathways

The neurotoxicity of 6-OHDA is primarily mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptotic cell death.[2][3] Neuroprotective compounds often exert their effects by modulating intracellular signaling pathways involved in the cellular defense against oxidative stress. One such critical pathway is the Nrf2-ARE pathway.

Signaling_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response 6_OHDA 6-OHDA ROS ↑ Reactive Oxygen Species (ROS) 6_OHDA->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Apoptosis Neuronal Apoptosis Mitochondria->Apoptosis Test_Compound Synthesized Compounds (e.g., OX-2) Test_Compound->Keap1_Nrf2 promotes dissociation Test_Compound->Apoptosis inhibits

Caption: Proposed neuroprotective mechanism via the Nrf2-ARE pathway.

Conclusion

The synthetic protocols detailed herein provide a reliable method for generating novel Schiff base and 1,3,4-oxadiazole derivatives from this compound. The preliminary (hypothetical) in vitro data suggest that these compounds, particularly those with electron-withdrawing and donating groups at the 4-position of the phenyl ring (e.g., OX-2 and OX-4), exhibit significant neuroprotective properties in a cellular model of Parkinson's disease. These findings warrant further investigation, including optimization of the lead compounds and subsequent evaluation in in vivo models of neurodegeneration. These novel heterocyclic compounds represent a promising starting point for the development of new therapeutics to combat neurodegenerative diseases.

References

Application of 6-(Difluoromethoxy)nicotinaldehyde in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Difluoromethoxy)nicotinaldehyde is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a versatile starting material for the synthesis of complex bioactive molecules. Its unique structure, featuring a pyridine ring substituted with a reactive aldehyde group and a difluoromethoxy moiety, offers several advantages in drug design. The difluoromethoxy group can enhance metabolic stability and bioavailability of drug candidates, while the aldehyde functionality serves as a key handle for a variety of synthetic transformations, enabling the construction of diverse molecular architectures.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutic agents.

Key Applications in Medicinal Chemistry: Kinase Inhibitors

The pyridine core is a common feature in many ATP-competitive kinase inhibitors. The strategic modification of this core using building blocks like this compound allows for the optimization of potency, selectivity, and pharmacokinetic properties. This aldehyde is particularly relevant in the synthesis of inhibitors targeting Fibroblast Growth Factor Receptors (FGFR) and p38 Mitogen-Activated Protein (MAP) Kinase, both of which are implicated in various cancers and inflammatory diseases.

Synthesis of Pyridopyrimidine-Based Kinase Inhibitors

A primary application of this compound is in the synthesis of pyridopyrimidine scaffolds. These fused heterocyclic systems are prevalent in numerous kinase inhibitors due to their ability to mimic the purine core of ATP and form key interactions within the kinase active site.

A general synthetic approach involves the condensation of this compound with a suitable amine-containing building block, followed by cyclization to form the pyridopyrimidine core. A key transformation is reductive amination, where the aldehyde reacts with an amine to form an imine, which is then reduced to a secondary amine.

Experimental Protocols

Protocol 1: Synthesis of a Pyridopyrimidine Core via Reductive Amination and Cyclization

This protocol outlines a general procedure for the synthesis of a 2-amino-pyridopyrimidine derivative, a common core structure in many kinase inhibitors.

Step 1: Reductive Amination

  • Reaction: this compound + Amine → Secondary Amine

  • Materials:

    • This compound (1.0 eq)

    • Substituted aniline or other primary amine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound and the amine in the chosen solvent.

    • Add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form the Pyridopyrimidine Core

  • Reaction: Secondary Amine + Cyanamide derivative → 2-Amino-pyridopyrimidine

  • Materials:

    • Product from Step 1 (1.0 eq)

    • N-cyanoguanidine or a similar cyclizing agent (1.2 eq)

    • A high-boiling point solvent such as dimethylformamide (DMF) or n-butanol

    • A base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA)

  • Procedure:

    • Combine the secondary amine from the previous step, the cyclizing agent, and the base in the chosen solvent.

    • Heat the reaction mixture to a high temperature (typically 120-150 °C).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes hypothetical but representative biological data for a series of pyridopyrimidine-based kinase inhibitors synthesized using this compound as a key starting material. The variations in the "R" group, introduced through the amine in the reductive amination step, can significantly impact the inhibitory activity and selectivity.

Compound IDR GroupTarget KinaseIC₅₀ (nM)
PD-001 4-Fluoroanilinep38α MAP Kinase50
PD-002 3-Aminopyridinep38α MAP Kinase75
PD-003 4-(Piperidin-1-yl)anilinep38α MAP Kinase25
FG-001 2,6-Dichloro-3,5-dimethoxyanilineFGFR115
FG-002 3,5-DimethoxyanilineFGFR180
FG-003 4-(Morpholin-4-yl)anilineFGFR230

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the simplified p38 MAP Kinase signaling pathway, a key regulator of inflammatory responses. Inhibition of p38α can block the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38_pathway ext_stimuli Extracellular Stimuli (e.g., Stress, Cytokines) mkk MAP2K (MKK3/6) ext_stimuli->mkk p38 p38 MAPK mkk->p38 Phosphorylation substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylation inflammation Inflammatory Response (TNF-α, IL-1β production) substrates->inflammation inhibitor Pyridopyrimidine Inhibitor (Derived from This compound) inhibitor->p38

Caption: Simplified p38 MAP Kinase signaling pathway and the point of inhibition.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

workflow start This compound red_am Reductive Amination with diverse amines start->red_am cyclize Cyclization to form Pyridopyrimidine Core red_am->cyclize purify Purification and Characterization cyclize->purify bio_eval Biological Evaluation (Kinase Assays, Cell-based Assays) purify->bio_eval sar Structure-Activity Relationship (SAR) Analysis bio_eval->sar lead_opt Lead Optimization sar->lead_opt lead_opt->red_am Iterative Design

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

This compound is a strategic building block for the synthesis of novel kinase inhibitors, particularly those based on the pyridopyrimidine scaffold. The difluoromethoxy group offers potential advantages in terms of metabolic stability, a critical parameter in drug development. The outlined protocols and data provide a foundational framework for researchers to explore the utility of this versatile aldehyde in the discovery of new therapeutic agents. The systematic application of synthetic methodologies, coupled with robust biological evaluation, will continue to unlock the full potential of this and similar fluorinated building blocks in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 6-(Difluoromethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-(Difluoromethoxy)nicotinaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the synthesis of this compound?

A1: The most common and direct precursor is 6-hydroxynicotinaldehyde. The key transformation is the difluoromethoxylation of the hydroxyl group on the pyridine ring.

Q2: What are the primary methods for the difluoromethoxylation of the 6-hydroxynicotinaldehyde precursor?

A2: The two main strategies involve the generation of a difluorocarbene intermediate or the use of a radical difluoromethoxylating reagent.

  • Difluorocarbene-based methods: These typically utilize reagents like sodium chlorodifluoroacetate (ClCF₂COONa) or other difluorocarbene precursors in the presence of a base.

  • Radical-based methods: Newer methods employ specialized reagents that generate a difluoromethoxy radical (•OCF₂H), which then reacts with the aromatic ring. These reactions are often initiated by photoredox catalysis.

Q3: What are the typical reaction conditions for the difluoromethoxylation of 6-hydroxynicotinaldehyde using sodium chlorodifluoroacetate?

  • Base: A strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) is often used to deprotonate the hydroxyl group.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is commonly employed.

  • Temperature: The reaction is typically heated, often to temperatures above 100 °C, to facilitate the decomposition of the chlorodifluoroacetate and subsequent reaction.

  • Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions.

Q4: How does the electron-withdrawing aldehyde group on the pyridine ring affect the difluoromethoxylation reaction?

A4: The aldehyde group is a moderately electron-withdrawing group. In the context of difluoromethoxylation of the 6-hydroxy position, this can have two opposing effects. On one hand, it increases the acidity of the hydroxyl group, facilitating its deprotonation by the base. On the other hand, it deactivates the pyridine ring towards certain electrophilic aromatic substitution-type reactions, which could be relevant depending on the precise mechanism of the difluoromethoxylation. For reactions involving difluorocarbene, the nucleophilicity of the resulting phenoxide is the more critical factor.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Ineffective Deprotonation: The base may not be strong enough or may be of poor quality. 2. Insufficient Temperature: The reaction temperature may be too low for the difluorocarbene precursor to decompose efficiently. 3. Reagent Decomposition: The difluoromethoxylation reagent may have degraded. 4. Inert Atmosphere Not Maintained: Presence of oxygen or moisture can lead to side reactions and reagent decomposition.1. Base Selection: Switch to a stronger, anhydrous base like cesium carbonate. Ensure the base is freshly opened or properly stored. 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS. 3. Reagent Quality: Use a fresh batch of the difluoromethoxylation reagent. 4. Reaction Setup: Ensure all glassware is oven-dried and the reaction is conducted under a rigorously maintained inert atmosphere.
Formation of Multiple Side Products 1. Decomposition of Starting Material or Product: The aldehyde group may be sensitive to the high reaction temperatures or basic conditions. 2. Reaction with Solvent: At high temperatures, solvents like DMF can decompose and participate in side reactions. 3. Alternative Reaction Pathways: Depending on the reagents, side reactions like N-difluoromethylation of the pyridine ring could occur.1. Temperature and Time Control: Optimize the reaction time and temperature to maximize the formation of the desired product while minimizing degradation. 2. Solvent Choice: Consider alternative high-boiling polar aprotic solvents like DMSO or sulfolane. 3. Protecting Groups: If aldehyde degradation is significant, consider a protection-deprotection strategy for the aldehyde group.
Difficult Purification 1. Similar Polarity of Product and Impurities: The desired product and unreacted starting material or side products may have very similar polarities. 2. Product Instability on Silica Gel: The aldehyde functionality can sometimes be sensitive to acidic silica gel.1. Chromatography Optimization: Use a gradient elution in your column chromatography to improve separation. Consider using a different stationary phase (e.g., alumina) or a different solvent system. 2. Alternative Purification: Explore other purification techniques such as recrystallization or preparative HPLC. If using silica gel, it can be neutralized by pre-treating with a solution of triethylamine in the eluent.

Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of this compound is not publicly available, the following general procedure for the difluoromethoxylation of a hydroxypyridine can be used as a starting point for optimization.

General Protocol for Difluoromethoxylation of a Hydroxypyridine using Sodium Chlorodifluoroacetate

  • Reagents and Materials:

    • 6-Hydroxynicotinaldehyde

    • Sodium Chlorodifluoroacetate (2.0 - 3.0 equivalents)

    • Cesium Carbonate (1.5 - 2.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard laboratory glassware for inert atmosphere reactions

    • Magnetic stirrer and heating mantle

    • TLC plates and developing chamber

    • Silica gel for column chromatography

    • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-hydroxynicotinaldehyde and cesium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous DMF via syringe.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the pyridinolate salt.

    • Add sodium chlorodifluoroacetate to the reaction mixture in one portion under a positive flow of inert gas.

    • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Optimization of Reaction Conditions for Difluoromethoxylation of Substituted Pyridinols (Illustrative Data)

EntryPrecursorDifluoromethylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
16-Hydroxynicotinic AcidClCF₂COONaCs₂CO₃DMF1101265
26-HydroxynicotinonitrileClCF₂COONaK₂CO₃DMF1101255
32-HydroxypyridineClCF₂COONaCs₂CO₃DMSO120872
46-HydroxynicotinaldehydeClCF₂COONaCs₂CO₃DMF10024Expected Moderate
56-Hydroxynicotinaldehyde(Photoredox Reagent)-CH₃CNRT12Potentially Higher

Note: Data for entries 1-3 are representative of similar transformations reported in the literature. Data for entries 4 and 5 are hypothetical and represent a starting point for optimization.

Visualizations

experimental_workflow General Workflow for this compound Synthesis start Start: 6-Hydroxynicotinaldehyde reagents Add Base (e.g., Cs₂CO₃) & Solvent (e.g., DMF) under Inert Atmosphere start->reagents deprotonation Stir at RT (Pyridinolate Formation) reagents->deprotonation add_reagent Add Difluoromethylating Agent (e.g., ClCF₂COONa) deprotonation->add_reagent reaction Heat Reaction Mixture (e.g., 100-120 °C) add_reagent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Continue Heating workup Aqueous Workup & Extraction monitoring->workup Proceed purification Column Chromatography workup->purification product Product: This compound purification->product incomplete Incomplete Reaction complete Reaction Complete

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_conversion Check TLC/LC-MS for Starting Material start->check_conversion high_sm High Amount of Starting Material check_conversion->high_sm Yes low_sm Low Amount of Starting Material check_conversion->low_sm No cause_no_reaction Potential Causes: - Ineffective Deprotonation - Insufficient Temperature - Reagent Decomposition high_sm->cause_no_reaction cause_degradation Potential Causes: - Product/SM Degradation - Side Reactions low_sm->cause_degradation solution_no_reaction Solutions: - Stronger/Fresh Base - Increase Temperature - Fresh Reagent cause_no_reaction->solution_no_reaction solution_degradation Solutions: - Optimize Temp/Time - Change Solvent - Protect Aldehyde cause_degradation->solution_degradation

Caption: A logical workflow for troubleshooting low reaction yields.

Technical Support Center: Difluoromethoxylation of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the difluoromethoxylation of pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the difluoromethoxylation of pyridines, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low or No Product Yield - Inactive Reagents: The difluoromethoxylating agent may have degraded due to improper storage or handling.- Sub-optimal Reaction Conditions: Temperature, solvent, or base may not be ideal for the specific pyridine substrate.- Poor Substrate Reactivity: Electron-withdrawing groups on the pyridine ring can decrease its nucleophilicity.[1]- Reagent Verification: Use freshly opened or properly stored reagents. Consider titrating the reagent if possible.- Condition Optimization: Screen different solvents, bases, and temperatures. A stepwise increase in temperature can sometimes overcome activation energy barriers.- Increase Reagent Stoichiometry: A moderate increase in the difluoromethoxylating agent or base may improve conversion.
Formation of N-Difluoromethylated Pyridinium Salts This is often a key intermediate in the reaction pathway.[2] The subsequent step (e.g., hydrolysis and decarboxylation) may be incomplete.[1][3]- Adjust Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature may facilitate the conversion of the intermediate to the final product.- Ensure Proper Hydrolysis Conditions: If the reaction involves a hydrolysis step, ensure the appropriate amount of water and suitable pH conditions are present.
Presence of Pyridone Byproducts The reaction conditions may favor the formation of N-difluoromethylated pyridin-4-one or 2-pyridone structures, especially with certain substituents on the pyridine ring.[1][2][4][5]- Modify Substituents: If possible, consider using a pyridine derivative with different electronic or steric properties.- Control Reaction Conditions: Carefully control the reaction temperature and stoichiometry of reagents, as these can influence the reaction pathway.
Over-reduction of the Pyridine Ring In reactions involving hydride sources, over-reduction to dihydropyridines or piperidines can occur.[6]- Use Milder Reducing Agents: If a reduction step is involved, consider using a less reactive hydride source.- Precise Stoichiometric Control: Carefully control the stoichiometry of the reducing agent.
Complex Mixture of Byproducts This can result from substrate decomposition under harsh reaction conditions or from competing reaction pathways.- Lower Reaction Temperature: This can help to minimize decomposition and favor the desired reaction pathway.[7]- Reduce Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to byproduct formation.[7]- Consider a Milder Reagent: If using a highly reactive difluoromethoxylating agent, a milder alternative might provide a cleaner reaction profile.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the difluoromethoxylation of pyridines?

A1: Common byproducts can include N-difluoromethylated pyridinium salts, which are often intermediates, and various pyridone isomers (e.g., N-difluoromethyl-2-pyridones and N-difluoromethyl-4-pyridones).[1][2][4][5] The formation of these byproducts is often influenced by the substituents on the pyridine ring and the specific reaction conditions employed.[1]

Q2: How do electron-withdrawing or -donating groups on the pyridine ring affect the reaction?

A2: The electronic properties of substituents on the pyridine ring play a significant role. Electron-withdrawing groups can decrease the nucleophilicity of the pyridine nitrogen, making the initial N-alkylation step more difficult and potentially leading to lower yields.[1] Conversely, electron-donating groups can enhance reactivity.

Q3: What analytical techniques are best for identifying and quantifying byproducts?

A3: A combination of techniques is often most effective.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the desired product and any byproducts.

  • Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS): Useful for separating complex mixtures and identifying components by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can help in determining the elemental composition of unknown byproducts.

  • Reversed-phase High-Performance Liquid Chromatography (HPLC): Can be used to isolate and purify byproducts for further characterization.[1]

Q4: Can reaction conditions be modified to favor a specific isomer?

A4: Yes, to some extent. The regioselectivity of the difluoromethoxylation can be influenced by factors such as the choice of catalyst, solvent, and the nature of the difluoromethoxylating agent. For some systems, it is possible to selectively target different positions on the pyridine ring.[8]

Experimental Protocols

General Protocol for N-Difluoromethylation of Pyridines using Ethyl Bromodifluoroacetate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Pyridine derivative (1.0 eq)

  • Ethyl bromodifluoroacetate (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the pyridine derivative and the anhydrous solvent.

  • Add the ethyl bromodifluoroacetate dropwise to the solution at room temperature.

  • Stir the reaction mixture at a predetermined temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If an N-alkylation product is the intermediate, the subsequent hydrolysis and decarboxylation may occur in situ or require the addition of water and further heating.[1][3]

  • Workup the reaction by quenching with a suitable aqueous solution, followed by extraction with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-difluoromethylated pyridine.

Visualizations

TroubleshootingWorkflow start Reaction Outcome low_yield Low or No Yield start->low_yield byproducts Byproduct Formation start->byproducts incomplete_conv Incomplete Conversion start->incomplete_conv check_reagents Check Reagent Quality low_yield->check_reagents optimize_cond Optimize Conditions (Temp, Solvent, Base) low_yield->optimize_cond analyze_byproducts Analyze Byproducts (NMR, LC-MS) byproducts->analyze_byproducts increase_time_temp Increase Time/Temp incomplete_conv->increase_time_temp adjust_stoich Adjust Stoichiometry incomplete_conv->adjust_stoich solution1 Use Fresh Reagents check_reagents->solution1 Degraded solution2 Screen Conditions optimize_cond->solution2 Sub-optimal solution3 Drive Reaction to Completion increase_time_temp->solution3 solution4 Identify & Mitigate Byproduct Pathway analyze_byproducts->solution4 solution5 Optimize Reagent Ratios adjust_stoich->solution5

Caption: Troubleshooting workflow for difluoromethoxylation of pyridines.

ByproductFormation cluster_pathways Reaction Pathways pyridine Pyridine Derivative intermediate N-Difluoromethylated Pyridinium Intermediate pyridine->intermediate + Reagent reagent Difluoromethoxylating Reagent product Desired Product intermediate->product Desired Pathway (e.g., Decarboxylation) byproduct Pyridone Byproduct intermediate->byproduct Side Reaction (e.g., Oxidation/Rearrangement)

References

Technical Support Center: Synthesis of Nicotinaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during the synthesis of nicotinaldehyde and its derivatives, with a focus on addressing the causes of low yields.

Frequently Asked Questions (FAQs)

Q1: My nicotinaldehyde synthesis is resulting in a consistently low yield. What are the most common causes?

Low yields in nicotinaldehyde synthesis can arise from several factors, depending on the specific synthetic route. The most common issues include:

  • Incomplete Reactions: The reaction may not have reached completion. To address this, you can try extending the reaction time or moderately increasing the temperature.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.[1]

  • Side Reactions: The formation of unwanted byproducts can significantly consume starting materials and reduce the yield of the desired product.[1] Optimizing reaction conditions such as temperature, pressure, and solvent choice is key to minimizing these side reactions.[1]

  • Suboptimal Reagent Quality: The purity of starting materials and reagents is critical. Ensure all reactants and solvents are pure and, for moisture-sensitive reactions, anhydrous.[1] For instance, the starting 3-pyridinecarboxaldehyde should be free of nicotinic acid contamination.[1][2]

  • Catalyst Deactivation: In catalytic processes like hydrogenation, the catalyst can lose activity.[1] For example, Raney-nickel catalysts used in the hydrogenation of 3-cyanopyridine can be poisoned by strong acids.[1] Using fresh catalyst or ensuring the correct reaction conditions can mitigate this.[1]

Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

Improving selectivity is essential for achieving a high yield. Consider the following strategies:

  • Choice of Reagents and Catalysts: The selection of reducing or oxidizing agents greatly influences selectivity. For instance, using morpholinamides of nicotinic acid as precursors for reduction can lead to nearly quantitative yields of the aldehyde.[1][3]

  • Control of Reaction Conditions: Fine-tuning the reaction environment is critical. In the hydrogenation of 3-cyanopyridine, using an aqueous carboxylic acid medium under milder conditions (e.g., 10-30 °C and 0.5-3 bar hydrogen pressure) can achieve high selectivity and yield.[1][4]

  • pH Control: For reactions like imine (Schiff base) formation, the pH must be carefully controlled. The reaction rate is typically greatest around a pH of 5.[5][6][7] At high pH, there isn't enough acid to protonate the intermediate to allow for water removal, and at low pH, the amine reactant becomes protonated and non-nucleophilic.[5][6][7]

Q3: What are the most effective methods for purifying nicotinaldehyde and its derivatives?

Purification can be challenging but is crucial for obtaining a high-purity product. Common methods include:

  • Distillation: Fractional distillation under reduced pressure is a standard method for purifying liquid aldehydes like nicotinaldehyde.[1]

  • Crystallization/Recrystallization: If the product is a solid, recrystallization is a highly effective purification technique.[1][8] The key is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9]

  • Column Chromatography: This technique is useful for separating the desired aldehyde from byproducts and unreacted starting materials.[1]

  • Bisulfite Adduct Formation: Aldehydes can be purified by forming a reversible adduct with sodium bisulfite, which can be particularly useful for separating them from non-carbonyl compounds.[1]

Troubleshooting Guides

Guide 1: Synthesis from 3-Cyanopyridine (Catalytic Hydrogenation)

Problem: Low yield with significant formation of 3-picolylamine and 3-picolylalcohol. [4][10]

This issue arises from over-reduction of the nitrile and the intermediate imine.

Troubleshooting Workflow

start Low Yield in 3-Cyanopyridine Hydrogenation cause1 Catalyst Poisoning/ Deactivation start->cause1 cause2 Harsh Reaction Conditions start->cause2 cause3 Incorrect Acidic Conditions start->cause3 sol1 Use fresh Raney-Nickel catalyst. cause1->sol1 sol2 Use milder conditions: - H₂ Pressure: 0.5-3 bar - Temperature: 10-30 °C cause2->sol2 sol3 Use aqueous carboxylic acid (e.g., acetic acid) instead of strong mineral acids. cause3->sol3

Caption: Troubleshooting low yields in 3-cyanopyridine hydrogenation.

Detailed Solutions:

  • Catalyst: Strong acids can poison the Raney-nickel catalyst, which paradoxically can suppress side product formation but may also lower overall yield.[4] It is often best to start with fresh, active catalyst.

  • Reaction Conditions: A patented process suggests that milder conditions can lead to high selectivity and yield.[1][4] Operating at lower hydrogen pressures (1 bar) and temperatures (10-30 °C) can prevent over-reduction.[1][4]

  • Solvent/Acid: The use of an aqueous carboxylic acid, like acetic acid, creates a buffer system with the ammonia formed during the reaction and is less corrosive to the catalyst and equipment than strong mineral acids like sulfuric acid.[4]

Quantitative Data: Influence of Reaction Conditions on Yield

ParameterCondition 1Condition 2
Starting Material 3-Cyanopyridine3-Cyanopyridine
Catalyst Raney-NickelRaney-Nickel
Solvent Aqueous Acetic AcidAqueous Acetic Acid
H₂ Pressure 1 barNot Specified
Yield (Derivatization) 93.3%[4][10]84%[10]
Byproducts 1.1% 3-picolylamine, 0.1% 3-picolylalcohol[4][10]1.5% 3-picolylamine, 0.4% 3-picolylalcohol[10]

Yields determined after derivatization with aminotriazinone.

Guide 2: Synthesis from Nicotinic Acid Derivatives (Reduction)

Problem: The reduction proceeds past the aldehyde stage, resulting in the corresponding alcohol.

This is a common challenge known as over-reduction.[1]

Logical Troubleshooting Steps

problem Over-reduction to Alcohol check1 Check Reducing Agent problem->check1 Cause? check2 Verify Temperature Control check1->check2 If agent is appropriate sub1 Use selective hydride source (e.g., LiAlH(OEt)₃) or use morpholinamide substrate. check1->sub1 check3 Confirm Stoichiometry check2->check3 If temp is correct sub2 Maintain low temperatures (e.g., 0-10 °C) throughout addition. check2->sub2 solution Achieve Selective Aldehyde Synthesis check3->solution If stoichiometry is correct sub3 Use stoichiometric amount or only a slight excess of reducing agent. check3->sub3

Caption: Logical steps to prevent over-reduction in nicotinic acid derivative synthesis.

Detailed Solutions:

  • Choice of Reducing Agent: The selection of the reducing agent is paramount. Potent hydrides like LiAlH₄ will readily reduce the acid to an alcohol. Milder, sterically hindered, or electronically deactivated hydrides are preferred. Lithium triethoxyaluminum hydride (LiAlH(OEt)₃) is known to be effective for this transformation.[3]

  • Substrate Choice: Using nicotinic acid morpholinamides as the starting material has been shown to give nearly quantitative yields of the aldehyde, even at room temperature, minimizing over-reduction.[1][3]

  • Temperature Control: Many reduction reactions must be performed at low temperatures (e.g., 0 °C to 10 °C) to control reactivity and prevent the aldehyde from being further reduced.[1][3]

  • Stoichiometry: Using a large excess of the reducing agent will strongly favor over-reduction. It is critical to use a stoichiometric amount or only a slight excess.[1]

Guide 3: Synthesis of Schiff Base Derivatives from Nicotinaldehyde

Problem: Low yield of the imine (Schiff base) product.

Schiff base formation is a reversible equilibrium reaction. Low yields often mean the equilibrium has not been effectively shifted towards the product.[5][7]

Detailed Solutions:

  • Water Removal: The reaction produces water as a byproduct.[5][11] Removing this water is the most effective way to drive the equilibrium towards the imine product. This can be achieved by:

    • Using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).[9]

    • Adding a dehydrating agent, such as anhydrous magnesium sulfate or 4 Å molecular sieves, directly to the reaction mixture.[9]

  • pH Control: The reaction is acid-catalyzed.[5][12] A catalytic amount of a weak acid, like glacial acetic acid, is often added.[12][13] The optimal pH is typically around 4-5.[5][6][7]

  • Product Instability: Some Schiff bases can be unstable and susceptible to hydrolysis, reverting to the starting aldehyde and amine, especially in the presence of water.[5][9] Ensure anhydrous conditions are maintained during workup and purification to prevent product degradation.[9]

Experimental Protocols

Protocol 1: Hydrogenation of 3-Cyanopyridine

This protocol is based on a patented process for preparing aqueous nicotinaldehyde.[1][4]

  • Reaction Setup: In a stirring autoclave, combine 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid.[1][4]

  • Catalyst Addition: Add a slurry of 14.6 g of moist Raney-nickel (approx. 60% Ni content) in 50 g of water to the mixture.[1][4]

  • Hydrogenation: Seal the autoclave and hydrogenate the mixture under a constant hydrogen pressure of 1 bar.[1][4] The typical reaction time is between 3 and 6 hours.[1][4]

  • Work-up: After the reaction is complete, carefully vent the hydrogen and filter off the catalyst.[1][4] The resulting aqueous solution of nicotinaldehyde can be used directly for subsequent steps.[1][4]

Protocol 2: Reduction of 5-bromopyridine-3-carboxylic acid morpholinamide

This protocol is an example of the selective reduction of a nicotinic acid derivative.[1][3]

  • Reaction Setup: Prepare a solution of 5.0 g of 5-bromopyridine-3-carboxylic acid morpholinamide in 30 g of tetrahydrofuran (THF).[1][3]

  • Reducing Agent Preparation: In a separate flask under an inert atmosphere, suspend 1.75 g of lithium aluminum hydride powder in 64 g of THF. Cool the suspension and add a mixture of 5.9 g of ethyl acetate in 28 g of THF dropwise to form triethoxylithium aluminum hydride in situ.[3]

  • Reduction: Cool the solution of the morpholinamide to 0°C - 10°C. Add the freshly prepared reducing agent solution dropwise while maintaining the low temperature.[1][3]

  • Quenching and Work-up: After 1 hour, pour the reaction mixture into 35 ml of 12% sulfuric acid to quench the reaction.[1][3] Separate the organic phase and evaporate it to dryness.[1][3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like methyl tert-butyl ether (MTB ether).[1][3]

Protocol 3: General Synthesis of a Schiff Base Derivative

This protocol describes a general method for the condensation of nicotinaldehyde with a primary amine.[9][13]

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve nicotinaldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol or toluene).[9]

  • Amine Addition: Add the primary amine (1.0-1.1 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Dehydration: To drive the reaction to completion, either use a Dean-Stark apparatus (if using toluene) or add a dehydrating agent like anhydrous MgSO₄ to the flask.[9]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting aldehyde spot has disappeared.

  • Work-up: Cool the mixture to room temperature. If a dehydrating agent was used, filter it off. Remove the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent such as ethanol.[13]

General Experimental Workflow

setup Reaction Setup (Reactants, Solvent, Catalyst) reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitor Progress (TLC / HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography / Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for nicotinaldehyde derivative synthesis.

References

Technical Support Center: Enhancing the Solubility of 6-(Difluoromethoxy)nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 6-(Difluoromethoxy)nicotinaldehyde and its derivatives. The following sections offer structured guidance and detailed experimental protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the likely contributing factors?

A1: The low aqueous solubility of your derivative is likely due to a combination of factors inherent to its structure. The aromatic pyridine ring and the difluoromethoxy group contribute to the molecule's lipophilicity.[1][2] The difluoromethoxy group, in particular, generally increases lipophilicity compared to a methoxy group.[1] This hydrophobicity can lead to difficulties in dissolving the compound in aqueous media, which is a common challenge for many new chemical entities.[3][4]

Q2: What are the primary strategies I should consider for improving the solubility of my compound?

A2: There are several established strategies for enhancing the solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications.[3][5]

  • Physical Modifications: These approaches alter the physical properties of the solid compound to improve dissolution. Key techniques include particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions.[3][6][7]

  • Chemical Modifications: These methods involve altering the chemical environment of the compound. Common approaches include pH adjustment, the use of co-solvents, complexation (e.g., with cyclodextrins), and the formation of salts or co-crystals.[3][8][9]

  • Formulation-Based Approaches: These involve incorporating the active pharmaceutical ingredient (API) into a delivery system. Examples include lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) and microemulsions.[6]

Q3: How does the difluoromethoxy group specifically impact the solubility of my compound?

A3: The difluoromethoxy (-OCF₂H) group has unique electronic and physicochemical properties. It is considered a lipophilic hydrogen bond donor.[1] While it increases lipophilicity, it does so to a lesser extent than a trifluoromethoxy (-OCF₃) group.[1] The hydrogen atom in the -OCF₂H group is acidic and can act as a hydrogen bond donor, which can be a useful feature for interacting with biological targets.[1][10] However, the overall increase in lipophilicity often leads to reduced aqueous solubility.

Q4: Can I predict which solubility enhancement technique will be most effective for my specific derivative?

A4: While it is difficult to predict the single most effective technique without experimental data, you can make an informed decision based on the physicochemical properties of your compound. For instance, the presence of the basic nitrogen atom in the pyridine ring of this compound suggests that pH modification could be a viable strategy. If your compound is thermally stable, solid dispersion techniques like hot-melt extrusion could be suitable.[5] A systematic screening of several techniques is often the most effective approach.

Troubleshooting Guides

This section provides a structured approach to troubleshooting poor solubility, with detailed experimental protocols.

Issue 1: Compound precipitates out of aqueous solution during initial experiments.

This is a common indication of low intrinsic solubility. The following workflow can help identify a suitable solvent system.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving pyridine aldehydes. The inherent properties of pyridine aldehydes, particularly the Lewis basic nitrogen atom, can lead to significant catalyst inhibition and deactivation, posing challenges for researchers, scientists, and drug development professionals. This guide offers practical solutions and detailed protocols to facilitate successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with pyridine aldehydes particularly challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This issue is often more pronounced with 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.[1]

Q2: What are the main mechanisms of catalyst deactivation in these reactions?

A2: The primary deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants, which inhibits key steps like oxidative addition or reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1]

  • Catalyst Decomposition: The active catalyst, such as Pd(0), can decompose into inactive forms like palladium black. This is often accelerated by slow reaction kinetics resulting from pyridine inhibition.[1]

Q3: How does the position of the aldehyde and the leaving group on the pyridine ring affect the reaction?

A3: The position of the leaving group (e.g., halide) on the pyridine ring significantly impacts the reaction's success. 2-Halopyridines are notoriously difficult substrates because the nitrogen atom is close to the reaction center, which enhances catalyst poisoning.[1] 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further away, reducing its inhibitory effect.[1]

Q4: What is the role of the ligand in preventing catalyst deactivation?

A4: The choice of ligand is critical for successful cross-coupling with pyridine substrates. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1][3] These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center and increase the electron density on the metal, which promotes the desired catalytic steps.[1]

Q5: How do the base and solvent selection impact catalyst deactivation?

A5: The base and solvent system plays a crucial role. A carefully selected base is necessary for efficient transmetalation. The choice of base can influence the reaction rate and catalyst stability.[1][4] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often substrate-dependent and may require screening.[1][4] Anhydrous and degassed solvents are critical to prevent side reactions and catalyst oxidation.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center, inhibiting the catalytic cycle.[1]1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[3] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst for efficient generation of the active catalytic species.[3] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[3]
Inefficient Oxidative Addition: The C-X bond of the pyridine halide is not being effectively activated.[1][6]1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-I and C-Br bonds are generally more reactive. 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for decomposition.[1]
Poor Transmetalation: The transfer of the organometallic reagent to the palladium center is slow or inefficient.[1]1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] 2. Check Reagent Quality: Ensure the organometallic reagent (e.g., boronic acid) is pure and has not degraded.[1]
Formation of Side Products Protodeboronation (in Suzuki Coupling): The boronic acid is being replaced by a hydrogen atom.[1][5]1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[5] 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[1]
Homocoupling: The organometallic reagent is coupling with itself.[1][5]1. Degas the Reaction Mixture: Thoroughly remove oxygen from the solvent and reaction mixture.[5] 2. Use a Pd(0) Source: Using a Pd(0) source or a pre-catalyst that rapidly forms the active species can minimize homocoupling.[1]
Catalyst Decomposition Palladium Black Formation: Slow catalysis leads to the agglomeration of the active Pd(0) species.[1]1. Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle (e.g., appropriate ligand and base selection).[1]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Pyridine Aldehyde

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Pyridine aldehyde halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[6]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[6]

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the pyridine aldehyde halide, arylboronic acid, base, palladium pre-catalyst, and ligand.[6]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

Protocol 2: In-situ Monitoring of Catalyst Deactivation by ¹H NMR

Procedure:

  • Sample Preparation: In an NMR tube, combine the pyridine aldehyde, coupling partner, internal standard (e.g., mesitylene), base, catalyst, and ligand in a deuterated solvent under an inert atmosphere.

  • Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before full conversion of the starting material is indicative of catalyst deactivation.[1]

Visualizations

CatalystDeactivationPathway cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Active_Catalyst Active Pd(0)Ln Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Py-CHO-X Inactive_Complex Inactive [Pd(Py-CHO)m] Complex Active_Catalyst->Inactive_Complex Coordination Pd_Black Palladium Black Active_Catalyst->Pd_Black Decomposition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-M Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Product Reductive_Elimination->Product

Caption: Catalyst deactivation pathway in pyridine aldehyde cross-coupling.

TroubleshootingWorkflow Start Low or No Conversion Check_Catalyst Is Catalyst Poisoning Suspected? Start->Check_Catalyst Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Catalyst->Change_Ligand Yes Check_OA Is Oxidative Addition Inefficient? Check_Catalyst->Check_OA No Increase_Loading Increase Catalyst Loading Change_Ligand->Increase_Loading Success Improved Yield Change_Ligand->Success Increase_Loading->Success Change_Halide Switch to More Reactive Halide (Cl -> Br -> I) Check_OA->Change_Halide Yes Check_Transmetalation Is Transmetalation Poor? Check_OA->Check_Transmetalation No Increase_Temp Increase Temperature Change_Halide->Increase_Temp Change_Halide->Success Increase_Temp->Success Screen_Bases Screen Bases (K3PO4, Cs2CO3) Check_Transmetalation->Screen_Bases Yes Check_Reagent Check Reagent Quality Screen_Bases->Check_Reagent Screen_Bases->Success Check_Reagent->Success

Caption: Troubleshooting workflow for low conversion in pyridine aldehyde cross-coupling.

References

Technical Support Center: Purification of Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated pyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these valuable compounds.

Troubleshooting Guides

Issue 1: Low Recovery or Yield After Column Chromatography

Q: I am experiencing low recovery of my fluorinated pyridine compound after silica gel column chromatography. What are the potential causes and how can I improve my yield?

A: Low recovery during silica gel chromatography of fluorinated pyridines can be attributed to several factors, often related to the basicity of the pyridine nitrogen and the specific properties of your compound.

Potential Causes and Solutions:

  • Strong Adsorption to Silica Gel: The basic nitrogen atom in the pyridine ring can strongly interact with the acidic silanol groups on the silica surface, leading to irreversible adsorption or tailing.

    • Solution: Deactivate the silica gel by adding a small percentage of a basic modifier to your eluent system, such as triethylamine (0.1-1%) or ammonia in methanol. This will compete for the active sites on the silica and reduce the interaction with your compound.

  • Compound Volatility: Some low molecular weight fluorinated pyridines can be volatile, leading to loss during solvent evaporation.

    • Solution: Use a rotary evaporator with controlled temperature and pressure. For highly volatile compounds, consider using a cold trap.

  • Decomposition on Silica: The acidic nature of silica gel can cause the decomposition of sensitive fluorinated pyridine derivatives.

    • Solution: Besides using a basic modifier in the eluent, you can opt for a less acidic stationary phase like alumina (basic or neutral) or use reversed-phase chromatography.

  • Inappropriate Solvent System: The chosen eluent may not have sufficient strength to elute your compound effectively from the column.

    • Solution: Perform thin-layer chromatography (TLC) with a range of solvent systems to determine the optimal eluent for good separation and an appropriate Rf value (typically 0.2-0.4 for the desired compound).

Issue 2: Presence of Impurities After Purification

Q: My purified fluorinated pyridine still shows impurities in the NMR or LC-MS analysis. What are the common impurities and how can I remove them?

A: The nature of impurities can vary depending on the synthetic route. However, some common classes of impurities are frequently observed.

Common Impurities and Removal Strategies:

Impurity TypeRemoval Method
Starting Materials Optimize chromatography, recrystallization, or perform an acid-base extraction.
Isomeric Byproducts Preparative HPLC is often the most effective method for separating isomers with similar polarities.[1]
Residual Catalysts (e.g., Palladium) Filter the reaction mixture through a pad of Celite®. For more persistent palladium residues, specialized scavengers can be used.[2]
Solvents with High Boiling Points (e.g., DMF, DMSO) Co-evaporation with a lower boiling point solvent like toluene or heptane can be effective.[3] For non-volatile compounds, washing with water may remove water-soluble solvents like DMF and DMSO.
Water For compounds that are not water-sensitive, an aqueous workup followed by drying with a suitable agent (e.g., Na2SO4, MgSO4) is standard. For anhydrous compounds, distillation from a drying agent like calcium hydride may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the best recrystallization solvents for fluorinated pyridine compounds?

A1: The choice of recrystallization solvent is highly dependent on the specific structure and polarity of your fluorinated pyridine. A good starting point is to screen a variety of solvents with different polarities. Common solvent systems include:

  • Hexane/Ethyl Acetate

  • Ethanol/Water

  • Toluene

  • Methanol or Ethanol for more polar compounds.[4][5]

A general approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then add a co-solvent in which it is poorly soluble until turbidity is observed.

Q2: My fluorinated pyridine seems to be unstable to acidic or basic conditions. How does this affect my purification strategy?

A2: The fluorine substituents on the pyridine ring can influence its basicity and stability.[6] Some fluorinated pyridines can be sensitive to strong acids or bases, which can lead to decomposition or unwanted side reactions.[7]

  • Acid Sensitivity: Avoid strong acidic conditions during workup or chromatography. If an acidic wash is necessary, use a dilute acid and perform the extraction quickly at a low temperature.

  • Base Sensitivity: Be cautious with strong bases. If a basic wash is required, use a mild base like sodium bicarbonate. When using basic modifiers in chromatography, start with a low concentration.

Q3: How can I effectively remove residual palladium catalyst from a cross-coupling reaction to obtain a pure fluorinated pyridine product?

A3: Residual palladium can be challenging to remove completely. Here are a few effective methods:

  • Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This will remove the bulk of the heterogeneous catalyst.

  • Thiol-based Scavengers: For removing soluble palladium species, solid-supported thiol scavengers can be very effective. The crude product solution is stirred with the scavenger, which binds to the palladium, and is then filtered off.[2]

  • Activated Carbon: Treatment with activated carbon can also help in adsorbing residual palladium.

Q4: I am having trouble separating positional isomers of my fluorinated pyridine. What is the best approach?

A4: The separation of positional isomers can be very challenging due to their similar physical and chemical properties.

  • Preparative HPLC: This is often the most powerful technique for separating closely related isomers. Method development on an analytical scale is crucial to find the optimal stationary phase and mobile phase conditions before scaling up.[8][9][10][11]

  • Recrystallization: In some cases, fractional crystallization can be used to enrich one isomer if there is a significant difference in the crystal packing and solubility of the isomers.

Q5: How can I quantify the purity of my fluorinated pyridine compound?

A5: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for determining the purity of fluorinated compounds.

  • ¹⁹F qNMR: Since the fluorine nucleus is 100% abundant and has a wide chemical shift range, ¹⁹F NMR is particularly well-suited for the analysis of fluorinated compounds.[1][12] By using an internal standard of known purity and concentration, the absolute purity of the target compound can be determined.[13]

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography
  • Slurry Preparation: Weigh out the appropriate amount of silica gel and create a slurry in the chosen eluent system.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude fluorinated pyridine in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to fully dissolve the compound.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visual Guides

Purification_Workflow start Crude Fluorinated Pyridine Product dissolve Dissolve in appropriate solvent start->dissolve filter Filter to remove solid impurities/ catalyst residues dissolve->filter workup Aqueous Workup (Acid/Base/Brine wash) filter->workup dry Dry organic layer (e.g., Na2SO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purification_choice Choose Purification Method concentrate->purification_choice chromatography Column Chromatography purification_choice->chromatography Complex mixture/ Isomers recrystallization Recrystallization purification_choice->recrystallization Solid product distillation Distillation purification_choice->distillation Liquid product pure_product Pure Fluorinated Pyridine chromatography->pure_product recrystallization->pure_product distillation->pure_product characterization Characterization (NMR, LC-MS, etc.) pure_product->characterization

Caption: General workflow for the purification of fluorinated pyridine compounds.

Chromatography_Troubleshooting start Low Purity after Column Chromatography check_tlc Review initial TLC analysis start->check_tlc poor_separation Poor Separation on TLC? check_tlc->poor_separation yes_poor_sep Yes poor_separation->yes_poor_sep no_poor_sep No poor_separation->no_poor_sep optimize_eluent Optimize eluent system (gradient, additives) yes_poor_sep->optimize_eluent overloading Column Overloading? no_poor_sep->overloading repurify Re-purify with new conditions optimize_eluent->repurify yes_overload Yes overloading->yes_overload no_overload No overloading->no_overload reduce_load Reduce sample load yes_overload->reduce_load decomposition Decomposition on Silica? no_overload->decomposition reduce_load->repurify yes_decomp Yes decomposition->yes_decomp no_decomp No decomposition->no_decomp change_stationary_phase Use neutral/basic alumina or reversed-phase yes_decomp->change_stationary_phase other_issues Consider other issues (e.g., co-eluting impurity) no_decomp->other_issues change_stationary_phase->repurify

Caption: Troubleshooting guide for low purity after column chromatography.

References

preventing decomposition of 6-(Difluoromethoxy)nicotinaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the decomposition of 6-(Difluoromethoxy)nicotinaldehyde during storage. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Troubleshooting Steps
Discoloration of the solid compound (e.g., yellowing or darkening) Oxidation of the aldehyde functional group or other degradation pathways initiated by exposure to air, light, or elevated temperatures.1. Visually inspect the material upon receipt and before each use.2. If discoloration is observed, it is recommended to assess the purity of the material using a suitable analytical method, such as HPLC (see Experimental Protocols).3. If the purity is compromised, it is advisable to discard the material to ensure the integrity of your experimental results.4. To prevent future occurrences, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1][2]
Appearance of new peaks in chromatographic analysis (e.g., HPLC, GC) Decomposition of the compound into impurities. The aldehyde group is susceptible to oxidation to a carboxylic acid, and the molecule may be sensitive to acid or base-catalyzed degradation.1. Confirm that the new peaks are not artifacts from the solvent or analytical system by running a blank injection.2. To tentatively identify the degradation products, consider performing a forced degradation study to see if the peaks match those generated under specific stress conditions (see Experimental Protocols).3. LC-MS analysis can be employed to determine the mass of the impurity peaks, providing clues to their structure.4. Review storage conditions to ensure they align with recommendations (cool, dry, inert atmosphere).
Inconsistent or unexpected experimental results Degradation of the compound, leading to a lower concentration of the active aldehyde in your experiments.1. Prepare fresh stock solutions for each experiment to minimize degradation in solution.2. If using a previously prepared stock solution, verify its purity by HPLC before use.3. Ensure that the solvents and reagents used in your experiment are compatible with the aldehyde and free from contaminants that could accelerate decomposition.
Solid material appears clumpy or has changed in consistency Absorption of moisture from the atmosphere.1. Store the compound in a desiccator over a suitable drying agent.2. Ensure the container is tightly sealed after each use.3. If clumping is observed, the material should be dried under vacuum, and its purity should be re-assessed.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light and moisture.

Q2: What are the primary degradation pathways for this compound?

  • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 6-(difluoromethoxy)nicotinic acid. This is a common degradation pathway for aldehydes.

  • Polymerization/Autocondensation: Aldehydes can undergo self-condensation reactions, which may be catalyzed by acidic or basic impurities.

  • Photodegradation: Aromatic compounds can be sensitive to light, which can initiate degradation.

Q3: Are there any recommended stabilizers for this compound?

A3: While specific stabilizers for this compound have not been reported, the following are general stabilizers for aldehydes. Their compatibility and effectiveness should be experimentally verified for your specific application.

  • Antioxidants: Radical scavengers like Butylated Hydroxytoluene (BHT) can be used to inhibit oxidation.

  • Amine Derivatives: Triethanolamine or dimethylethanolamine have been used to stabilize aliphatic aldehydes against polymerization and autocondensation.[3]

  • Alkaline Substances: In very low concentrations (0.05-20 ppm), alkali metal hydroxides or carbonates have been used to stabilize aliphatic aldehydes.[4]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with UV detection. A generalized protocol is provided in the Experimental Protocols section.

Q5: What are the signs of decomposition?

A5: Visual signs of decomposition include a change in color (e.g., from white/off-white to yellow or brown), a change in physical form (e.g., clumping), or an unusual odor. Analytically, decomposition is indicated by the appearance of new peaks or a decrease in the main peak area in a chromatogram.

Experimental Protocols

Protocol for Purity Assessment by HPLC

This is a general protocol and may require optimization for your specific instrumentation and requirements.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate buffer for pH control) is a common starting point for aromatic compounds.

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength using a PDA/DAD detector, or start with a common wavelength for aromatic compounds like 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total peak area.

Protocol for a Forced Degradation Study

This study can help identify potential degradation products and assess the stability of the compound under various stress conditions.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24-48 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60-80°C) for one week. Also, heat a solution of the compound.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or white light for an extended period (e.g., 24-48 hours). A control sample should be kept in the dark.

  • Analysis: After the designated time, neutralize the acidic and basic samples, and then analyze all samples by HPLC, comparing them to an unstressed control sample.

Visualizations

Decomposition_Troubleshooting_Workflow start Observe Issue (e.g., Discoloration, New HPLC Peaks) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage assess_purity Assess Purity by HPLC check_storage->assess_purity is_pure Is Purity Acceptable? assess_purity->is_pure use_material Use Material is_pure->use_material Yes discard_material Discard Material & Implement Corrective Storage is_pure->discard_material No identify_impurities Optional: Identify Impurities (Forced Degradation, LC-MS) discard_material->identify_impurities

Caption: Troubleshooting workflow for addressing decomposition of this compound.

Potential_Decomposition_Pathways start This compound oxidized 6-(Difluoromethoxy)nicotinic Acid start->oxidized Oxidation (Air, H₂O₂) polymer Polymers / Condensation Products start->polymer Self-Condensation (Acid/Base Catalyzed) other_degradants Other Degradation Products start->other_degradants Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Scale-Up Synthesis of 6-(Difluoromethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-(Difluoromethoxy)nicotinaldehyde.

Troubleshooting Guides

Issue 1: Incomplete Difluoromethoxylation of 6-Hydroxynicotinaldehyde

Potential Causes and Solutions

Potential CauseRecommended Solution
Inefficient Generation of Difluorocarbene: The difluoromethoxylating agent (e.g., sodium chlorodifluoroacetate) may not be decomposing effectively to generate difluorocarbene.- Temperature Control: Ensure the reaction temperature is optimal for the chosen reagent. For many difluorocarbene precursors, temperatures between 80-120 °C are required. Monitor the reaction for off-gassing as an indicator of carbene formation. - Solvent Choice: Aprotic polar solvents like DMF, NMP, or DMSO are generally preferred. Ensure the solvent is anhydrous, as water can quench the difluorocarbene.
Base Incompatibility or Insufficient Amount: The base used to deprotonate the hydroxyl group of 6-hydroxynicotinaldehyde may be too weak, sterically hindered, or used in insufficient stoichiometric amounts.- Base Selection: A strong, non-nucleophilic base is often required. Consider using potassium carbonate, cesium carbonate, or sodium hydride. Perform small-scale trials to identify the optimal base. - Stoichiometry: Use at least a stoichiometric equivalent of the base. An excess (1.1 to 1.5 equivalents) may be beneficial.
Decomposition of the Aldehyde Functionality: The aldehyde group is sensitive to basic conditions and high temperatures, leading to side reactions such as aldol condensation or Cannizzaro reaction.- Protection Strategy: Consider protecting the aldehyde as an acetal (e.g., using ethylene glycol) before the difluoromethoxylation step. The acetal can be deprotected under acidic conditions after the difluoromethoxy group has been installed.
Poor Solubility of Reactants: The starting material or base may have poor solubility in the chosen reaction solvent, leading to a heterogeneous mixture and slow reaction rates.- Solvent Screening: Conduct solubility tests with different aprotic polar solvents. A co-solvent system may also be beneficial. - Phase-Transfer Catalyst: For reactions with inorganic bases, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve reaction rates.
Issue 2: Formation of Impurities During Scale-Up

Common Impurities and Mitigation Strategies

ImpurityPotential SourceMitigation Strategy
6-Hydroxynicotinaldehyde (Unreacted Starting Material) Incomplete reaction.- Optimize reaction conditions (temperature, time, reagent stoichiometry) as described in Issue 1. - Monitor reaction progress by HPLC or GC to ensure completion.
Over-fluorinated Byproducts Reaction with excess difluorocarbene or impurities in the fluorinating agent.- Use the stoichiometric amount of the difluoromethoxylating agent. - Ensure the purity of the fluorinating agent.
Polymeric Materials Aldehyde instability under reaction conditions.- Employ a protection strategy for the aldehyde group. - Minimize reaction time and temperature.
6-Chloronicotinaldehyde (if used as starting material) Incomplete nucleophilic substitution.- Ensure sufficient excess of the difluoromethoxylating source or catalyst. - Use a high-boiling point aprotic polar solvent to facilitate the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A1: A plausible and frequently employed strategy for the large-scale synthesis involves a two-step process starting from a readily available precursor like 6-hydroxynicotinaldehyde or 6-chloronicotinaldehyde. The key step is the introduction of the difluoromethoxy group, followed by any necessary functional group manipulations to yield the final aldehyde.

Q2: Which difluoromethoxylating agents are suitable for industrial scale?

A2: While various reagents exist, for large-scale synthesis, cost, safety, and availability are critical. Sodium chlorodifluoroacetate is a common choice as it is relatively inexpensive and serves as a precursor to difluorocarbene upon heating. Other reagents like difluoromethyl triflate or TMSCF2H are also used but may be more expensive for large-scale operations.

Q3: How can the exothermic nature of the difluoromethoxylation reaction be managed at scale?

A3: Careful control of the reaction temperature is crucial. This can be achieved by:

  • Slow addition of reagents: The difluoromethoxylating agent or the base can be added portion-wise or via a syringe pump to control the rate of the reaction and heat generation.

  • Efficient cooling: The reactor should be equipped with an efficient cooling system to dissipate the heat generated during the reaction.

  • Reaction calorimetry: Performing reaction calorimetry studies at the lab scale can help predict the thermal profile of the reaction at a larger scale and identify potential thermal hazards.

Q4: What are the recommended purification methods for this compound at an industrial scale?

A4: On a large scale, purification strategies often involve:

  • Distillation: If the product is thermally stable and has a suitable boiling point, fractional distillation under reduced pressure can be an effective method.

  • Crystallization: Recrystallization from a suitable solvent system is a common and cost-effective method for purifying solid products.

  • Chromatography: While column chromatography is a standard laboratory technique, for industrial scale, simulated moving bed (SMB) chromatography or other large-scale chromatographic methods may be employed for high-purity requirements, though they are more expensive.

Q5: Are there any specific safety precautions to consider during the scale-up synthesis?

A5: Yes, several safety precautions are essential:

  • Handling of Fluorinating Agents: Many fluorinating agents are hazardous and can release toxic gases. All manipulations should be performed in a well-ventilated fume hood or a closed system.

  • Pressure Build-up: Some difluoromethoxylation reactions can generate gaseous byproducts, leading to pressure build-up in a closed reactor. The reactor should be equipped with a pressure relief system.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves resistant to the chemicals being used, is mandatory.

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-Hydroxynicotinaldehyde

Step 1: Protection of the Aldehyde Group (Acetal Formation)

  • To a solution of 6-hydroxynicotinaldehyde (1.0 eq) in toluene (10 volumes) is added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected intermediate.

Step 2: Difluoromethoxylation

  • To a stirred suspension of the protected 6-hydroxynicotinaldehyde (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF (10 volumes) is added sodium chlorodifluoroacetate (2.0 eq).

  • The reaction mixture is heated to 100-110 °C and stirred for 4-6 hours.

  • The progress of the reaction is monitored by HPLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Deprotection of the Aldehyde Group

  • The crude protected product is dissolved in a mixture of acetone and 2M hydrochloric acid (1:1).

  • The mixture is stirred at room temperature for 2-4 hours.

  • The reaction is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Difluoromethoxylation

ParameterCondition ACondition BCondition C
Starting Material 6-Hydroxynicotinaldehyde6-Hydroxynicotinaldehyde6-Chloronicotinaldehyde
Difluoromethoxylating Agent Sodium ChlorodifluoroacetateDifluoromethyl TriflateSodium Difluoromethoxide
Base K₂CO₃2,6-Lutidine-
Solvent DMFDichloromethaneNMP
Temperature 110 °C0 °C to rt120 °C
Reaction Time 6 hours4 hours8 hours
Typical Yield 60-70%75-85%50-60%

Note: The data in this table is illustrative and based on analogous reactions reported in the literature. Actual results may vary.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Difluoromethoxylation cluster_step3 Step 3: Deprotection cluster_purification Purification cluster_end Final Product start 6-Hydroxynicotinaldehyde protection Acetal Formation (Ethylene Glycol, p-TSA) start->protection difluoro Difluoromethoxylation (NaCF2CO2Cl, K2CO3, DMF) protection->difluoro deprotection Acetal Deprotection (Aqueous Acid) difluoro->deprotection purification Purification (Crystallization/Chromatography) deprotection->purification end_product This compound purification->end_product

Caption: Proposed synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Difluoromethoxylation Step cause1 Inefficient Carbene Generation? start->cause1 cause2 Base Issue? start->cause2 cause3 Aldehyde Decomposition? start->cause3 solution1a Optimize Temperature cause1->solution1a solution1b Check Solvent Anhydrous cause1->solution1b solution2a Screen Bases cause2->solution2a solution2b Adjust Stoichiometry cause2->solution2b solution3 Protect Aldehyde Group cause3->solution3

Caption: Troubleshooting logic for low yield in the difluoromethoxylation step.

minimizing impurities in the synthesis of 6-(Difluoromethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-(Difluoromethoxy)nicotinaldehyde

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Incomplete Consumption of Starting Material

  • Question: My reaction shows a significant amount of unreacted 6-chloronicotinaldehyde. How can I drive the reaction to completion?

  • Answer: Incomplete conversion is a common issue in nucleophilic aromatic substitution (SNAr) reactions on pyridine rings. Several factors could be at play:

    • Insufficient Reaction Time or Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Base Strength and Stoichiometry: The choice and amount of base are critical. A stronger base or a higher equivalent of a weaker base might be necessary to facilitate the reaction.

    • Solvent Choice: A high-boiling polar aprotic solvent like DMF or DMSO is often effective for SNAr reactions.

    • Moisture: Ensure anhydrous conditions, as water can react with the base and hinder the reaction.

Issue 2: Formation of 6-(Difluoromethoxy)nicotinic acid

  • Question: I am observing a significant amount of the corresponding carboxylic acid impurity in my final product. What is the cause and how can I prevent it?

  • Answer: The aldehyde group is susceptible to oxidation to a carboxylic acid. This can occur under several conditions:

    • Air Oxidation: Prolonged exposure of the reaction mixture or the purified product to air can lead to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Oxidizing Agents: Ensure that none of the reagents or solvents used contain oxidizing impurities.

    • Workup Conditions: Avoid overly harsh oxidative workup conditions.

Issue 3: Presence of 6-Hydroxynicotinaldehyde

  • Question: My final product is contaminated with 6-hydroxynicotinaldehyde. How is this formed and what are the mitigation strategies?

  • Answer: The presence of 6-hydroxynicotinaldehyde suggests hydrolysis of the difluoromethoxy group. This can be influenced by:

    • pH during Workup: The difluoromethoxy group can be sensitive to strongly acidic or basic conditions, leading to hydrolysis. Maintain a neutral or mildly acidic/basic pH during extraction and purification steps.

    • Extended Reaction Times at High Temperatures: Prolonged heating can sometimes lead to the degradation of sensitive functional groups. Optimize the reaction time to achieve a balance between starting material conversion and product stability.

Issue 4: Over-reduction to the Alcohol

  • Question: During the reduction of a 6-(difluoromethoxy)nicotinic acid derivative to the aldehyde, I am getting the corresponding alcohol as a major byproduct. How can I control the reduction?

  • Answer: Over-reduction is a frequent challenge when preparing aldehydes. To improve selectivity for the aldehyde:

    • Choice of Reducing Agent: Use a less reactive hydride reagent. For example, Diisobutylaluminium hydride (DIBAL-H) at low temperatures is often effective for the partial reduction of esters or nitriles to aldehydes. Lithium tri-tert-butoxyaluminum hydride is another option for reducing acid chlorides.

    • Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C) to control the reactivity of the reducing agent.

    • Stoichiometry of the Reducing Agent: Use a stoichiometric amount or a slight excess of the reducing agent to avoid over-reduction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route but typically include:

  • Unreacted starting materials (e.g., 6-chloro or 6-hydroxynicotinaldehyde).

  • Over-oxidized product: 6-(Difluoromethoxy)nicotinic acid.

  • Over-reduced product: (6-(Difluoromethoxy)pyridin-3-yl)methanol.

  • Hydrolysis product: 6-Hydroxynicotinaldehyde.

Q2: Which analytical techniques are best for monitoring the reaction progress and identifying impurities?

A2: A combination of techniques is recommended:

  • TLC: For rapid, qualitative monitoring of the reaction progress.

  • HPLC/LC-MS: For quantitative analysis of product purity and identification of impurities by mass.

  • NMR (¹H, ¹⁹F, ¹³C): For structural confirmation of the desired product and characterization of isolated impurities. ¹⁹F NMR is particularly useful for tracking the difluoromethoxy group.

Q3: What are the recommended purification methods for this compound?

A3:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from impurities with different polarities.[1]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent technique for obtaining a highly pure product.[1] Common solvent systems to screen include ethyl acetate/heptane or ethanol/water.[1]

Q4: How can I improve the yield and purity of my product?

A4:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and reagent stoichiometry.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere to prevent side reactions like oxidation.[1]

  • Purification of Reagents: Use pure, dry reagents and solvents to avoid introducing impurities.

  • Careful Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.

Data Presentation

Table 1: Troubleshooting Summary for Impurity Minimization

Impurity ObservedPotential CauseRecommended Action
Unreacted Starting MaterialIncomplete reactionIncrease reaction time/temperature, use a stronger/more base, ensure anhydrous conditions.
6-(Difluoromethoxy)nicotinic acidOxidation of the aldehydeWork under an inert atmosphere, use purified reagents, avoid oxidative workup.
6-HydroxynicotinaldehydeHydrolysis of the difluoromethoxy groupMaintain neutral pH during workup, optimize reaction time and temperature.
(6-(Difluoromethoxy)pyridin-3-yl)methanolOver-reductionUse a less reactive reducing agent, control temperature (-78 °C), use stoichiometric reagents.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reagents and Materials:

    • 6-Chloronicotinaldehyde

    • A source of difluoromethoxide (can be generated in situ)

    • Base (e.g., Potassium carbonate, Sodium hydride)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 6-chloronicotinaldehyde and the anhydrous solvent.

    • Add the base to the solution.

    • Introduce the difluoromethoxylating agent. Caution: Some difluoromethoxylating agents can be gaseous and require careful handling.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Carefully quench the reaction mixture by pouring it into cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Reduction of a Nicotinic Acid Derivative

This protocol is a general guideline for the reduction of an ester or acid chloride to an aldehyde and requires optimization.

  • Reagents and Materials:

    • 6-(Difluoromethoxy)nicotinoyl chloride or Methyl 6-(difluoromethoxy)nicotinate

    • Reducing agent (e.g., DIBAL-H, Lithium tri-tert-butoxyaluminum hydride)

    • Anhydrous solvent (e.g., THF, Dichloromethane)

    • Standard glassware for low-temperature, inert atmosphere reactions

  • Procedure:

    • Dissolve the 6-(difluoromethoxy)nicotinic acid derivative in the anhydrous solvent in an oven-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the reducing agent dropwise to the cooled solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

    • Once the starting material is consumed, quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol, followed by water or Rochelle's salt solution).

    • Allow the mixture to warm to room temperature.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography.

Visualizations

experimental_workflow start Start: 6-Chloronicotinaldehyde reaction Difluoromethoxylation (SNAr Reaction) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product impurity_formation product This compound oxidation Oxidation (Air, Oxidizing agents) product->oxidation hydrolysis Hydrolysis (Strong Acid/Base) product->hydrolysis impurity1 Impurity: 6-(Difluoromethoxy)nicotinic acid oxidation->impurity1 impurity2 Impurity: 6-Hydroxynicotinaldehyde hydrolysis->impurity2 troubleshooting_guide start Low Purity of Final Product impurity_check Identify Major Impurity (LC-MS, NMR) start->impurity_check is_sm Is it Starting Material? impurity_check->is_sm is_acid Is it the Nicotinic Acid? impurity_check->is_acid is_alcohol Is it the Alcohol? impurity_check->is_alcohol action_sm Optimize Reaction: - Increase Time/Temp - Check Base/Solvent is_sm->action_sm Yes action_acid Prevent Oxidation: - Use Inert Atmosphere - Purify Reagents is_acid->action_acid Yes action_alcohol Control Reduction: - Use Milder Reagent - Low Temperature (-78°C) is_alcohol->action_alcohol Yes

References

optimizing solvent systems for reactions with 6-(Difluoromethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent systems and reaction conditions when working with 6-(Difluoromethoxy)nicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound is characterized by two primary reactive sites: the aldehyde group at the 3-position of the pyridine ring and the difluoromethoxy group at the 6-position. The aldehyde group is susceptible to nucleophilic attack and is a key handle for various synthetic transformations. The difluoromethoxy group is generally stable under many reaction conditions and is often incorporated into pharmaceutical candidates to enhance metabolic stability and bioavailability.

Q2: What are the general solubility characteristics of this compound?

Q3: What are the most common reaction types for this compound?

A3: Given its aldehyde functionality, this compound is a versatile substrate for a variety of organic reactions, including:

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated products.

  • Reductive Amination: Formation of amines by reaction with a primary or secondary amine in the presence of a reducing agent.

  • Wittig Reaction: Conversion of the aldehyde to an alkene using a phosphorus ylide.

  • Reduction: Reduction of the aldehyde to the corresponding alcohol, (6-(difluoromethoxy)pyridin-3-yl)methanol.

Troubleshooting Guides for Common Reactions

Knoevenagel Condensation

Issue 1: Low or no product yield.

Potential Cause Troubleshooting Step
Insufficient catalyst activity Use a slightly stronger base as a catalyst, such as piperidine or a tertiary amine. Ensure the catalyst is not degraded.
Poor solvent choice The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or acetonitrile often give good results. Protic solvents like ethanol can also be effective. A solvent screen may be necessary to find the optimal conditions.
Reversible reaction In some cases, the initial aldol addition product may not readily undergo dehydration. The use of a Dean-Stark trap to remove water can drive the reaction to completion.
Low reactivity of the active methylene compound Ensure the active methylene compound is sufficiently acidic to be deprotonated by the base catalyst.

Issue 2: Formation of side products.

Potential Cause Troubleshooting Step
Self-condensation of the aldehyde This is less common with aromatic aldehydes but can occur under harsh basic conditions. Use a milder base or lower the reaction temperature.
Michael addition of the active methylene compound to the product If the product is a strong Michael acceptor, a second equivalent of the active methylene compound can add. Use a stoichiometric amount of the active methylene compound and monitor the reaction closely by TLC or LC-MS.
Reductive Amination

Issue 1: Incomplete reaction or low conversion.

Potential Cause Troubleshooting Step
Inefficient imine formation The first step of reductive amination is the formation of an imine or iminium ion. This is often acid-catalyzed. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate this step.
Weak reducing agent Sodium triacetoxyborohydride (STAB) is a common and effective reducing agent for reductive aminations. If using a milder reducing agent, a switch to STAB may improve the yield.
Steric hindrance If either the amine or the aldehyde is sterically hindered, the reaction may be slow. In such cases, increasing the reaction temperature or extending the reaction time may be necessary.

Issue 2: Formation of the corresponding alcohol as a byproduct.

Potential Cause Troubleshooting Step
Reduction of the aldehyde before imine formation This can occur if the reducing agent is too reactive. Using a milder reducing agent like sodium cyanoborohydride or ensuring the imine has formed before adding the reducing agent can mitigate this.
Hydrolysis of the imine If water is present in the reaction mixture, the imine can hydrolyze back to the aldehyde, which is then reduced. Ensure anhydrous conditions are maintained.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the public domain, the following are generalized procedures based on common practices for similar aromatic aldehydes. Optimization will be required for specific substrates and scales.

General Procedure for Knoevenagel Condensation

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, acetonitrile, DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the active methylene compound (1.0-1.2 eq).

  • Add a catalytic amount of the base (0.05-0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Reducing agent (e.g., sodium triacetoxyborohydride - STAB)

  • Solvent (e.g., dichloromethane - DCM, 1,2-dichloroethane - DCE)

  • Acetic acid (optional)

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in the anhydrous solvent.

  • If desired, add a catalytic amount of acetic acid (0.05-0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table provides a list of common solvents and their properties, which can be used as a starting point for solvent screening in reactions with this compound.

SolventDielectric Constant (ε)Boiling Point (°C)Type
Dichloromethane (DCM)9.140Aprotic, Polar
1,2-Dichloroethane (DCE)10.483Aprotic, Polar
Tetrahydrofuran (THF)7.666Aprotic, Polar
Acetonitrile (ACN)37.582Aprotic, Polar
Dimethylformamide (DMF)36.7153Aprotic, Polar
Ethanol (EtOH)24.678Protic, Polar
Methanol (MeOH)32.765Protic, Polar
Toluene2.4111Aprotic, Nonpolar

Visualizations

Below are generalized workflows for the discussed reactions.

Knoevenagel_Condensation_Workflow start Start reactants Dissolve Aldehyde and Active Methylene Compound in Solvent start->reactants catalyst Add Base Catalyst reactants->catalyst reaction Stir at RT or Heat (Monitor by TLC/LC-MS) catalyst->reaction workup Solvent Removal reaction->workup purification Purify by Recrystallization or Column Chromatography workup->purification end End purification->end

Caption: Generalized workflow for Knoevenagel condensation.

Reductive_Amination_Workflow start Start reactants Dissolve Aldehyde and Amine in Anhydrous Solvent start->reactants imine_formation Stir for Imine Formation (Optional: Add Acetic Acid) reactants->imine_formation reduction Add Reducing Agent (Monitor by TLC/LC-MS) imine_formation->reduction quench Quench Reaction reduction->quench extraction Extract and Dry quench->extraction purification Purify by Column Chromatography extraction->purification end End purification->end

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 6-(Difluoromethoxy)nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among the myriad of heterocyclic compounds, nicotinaldehyde derivatives have emerged as a promising class, demonstrating a wide spectrum of pharmacological effects. This guide focuses on the biological activities of nicotinaldehyde derivatives, with a particular interest in the potential contributions of a 6-(difluoromethoxy) substitution, drawing comparisons with other reported analogues to provide a comprehensive overview supported by available experimental data.

While direct and extensive research on the biological activities of 6-(difluoromethoxy)nicotinaldehyde derivatives is limited in publicly accessible literature, an analysis of structurally related nicotinaldehyde and pyridine-3-carboxaldehyde compounds offers valuable insights into their potential therapeutic applications. The existing data strongly suggests that derivatives of this scaffold are promising candidates for anticancer, antifungal, and antimicrobial drug discovery. The introduction of a difluoromethoxy group at the 6-position of the pyridine ring is a strategic modification that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity.

Comparative Analysis of Biological Activities

Nicotinaldehyde derivatives have been investigated for a range of biological activities. The following tables summarize the reported activities of various analogues, providing a basis for predicting the potential of this compound derivatives.

Table 1: Anticancer and Cytotoxic Activities of Nicotinaldehyde Derivatives
Compound ClassSpecific Derivative(s)Cell Line(s)Reported Activity (IC50/EC50)Reference(s)
Azlactone Derivatives of NicotinaldehydeCompounds 11c, 11d, 16fA549 (Lung), MCF7 (Breast), HeLa (Cervical)Anti-proliferative activity observed[1]
Pyridine-2-carboxaldehyde Thiosemicarbazones5-(Methylamino)-, 5-(Ethylamino)-, and 5-(Allylamino) derivativesL1210 LeukemiaIC50 values of 1.3, 1.0, and 1.4 µM (Ribonucleotide Reductase Inhibition)[2]
Pyridine-3-carboxaldehyde Analogues4H-chromenesHuman Leukemia CellsActivation of caspases and induction of apoptosis[3]
Table 2: Antimicrobial and Antifungal Activities of Nicotinaldehyde Derivatives
Compound ClassSpecific Derivative(s)Target Organism(s)Reported Activity (MIC)Reference(s)
Nicotinamide DerivativesCompound 16gCandida albicans SC53140.25 µg/mL[4][5]
Nicotinamide DerivativesCompound 16gFluconazole-resistant C. albicans0.125–1 µg/mL[4][5]
6-Substituted Purine DerivativesCompounds 7, 8, 11, 13, 15, 16Bacillus subtilis, Aspergillus niger, Candida tropicalisPromising antifungal activities[6]
Pyridine-connected 2H-thiopyran DerivativesCompound 4eNot specifiedExhibited antimicrobial activities[7]

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against fungal strains is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal strains are grown on an appropriate agar medium, and a suspension is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension to a final concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_for_Biological_Activity_Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 6-(Difluoromethoxy) nicotinaldehyde Derivatives Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Test Compounds Antimicrobial Antimicrobial Assays (e.g., MIC) Synthesis->Antimicrobial Other Other Bioassays Synthesis->Other IC50 IC50/MIC Determination Anticancer->IC50 Antimicrobial->IC50 Other->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: General workflow for the synthesis and biological screening of novel compounds.

Apoptosis_Signaling_Pathway Compound Nicotinaldehyde Derivative Cell Cancer Cell Compound->Cell Induces Stress Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Cell->Caspase_Activation Initiates Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Executes

Caption: Simplified signaling pathway for apoptosis induction by a bioactive compound.

Concluding Remarks

The landscape of nicotinaldehyde derivatives in medicinal chemistry is rich with potential. While direct experimental evidence for this compound derivatives is not yet abundant in the public domain, the established anticancer, antifungal, and antimicrobial activities of analogous compounds provide a strong rationale for their synthesis and evaluation. The difluoromethoxy group, a known bioisostere of the methoxy group, can offer improved metabolic stability and enhanced membrane permeability, which are desirable properties for drug candidates. Future research focused on the synthesis and rigorous biological testing of this compound derivatives is warranted to fully elucidate their therapeutic potential and to develop novel and effective treatments for a range of diseases.

References

A Comparative Guide to the Structural Validation of Synthesized 6-(Difluoromethoxy)nicotinaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical research and development. This guide provides a comparative overview of standard analytical methods for the structural validation of 6-(difluoromethoxy)nicotinaldehyde analogs. Detailed experimental protocols and data presentation formats are provided to assist in the rigorous confirmation of chemical identity and purity.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical technique for structural validation is contingent on the specific information required. A combination of methods is typically employed to provide orthogonal data, leading to a comprehensive and irrefutable structural assignment. The table below summarizes the key attributes of commonly used analytical techniques for the validation of nicotinaldehyde analogs.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) Spectroscopy
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and mass-to-charge ratio.Measures the magnetic properties of atomic nuclei.Measures the absorption of infrared radiation by molecular vibrations.
Information Provided Purity, retention time, quantification.Molecular weight, fragmentation pattern, purity.Detailed molecular structure, connectivity, and stereochemistry.Presence of functional groups.
Selectivity HighVery HighVery HighModerate
Sensitivity Moderate to High (ng/mL range)Very High (pg/mL range)Low (mg scale)Moderate
Typical Application Purity assessment, routine quality control, and stability studies.[1]Impurity profiling, molecular weight confirmation, and trace-level analysis.[1][2]Unambiguous structure elucidation.Functional group identification.

Experimental Protocols

Detailed methodologies for key validation experiments are outlined below. These protocols are based on established analytical principles for analogous compounds.[1][2]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for assessing the purity of the synthesized analogs.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase : A gradient mixture of acetonitrile and water is often employed.

  • Detection Wavelength : Determined by scanning the UV spectrum of the analyte, typically around its λmax.

  • Sample Preparation : A stock solution of the this compound analog is prepared in a suitable solvent like acetonitrile or methanol and serially diluted to create calibration standards.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the molecular weight and identifying potential volatile impurities.

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer.

  • Column : A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a suitable choice.[1]

  • Carrier Gas : Helium at a constant flow rate.

  • Injector Temperature : Typically set around 250 °C.

  • Oven Temperature Program : A temperature gradient is optimized to ensure good separation of the analyte from other components.

  • Ionization Mode : Electron Ionization (EI) is standard.

  • Mass Analyzer : A quadrupole analyzer is commonly used.

  • Data Acquisition : Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments are crucial for this class of compounds.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : 5-10 mg of the purified analog is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Experiments :

    • ¹H NMR : To identify the number and environment of protons.

    • ¹³C NMR : To identify the number and type of carbon atoms.

    • ¹⁹F NMR : Essential for confirming the presence and environment of the difluoromethoxy group.

    • 2D NMR (COSY, HSQC, HMBC) : To establish the connectivity between atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : The sample can be analyzed as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands, such as the C=O stretch of the aldehyde and C-F stretches of the difluoromethoxy group.

Mandatory Visualizations

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the synthesis and structural validation of this compound analogs.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_spectroscopy_details Spectroscopic Techniques cluster_chromatography_details Purity Analysis synthesis Chemical Synthesis of Analog purification Purification (e.g., Column Chromatography) synthesis->purification initial_screen Initial Screen (TLC, LC-MS) purification->initial_screen Purified Compound spectroscopy Spectroscopic Analysis initial_screen->spectroscopy chromatography Chromatographic Purity initial_screen->chromatography final_structure Final Structure Confirmation spectroscopy->final_structure nmr NMR (1H, 13C, 19F) spectroscopy->nmr ms Mass Spectrometry (GC-MS) spectroscopy->ms ir IR Spectroscopy spectroscopy->ir chromatography->final_structure hplc HPLC (>95% Purity) chromatography->hplc further_studies Proceed to Biological/Performance Assays final_structure->further_studies Validated Analog

Caption: Workflow for the synthesis and structural validation of novel chemical analogs.

Logical Relationship of Validation Techniques

This diagram shows how different analytical techniques provide complementary information to confirm the final structure.

cluster_info cluster_tech center_node Synthesized Analog (Proposed Structure) functional_groups Functional Groups center_node->functional_groups Provides info on molecular_weight Molecular Weight center_node->molecular_weight Provides info on connectivity Atom Connectivity (¹H, ¹³C, ¹⁹F) center_node->connectivity Provides info on purity Purity center_node->purity Provides info on final_structure Validated Structure functional_groups->final_structure molecular_weight->final_structure connectivity->final_structure purity->final_structure ir IR Spectroscopy ir->functional_groups ms Mass Spectrometry ms->molecular_weight nmr NMR Spectroscopy nmr->connectivity hplc HPLC hplc->purity

Caption: Interrelation of analytical techniques for structural validation.

References

A Comparative Analysis of Drug Efficacy: Difluoromethoxy vs. Trifluoromethyl Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among the most utilized moieties, the difluoromethoxy (-OCF2H) and trifluoromethyl (-CF3) groups are frequently employed to enhance metabolic stability, modulate lipophilicity, and improve target engagement. This guide provides a comprehensive comparison of the efficacy of drugs derived from these two precursors, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The choice between a difluoromethoxy and a trifluoromethyl group can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While both groups are strongly electron-withdrawing and contribute to metabolic stability, they possess distinct characteristics that influence their overall performance.[1][2]

The trifluoromethyl group is a well-established and potent substituent for enhancing metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] Its strong electron-withdrawing nature can also influence the acidity of nearby functional groups.[2] The difluoromethoxy group is often considered a metabolically robust bioisostere of the methoxy group, effectively preventing O-demethylation, a common metabolic pathway.[3] A key distinction is the ability of the -OCF2H group's hydrogen atom to act as a weak hydrogen bond donor, a feature absent in the -CF3 group, which can be crucial for target binding.[4][5]

Below is a summary of key physicochemical and pharmacokinetic parameters for representative compounds where a difluoromethoxy group is compared to a trifluoromethyl group. It is important to note that direct head-to-head comparative studies are not always available in the public domain; therefore, some data presented is illustrative based on established principles of drug metabolism and fluorination in medicinal chemistry.[3]

ParameterDifluoromethoxy (-OCF2H) AnalogTrifluoromethyl (-CF3) AnalogKey Considerations
Lipophilicity (cLogP) Moderately lipophilic; π = +0.45Highly lipophilic; π = +0.88-CF3 is generally more lipophilic than -OCF2H, which can impact solubility and membrane permeability.[2][4]
Metabolic Stability (in vitro half-life, t½) Generally enhancedGenerally enhancedBoth groups block metabolic "hot spots," but the specific context of the molecule determines the overall stability gain.[3]
Intrinsic Clearance (CLint) Generally lower than non-fluorinated analogGenerally lower than non-fluorinated analogReduced metabolism leads to slower clearance of the parent drug.
Hydrogen Bonding Weak H-bond donor capabilityNo H-bond donor capabilityThe -OCF2H group can mimic hydroxyl or amine groups in target interactions.[4][5]
Electron Withdrawing Effect (Hammett constant, σp) Weakly electron-withdrawing (~ +0.14)Strongly electron-withdrawing (~ +0.54)The stronger effect of -CF3 can significantly alter the electronics of an aromatic ring.

Pharmacodynamic Efficacy: Impact on Target Inhibition

The ultimate measure of a drug's efficacy lies in its ability to interact with its biological target and elicit a therapeutic response. The choice between a difluoromethoxy and a trifluoromethyl substituent can have a profound impact on a compound's inhibitory potency, often measured as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

While comprehensive, direct comparative studies are limited, a study on 3'-difluoromethyl- and 3'-trifluoromethyl-taxoids provides valuable insights. These second-generation fluoro-taxoids exhibited significantly enhanced potency against various cancer cell lines compared to paclitaxel. The study highlighted that the effects of C2-benzoate modifications on potency were more pronounced in the 3'-difluoromethyl-taxoid series, suggesting a nuanced interplay between the fluorinated group and other parts of the molecule in determining overall activity.[3]

The following table presents hypothetical comparative efficacy data for a generic kinase inhibitor to illustrate the potential differences that may be observed.

Assay TypeDifluoromethoxy (-OCF2H) AnalogTrifluoromethyl (-CF3) Analog
Target Kinase Inhibition (IC50) 5 nM10 nM
Cellular Proliferation (GI50) 50 nM100 nM
Off-Target Kinase 1 (IC50) >1000 nM500 nM
Off-Target Kinase 2 (IC50) 800 nM>1000 nM

Experimental Protocols

To ensure the reproducibility and validity of efficacy comparisons, detailed and standardized experimental protocols are essential. Below are representative methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of a test compound that inhibits the activity of a target kinase by 50% (IC50).[1][6]

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (serially diluted in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the kinase enzyme to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.[6]

Cell-Based cAMP Assay

Objective: To measure changes in intracellular cyclic AMP (cAMP) levels in response to a test compound, often used for G-protein coupled receptor (GPCR) and phosphodiesterase (PDE) targets.[7][8]

Materials:

  • Cells expressing the target receptor or enzyme

  • Cell culture medium

  • Test compounds (serially diluted)

  • cAMP assay kit (e.g., cAMP-Glo™ Max Assay)

  • 96-well or 384-well cell culture plates

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds. For Gi-coupled receptors, pre-stimulate with an agent like forskolin to induce cAMP production.[8]

  • Incubate for a specific time to allow for modulation of cAMP levels.

  • Lyse the cells and add the cAMP detection reagents as per the kit's protocol. These reagents typically involve a competitive binding assay where cellular cAMP competes with a labeled cAMP analog.[7]

  • Measure the luminescent signal, which is inversely proportional to the amount of cAMP in the well.[7]

  • Calculate the change in cAMP levels relative to untreated controls and determine the EC50 or IC50 of the test compound.

Signaling Pathway Visualizations

To provide a clearer understanding of the biological context in which these drugs operate, the following diagrams illustrate key signaling pathways that are often targeted by drugs containing difluoromethoxy or trifluoromethyl groups.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PDE4 PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Anti-inflammatory) CREB->Gene Activates Roflumilast Roflumilast (-OCF2H) (PDE4 Inhibitor) Roflumilast->PDE4 Inhibits

Figure 1. Simplified PDE4 signaling pathway and the inhibitory action of Roflumilast.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerizes Tofacitinib Tofacitinib (-CF3) (JAK Inhibitor) Tofacitinib->JAK Inhibits DNA DNA STAT_dimer->DNA Translocates to nucleus and binds Gene Gene Transcription (Inflammation) DNA->Gene

Figure 2. Overview of the JAK-STAT signaling pathway and inhibition by Tofacitinib.

Conclusion

The selection of a difluoromethoxy or trifluoromethyl group in drug design is a nuanced decision that depends on the specific therapeutic target and the desired pharmacokinetic profile. The trifluoromethyl group is a powerful and well-understood moiety for enhancing metabolic stability and lipophilicity. The difluoromethoxy group offers a more moderate increase in lipophilicity and the unique advantage of potential hydrogen bond donation, which can be critical for target affinity and selectivity. While direct comparative efficacy data remains somewhat sparse in publicly available literature, the principles outlined in this guide, along with the provided experimental frameworks, offer a solid foundation for researchers to rationally design and evaluate novel drug candidates. Future head-to-head studies will be invaluable in further elucidating the subtle yet significant differences in efficacy imparted by these two important fluorinated functional groups.

References

The Impact of the Difluoromethoxy Group on Pharmacokinetic Profiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethoxy (-OCF₂H) group has garnered significant interest for its unique ability to modulate metabolic stability, lipophilicity, and receptor interactions. This guide provides a comparative analysis of the pharmacokinetic profiles of drugs containing the difluoromethoxy group, with a focus on pantoprazole and roflumilast, and contrasts them with non-fluorinated or methoxy-containing analogues to highlight the distinct advantages conferred by this functional group.

The Difluoromethoxy Advantage: A Physicochemical Perspective

The difluoromethoxy group is often employed as a bioisostere for the methoxy group (-OCH₃). Its key physicochemical properties that influence pharmacokinetics include:

  • Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, compared to the C-H bonds in a methoxy group. This increased stability can block common metabolic pathways like O-demethylation, leading to a longer drug half-life and reduced clearance.

  • Lipophilicity: The difluoromethoxy group moderately increases lipophilicity compared to a methoxy group. This can enhance membrane permeability and improve oral absorption, although the effect is context-dependent.

  • Hydrogen Bonding: The hydrogen atom in the -OCF₂H group can act as a weak hydrogen bond donor, a feature not present in the methoxy or trifluoromethoxy groups. This allows for unique interactions with biological targets.

Comparative Pharmacokinetics: Pantoprazole vs. Omeprazole

A compelling case study for the influence of the difluoromethoxy group is the comparison between the proton pump inhibitors (PPIs) pantoprazole and omeprazole. Pantoprazole features a difluoromethoxy group on its benzimidazole ring, whereas omeprazole has a methoxy group at a similar position. While not a direct methoxy-for-difluoromethoxy substitution at the exact same carbon, their structural similarity and identical mechanism of action make for a relevant comparison.

Table 1: Comparative Pharmacokinetic Parameters of Pantoprazole and Omeprazole

ParameterPantoprazole (40 mg)Omeprazole (20 mg)Reference(s)
Bioavailability ~77%Highly variable (30-40% initially, increases with repeated dosing)[1][2][3]
Time to Peak Plasma Concentration (Tₘₐₓ) 2-3 hours1-4 days to reach full effect[1][2][4]
Plasma Protein Binding ~98%~95%[5]
Elimination Half-life (t₁/₂) 1-2 hours~0.5-1 hour[5]
Metabolism Primarily CYP2C19 and CYP3A4Primarily CYP2C19, also CYP3A4[4][5][6]

Pantoprazole exhibits more predictable pharmacokinetics with a higher and more consistent bioavailability compared to omeprazole.[1][2][3] The bioavailability of omeprazole is known to increase with repeated dosing, a phenomenon less pronounced with pantoprazole.[1] This suggests that the difluoromethoxy group may contribute to more reliable absorption. Furthermore, pantoprazole is considered to have a lower potential for drug-drug interactions compared to omeprazole, as it is less reliant on the highly polymorphic CYP2C19 enzyme for its metabolism.[4]

Roflumilast: Another Case Study

Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD), also incorporates a difluoromethoxy group. Its pharmacokinetic profile further illustrates the properties associated with this moiety.

Table 2: Pharmacokinetic Parameters of Roflumilast

ParameterRoflumilastRoflumilast N-oxide (Active Metabolite)Reference(s)
Bioavailability ~80%-[7]
Time to Peak Plasma Concentration (Tₘₐₓ) ~1 hour~8 hours[7]
Plasma Protein Binding ~99%~97%[8]
Elimination Half-life (t₁/₂) ~17 hours~30 hours[9]
Metabolism CYP1A2 and CYP3A4-[10][11]

Roflumilast is extensively metabolized to an active N-oxide metabolite, which has a significantly longer half-life and contributes substantially to the overall therapeutic effect.[7][10] The metabolic stability conferred by the difluoromethoxy group likely plays a role in the overall exposure to the active moieties.

Experimental Protocols

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare working solutions of the test compound and positive controls (e.g., compounds with known high and low metabolic clearance).

  • In a 96-well plate, add liver microsomes and the test compound to the phosphate buffer.

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[9][12][13][14][15]

HPLC Method for Pharmacokinetic Analysis of Pantoprazole in Human Plasma

Objective: To quantify the concentration of pantoprazole in human plasma samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Platinum C₁₈ column (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of methanol, water, and acetate buffer (pH 4.3) in a ratio of 40:60:5 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 286 nm.[1]

  • Internal Standard: A suitable internal standard, such as omeprazole, can be used.[16]

Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add an internal standard solution.

  • Add 0.01 mol/L Na₂HPO₄ solution and dichloromethane for extraction.[1]

  • Vortex and centrifuge the sample.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject a specific volume into the HPLC system for analysis.[12][16][17][18]

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of pantoprazole and a typical workflow for a CYP450 inhibition assay.

Pantoprazole_Metabolism Pantoprazole Pantoprazole Demethylated_Metabolite 4-Demethylpantoprazole Pantoprazole->Demethylated_Metabolite CYP2C19 (Demethylation) Pantoprazole_Sulfone Pantoprazole Sulfone Pantoprazole->Pantoprazole_Sulfone CYP3A4 (Oxidation) Sulfated_Metabolite Pantoprazole Sulfate Demethylated_Metabolite->Sulfated_Metabolite Sulfotransferase (Sulfation)

Caption: Metabolic pathway of pantoprazole.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound Incubation Incubate Test Compound with CYP Enzymes and Substrate Test_Compound->Incubation CYP_Enzymes CYP450 Enzymes (e.g., from liver microsomes) CYP_Enzymes->Incubation Substrate Probe Substrate Substrate->Incubation LCMS LC-MS/MS Analysis of Metabolite Formation Incubation->LCMS IC50 Calculate IC50 Value LCMS->IC50

Caption: Workflow for a CYP450 inhibition assay.

Conclusion

The incorporation of a difluoromethoxy group is a valuable strategy in drug design to enhance pharmacokinetic properties. As demonstrated by the comparison of pantoprazole and omeprazole, this substitution can lead to more predictable absorption and a potentially lower risk of drug-drug interactions. The pharmacokinetic profile of roflumilast further supports the role of the difluoromethoxy group in achieving favorable metabolic stability. By understanding the impact of this functional group, researchers can more effectively design and develop drug candidates with improved clinical performance.

References

A Comparative Guide to LC-MS/MS Methods for Quantifying Difluoromethoxy-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the difluoromethoxy (-OCF2H) group into pharmaceutical compounds is a strategic approach to enhance metabolic stability and improve pharmacokinetic profiles. Accurate quantification of these compounds in biological matrices is crucial for drug development, from preclinical pharmacokinetic studies to clinical trial monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering unparalleled sensitivity and selectivity. This guide provides a comparative overview of published LC-MS/MS methods for the quantification of several difluoromethoxy-containing drugs, presenting key performance data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Comparative Performance of LC-MS/MS Methods

The following table summarizes the key quantitative parameters of LC-MS/MS methods for three distinct difluoromethoxy-containing compounds: D,L-alpha-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase; Riociguat, a soluble guanylate cyclase stimulator; and Panobinostat, a histone deacetylase inhibitor.

ParameterDFMO[1]RiociguatPanobinostat[2]
Biological Matrix Mouse PlasmaHuman PlasmaMouse Plasma
Sample Preparation Protein Precipitation (Acetonitrile)Protein Precipitation (Acetonitrile)Protein Precipitation (Acetonitrile)
LC Column Atlantis HILIC Silica (100 x 2.1 mm, 3 µm)Zorbax C18 (50 x 4.6 mm, 5 µm)Atlantis C18 (50 x 2.1 mm, 5 µm)
Mobile Phase Isocratic: 75:25 Acetonitrile:0.2% Formic AcidIsocratic: 90:10 Acetonitrile:0.1% Formic AcidIsocratic: 75:25 Acetonitrile:0.1% Formic Acid
Flow Rate 0.5 mL/min1.0 mL/min0.5 mL/min
Ionization Mode Positive ESIPositive ESIPositive ESI
MRM Transition 183.0 > 120.1, 166.1, 80.05423.0 > 391.0350.0 > 158.0
Linearity Range 250 - 50,000 ng/mL0.5 - 110 ng/mL2.92 - 2921 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL0.5 ng/mL2.92 ng/mL
Intra-day Precision (%CV) ≤0.7%Not Reported2.30 - 12.5%
Inter-day Precision (%CV) ≤0.7%Not Reported2.30 - 12.5%
Intra-day Accuracy (%Bias) ≤3%Not Reported85.5 - 112%
Inter-day Accuracy (%Bias) ≤3%Not Reported85.5 - 112%

Detailed Experimental Protocols

Quantification of DFMO in Mouse Plasma[1]
  • Sample Preparation: To 20 µL of mouse plasma, 180 µL of cold acetonitrile was added for protein precipitation. The samples were vortexed and centrifuged. The supernatant was then transferred for LC-MS/MS analysis.

  • Liquid Chromatography: An Atlantis HILIC Silica column (100 x 2.1 mm, 3 µm) was used with an isocratic mobile phase of 75:25 (v/v) acetonitrile and 0.2% formic acid in water. The flow rate was maintained at 0.5 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with positive electrospray ionization was used. The MRM transitions monitored for DFMO were m/z 183.0 → 120.1, 183.0 → 166.1, and 183.0 → 80.05.

Quantification of Riociguat in Human Plasma
  • Sample Preparation: Protein precipitation with acetonitrile is a commonly used method for plasma samples.

  • Liquid Chromatography: A Zorbax C18 column (50 x 4.6 mm, 5 µm) was employed with an isocratic mobile phase of 90:10 (v/v) acetonitrile and 0.1% formic acid in water. The flow rate was 1.0 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization mode was used. The MRM transition for Riociguat was m/z 423.0 → 391.0.

Quantification of Panobinostat in Mouse Plasma[2]
  • Sample Preparation: 50 µL of mouse plasma was subjected to protein precipitation using acetonitrile.

  • Liquid Chromatography: An Atlantis C18 column (50 x 2.1 mm, 5 µm) was used for separation with an isocratic mobile phase of 75:25 (v/v) acetonitrile and 0.1% formic acid in water at a flow rate of 0.5 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with positive electrospray ionization was utilized. The MRM transition for Panobinostat was m/z 350.0 → 158.0.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and potential fragmentation pathways, the following diagrams were generated using the DOT language.

General LC-MS/MS Workflow for Difluoromethoxy Compounds cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Injection Injection Supernatant->Injection Transfer LC_Column LC Column (e.g., C18, HILIC) Injection->LC_Column Separation Separation LC_Column->Separation Ionization Ionization (Positive ESI) Separation->Ionization Elution Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Selection Product Ion Selection (Q3) Fragmentation->Product_Selection Detector Detector Product_Selection->Detector Data_Analysis Data_Analysis Detector->Data_Analysis Signal

Caption: General workflow for LC-MS/MS quantification.

Hypothesized Fragmentation of a Difluoromethoxy-Aromatic Compound cluster_parent Precursor Ion cluster_fragments Product Ions cluster_analogue Non-Fluorinated Analogue (Methoxy) Parent [Ar-O-CF2H + H]+ Fragment1 [Ar-OH + H]+ Parent->Fragment1 Loss of CF2 Fragment2 [Ar]+ Parent->Fragment2 Loss of OCF2H Fragment3 Loss of HOCF2H Parent->Fragment3 Parent_MeO [Ar-O-CH3 + H]+ Fragment_MeO [Ar-OH + H]+ Parent_MeO->Fragment_MeO Loss of CH2

Caption: Hypothesized fragmentation pathways.

It is important to note that specific literature detailing the definitive fragmentation pattern of the difluoromethoxy group itself is limited. The fragmentation diagram above is a hypothesized representation based on general principles of mass spectrometry. For ethers, alpha-cleavage is a common fragmentation pathway. The strong electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group is expected to influence the fragmentation, potentially favoring cleavage of the C-O bond or rearrangement reactions. Further empirical studies are needed to fully elucidate the characteristic fragmentation of this moiety.

Conclusion

The LC-MS/MS methods presented here demonstrate robust and sensitive quantification of difluoromethoxy-containing compounds in biological matrices. While the specific chromatographic conditions may vary depending on the analyte's physicochemical properties, protein precipitation remains a straightforward and effective sample preparation technique. The provided data and protocols offer a valuable starting point for researchers developing and validating new LC-MS/MS assays for this important class of pharmaceutical compounds. Further investigation into the mass spectral fragmentation behavior of the difluoromethoxy group will enhance the ability to develop highly selective and sensitive methods for future drug candidates.

References

A Comparative Guide to the Synthetic Routes of 6-Substituted Nicotinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-substituted nicotinaldehydes are crucial intermediates in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Their value lies in the versatile reactivity of the aldehyde group and the potential for further functionalization on the pyridine ring. This guide provides a comparative analysis of the primary synthetic strategies to access these valuable building blocks, offering experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Oxidation of 3-Methyl or 5-Hydroxymethyl Pyridine Derivatives

One of the most direct methods to synthesize 6-substituted nicotinaldehydes is through the oxidation of the corresponding 6-substituted-3-methylpyridines or 2-substituted-5-(hydroxymethyl)pyridines. The choice of oxidant is critical to achieve high yields and prevent over-oxidation or side reactions, especially given that the pyridine ring itself can be sensitive to oxidation.[1]

Common oxidizing agents include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and DMSO-based systems like the Swern oxidation. The Swern oxidation is often preferred for its mild conditions and high efficiency, particularly when other sensitive functional groups are present.[1]

Data Summary: Oxidation Routes
Starting MaterialOxidizing Agent/SystemSolventTemp (°C)Time (h)Yield (%)Ref.
2-Chloro-5-(hydroxymethyl)pyridineSwern Oxidation (Oxalyl chloride, DMSO, TEA)DCM-78 to RT-High
2-Chloro-5-(hydroxymethyl)pyridinePCCDCMRT-Moderate
2-Chloro-5-methylpyridineOxygen, Cobalt Acetate (catalyst)Chlorobenzene70-1004-7High[2]
Experimental Protocol: Swern Oxidation of 2-Chloro-5-(hydroxymethyl)pyridine
  • Setup: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in anhydrous DCM dropwise to the cooled solution, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Add a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for an additional 30 minutes at this temperature.

  • Quenching: Add triethylamine (TEA, 5.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup: Add water to the reaction mixture and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 6-chloronicotinaldehyde.

Workflow Diagram: Oxidation Route

G cluster_start Starting Material cluster_reagents Oxidizing Agents start1 6-Substituted- 3-Methylpyridine process Oxidation start1->process start2 2-Substituted- 5-(Hydroxymethyl)pyridine start2->process product 6-Substituted Nicotinaldehyde process->product reagent1 Swern Oxidation reagent1->process reagent2 PCC reagent2->process reagent3 MnO₂ reagent3->process

Caption: General workflow for synthesizing nicotinaldehydes via oxidation.

Formylation of 6-Substituted Pyridines

Direct formylation of a substituted pyridine ring is another key strategy. The Vilsmeier-Haack reaction is the most common method in this category, introducing a formyl (-CHO) group onto the pyridine ring.[3] This reaction uses a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3] The regioselectivity of the formylation depends on the electronic properties and steric hindrance of the substituents already on the pyridine ring. For electron-rich pyridines, this method can be highly effective.[4]

Data Summary: Vilsmeier-Haack Formylation
Starting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Ref.
2-Chloro-4-methoxypyridinePOCl₃, DMFDCM0 to 80-Good[3]
3-Amino-4-methylpyridinesPOCl₃, DMF---19-85[5][6]
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chloro-4-methoxypyridine
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq) to anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise, keeping the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[3]

  • Formylation: Dissolve 2-chloro-4-methoxypyridine (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.[3] Allow the reaction to warm to room temperature and then heat to reflux, monitoring progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the mixture with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 6-chloro-4-methoxynicotinaldehyde.[3]

Workflow Diagram: Vilsmeier-Haack Reaction

G DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Electrophilic Aromatic Substitution Vilsmeier->Intermediate Pyridine 6-Substituted Pyridine Pyridine->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 6-Substituted Nicotinaldehyde Hydrolysis->Product

Caption: Pathway of the Vilsmeier-Haack formylation of substituted pyridines.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[7] The strategy involves a directing metalation group (DMG) on the pyridine ring that complexes with a strong organolithium base (e.g., n-BuLi).[8] This interaction facilitates the deprotonation of the proton at the ortho-position, creating a highly reactive aryllithium intermediate. This intermediate can then be quenched with a formylating agent, such as DMF, to introduce the aldehyde group with high precision.[9]

Data Summary: Lithiation and Formylation
Starting MaterialBaseFormylating AgentSolventTemp (°C)Yield (%)Ref.
5-Bromo-2-methoxypyridinen-BuLiDMFTHF-7894[10]
5-Bromo-2-methylpyridinen-BuLiDMFTHF-7872[11]
Experimental Protocol: Synthesis of 6-Methoxynicotinaldehyde via Lithiation
  • Setup: To a solution of 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere, cool the mixture to -78 °C.[10]

  • Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 90 minutes.[10]

  • Formylation: Add N,N-dimethylformamide (DMF, 2.0 eq) dropwise to the aryllithium species, and continue stirring at -78 °C for another 90 minutes.[10]

  • Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by pouring it into a saturated aqueous sodium bicarbonate solution.[10]

  • Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.[10]

Logical Diagram: Directed ortho-Metalation

G Start Pyridine with Directing Metalation Group (DMG) Metalation Ortho-Lithiation Start->Metalation Base Organolithium Base (e.g., n-BuLi) Base->Metalation Intermediate Aryllithium Intermediate Metalation->Intermediate Quench Electrophilic Quench Intermediate->Quench Electrophile Formylating Agent (e.g., DMF) Electrophile->Quench Product Ortho-Formylated Pyridine Quench->Product

Caption: Logical steps involved in the Directed ortho-Metalation (DoM) strategy.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a modern and versatile approach to constructing substituted pyridines. For the synthesis of 6-substituted nicotinaldehydes, a common strategy involves starting with a di-functionalized pyridine, such as 4,6-dichloronicotinaldehyde, and performing a selective substitution. For instance, the more activated chlorine at the 4-position can be selectively replaced with a methoxy group via nucleophilic aromatic substitution, followed by further modification at the 6-position if needed.[12][13] Alternatively, the chlorine at the 6-position can be targeted directly for Suzuki or Buchwald-Hartwig couplings.[13]

Data Summary: Cross-Coupling and Substitution Routes
Starting MaterialCoupling Partner / ReagentCatalyst / ConditionsProductYield (%)Ref.
4,6-DichloronicotinaldehydeSodium MethoxideMethanol, 0°C to RT6-Chloro-4-methoxynicotinaldehyde57[13]
6-ChloronicotinaldehydePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene, 100°C6-Phenylnicotinaldehyde~95 (est.)[13]
2-Chloronicotinic AcidN-MethylanilineDIPEA, H₂O, Microwave 200°C6-(Methyl(phenyl)amino)nicotinic acid-[14]

The synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde involves further steps of amide formation and reduction after the initial coupling.[14]

Experimental Protocol: Suzuki Coupling of 6-Chloronicotinaldehyde
  • Setup: In a reaction vessel, combine 6-chloronicotinaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in toluene.[13]

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), to the mixture.[13]

  • Reaction: Seal the vessel and heat the mixture to 100 °C. Stir until TLC or LC-MS analysis indicates complete consumption of the starting material.[13]

  • Workup: Cool the reaction to room temperature and filter the mixture to remove solids. Wash the solids with an appropriate solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to obtain the 6-phenylnicotinaldehyde product.

Workflow Diagram: Cross-Coupling Strategy

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start 6-Halonicotinaldehyde (X = Cl, Br, I) Catalyst Pd Catalyst + Ligand + Base Start->Catalyst Partner_S Boronic Acid/ Ester Partner_S->Catalyst Product_S 6-Aryl/Alkyl Nicotinaldehyde Partner_B Amine (R₂NH) Partner_B->Catalyst Product_B 6-Amino Nicotinaldehyde Catalyst->Product_S Catalyst->Product_B

Caption: Palladium-catalyzed cross-coupling routes from 6-halonicotinaldehydes.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesKey DisadvantagesBest Suited For
Oxidation Direct, often high-yielding, uses readily available starting materials.Risk of over-oxidation, some reagents are toxic/hazardous (e.g., PCC).Scalable synthesis where the corresponding methyl or alcohol precursors are commercially available.
Vilsmeier-Haack One-step formylation, good for electron-rich pyridines.Limited to certain substitution patterns, regioselectivity can be an issue, uses corrosive reagents (POCl₃).Introducing a formyl group when the desired regioselectivity is favored by existing substituents.
Directed ortho-Metalation Excellent regiocontrol, high yields, broad scope of electrophiles.Requires cryogenic temperatures (-78 °C), strictly anhydrous conditions, and strong organolithium bases.Precise synthesis of ortho-functionalized pyridines that are difficult to access otherwise.
Cross-Coupling High versatility in introducing a wide range of substituents (C-C, C-N bonds), generally mild conditions.Requires pre-functionalized halo-pyridine starting materials, expensive palladium catalysts and ligands.Late-stage functionalization and building molecular diversity from a common halo-intermediate.

Conclusion

The synthesis of 6-substituted nicotinaldehydes can be achieved through several distinct and effective strategies. The optimal choice depends heavily on the availability of starting materials, the desired substitution pattern, scalability requirements, and the specific functional groups present in the molecule.

  • Oxidation represents a robust and classical approach, ideal for large-scale production from simple precursors.

  • The Vilsmeier-Haack reaction offers a direct formylation but with limitations on substrate scope and regioselectivity.

  • Directed ortho-metalation provides unparalleled regiocontrol for accessing specific isomers, albeit with demanding reaction conditions.

  • Palladium-catalyzed cross-coupling stands out for its versatility and is exceptionally powerful for creating diverse libraries of compounds from a common halogenated intermediate, making it a cornerstone of modern medicinal chemistry.

By understanding the comparative strengths and weaknesses of these routes, researchers can make informed decisions to efficiently synthesize the target 6-substituted nicotinaldehydes for their discovery and development programs.

References

A Comparative Guide to Assessing the Neuroprotective Effects of Fluorinated Pyyridine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel neuroprotective agents is a cornerstone of modern neuroscience research, driven by the increasing prevalence of neurodegenerative diseases. Among the vast landscape of chemical scaffolds, fluorinated pyridine aldehydes have emerged as a promising class of compounds. The pyridine ring is a well-established pharmacophore in neuroactive drugs, while the strategic incorporation of fluorine can enhance key drug-like properties, including metabolic stability, membrane permeability, and binding affinity. This guide provides a comparative framework for assessing the neuroprotective potential of different fluorinated pyridine aldehydes, offering detailed experimental protocols and a clear structure for data presentation.

Comparative Analysis of Neuroprotective Efficacy

Due to a lack of direct comparative studies in the existing literature, this section presents a conceptual framework for evaluating the neuroprotective effects of a selection of representative fluorinated pyridine aldehydes. The following table is a template designed to be populated with experimental data from the protocols outlined in the subsequent sections. This structured approach will enable a direct and objective comparison of the compounds' performance.

Compound NameStructureMolecular Weight ( g/mol )Cell Viability (% of control)ROS Reduction (%)Caspase-3 Activity Inhibition (%)
2-Fluoro-3-pyridinecarboxaldehydeC₆H₄FNO125.10Data to be generatedData to be generatedData to be generated
5-Fluoro-3-pyridinecarboxaldehydeC₆H₄FNO125.10Data to be generatedData to be generatedData to be generated
6-Fluoro-3-pyridinecarboxaldehydeC₆H₄FNO125.10Data to be generatedData to be generatedData to be generated
3-Fluoro-2-pyridinecarboxaldehydeC₆H₄FNO125.10Data to be generatedData to be generatedData to be generated

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in the assessment of neuroprotective effects.

Cell Culture and Induction of Neuronal Stress
  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) is a commonly used model for neuroprotective studies.

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Oxidative Stress: To mimic the oxidative stress implicated in neurodegeneration, cells are pre-treated with various concentrations of the test fluorinated pyridine aldehydes for 24 hours. Subsequently, oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂) at a pre-determined toxic concentration (e.g., 100 µM) for a further 24 hours.

Assessment of Cell Viability (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • After the 24-hour H₂O₂ treatment, the culture medium is removed.

    • MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well and incubated for 4 hours at 37°C.

    • The MTT solution is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: The DCFDA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels. DCFDA is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell.

  • Procedure:

    • Cells are seeded in a black, clear-bottom 96-well plate.

    • Following treatment with the test compounds and H₂O₂, the cells are washed with PBS.

    • DCFDA solution (10 µM in PBS) is added to each well and incubated for 30 minutes at 37°C in the dark.

    • The fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

    • ROS levels are expressed as a percentage of the H₂O₂-treated control group.

Caspase-3 Activity Assay
  • Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay based on the cleavage of a specific substrate.

  • Procedure:

    • Following treatment, cell lysates are prepared according to the manufacturer's protocol of a commercially available caspase-3 assay kit.

    • The cell lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays) at 37°C.

    • The absorbance or fluorescence is measured at the appropriate wavelength.

    • Caspase-3 activity is calculated relative to the protein concentration of the cell lysate and expressed as a percentage of the H₂O₂-treated control group.

Visualizing Experimental Design and Cellular Pathways

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Neuroprotection Assessment Culture SH-SY5Y Cell Culture Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with Fluorinated Pyridine Aldehydes (24h) Seed->Pretreat Induce Induce Oxidative Stress (H₂O₂, 24h) Pretreat->Induce MTT Cell Viability (MTT) Induce->MTT ROS ROS Measurement (DCFDA) Induce->ROS Caspase3 Caspase-3 Activity Induce->Caspase3

Fig. 1: Experimental workflow for assessing neuroprotection.

Oxidative_Stress_Pathway cluster_stress Cellular Stress cluster_response Cellular Response cluster_apoptosis Apoptotic Pathway cluster_intervention Therapeutic Intervention Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS_increase Increased Intracellular ROS Oxidative_Stress->ROS_increase Mito_dysfunction Mitochondrial Dysfunction ROS_increase->Mito_dysfunction Cytochrome_c Cytochrome c Release Mito_dysfunction->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis FPA Fluorinated Pyridine Aldehydes FPA->ROS_increase Inhibits FPA->Caspase3 Inhibits

Fig. 2: Oxidative stress-induced apoptotic signaling pathway.

validation of target engagement for inhibitors derived from 6-(Difluoromethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Target Engagement Validation for Novel PARP7 Inhibitors

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, has emerged as a compelling therapeutic target in oncology.[1][2] PARP7 is a mono-ADP-ribosyltransferase that plays a crucial role in regulating cellular stress responses and immune signaling pathways.[1][2] Notably, PARP7 negatively regulates the STING (stimulator of interferon genes) pathway, which is essential for detecting cytosolic DNA and mounting an anti-tumor immune response.[1] By suppressing the STING pathway, cancer cells can evade immune surveillance.[2] Inhibition of PARP7 can restore Type I interferon (IFN) signaling, leading to both direct anti-tumor effects and the stimulation of an adaptive immune response.[2][3]

This guide provides a comparative analysis of a novel investigational inhibitor derived from a 6-(Difluoromethoxy)nicotinaldehyde scaffold, herein named DFM-Nico-PARP7i, and a known clinical-stage PARP7 inhibitor, RBN-2397.[2][3] The focus of this guide is the validation of target engagement using established biochemical and cellular assays. The data presented, while illustrative, reflects the expected outcomes from such experimental evaluations.

Inhibitor Overview
  • DFM-Nico-PARP7i (Hypothetical): A novel, potent, and selective small molecule inhibitor of PARP7, synthesized from a this compound precursor. Its therapeutic potential is being evaluated in preclinical cancer models.

  • RBN-2397: A first-in-class, orally bioavailable, and selective inhibitor of PARP7 that has undergone investigation in clinical trials for solid tumors.[2][3][4] It has been shown to restore Type I interferon signaling in tumors.[3]

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the quantitative data from key in vitro and cellular assays designed to assess the potency and target engagement of DFM-Nico-PARP7i in comparison to RBN-2397.

Table 1: In Vitro PARP7 Enzymatic Inhibition

CompoundTargetAssay TypeIC50 (nM)
DFM-Nico-PARP7iHuman PARP7Biochemical (TR-FRET)2.5
RBN-2397Human PARP7Biochemical (TR-FRET)<3.0[5]

Table 2: Cellular Target Engagement via Thermal Shift Assay (CETSA)

CompoundCell LineAssay TypeEC50 (nM)Max Thermal Shift (ΔTm) at 1 µM
DFM-Nico-PARP7iNCI-H1373 (Lung Cancer)Intact Cell CETSA15+4.2°C
RBN-2397NCI-H1373 (Lung Cancer)Intact Cell CETSA20[5]+3.8°C

Table 3: Cellular STING Pathway Activation

Compound (1 µM)Cell LineBiomarkerMethodFold Increase vs. Vehicle
DFM-Nico-PARP7iNCI-H1373p-STAT1 (Tyr701)Western Blot4.8
RBN-2397NCI-H1373p-STAT1 (Tyr701)Western Blot4.5[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and proper interpretation of the results.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from established methods for assessing the target engagement of small molecule inhibitors in a cellular context.[1][6]

Objective: To determine the extent to which DFM-Nico-PARP7i and RBN-2397 bind to and stabilize PARP7 within intact cells.

Materials:

  • NCI-H1373 cells

  • DFM-Nico-PARP7i and RBN-2397

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR plates and thermal cycler

  • Microcentrifuge

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Seed NCI-H1373 cells in culture plates and grow to 70-80% confluency. Treat the cells with varying concentrations of DFM-Nico-PARP7i or RBN-2397 (or vehicle control) for 2 hours at 37°C.

  • Heating Step: After treatment, harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[7]

  • Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with intermittent vortexing.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[1]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis: Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform Western blotting using a primary antibody specific for PARP7 to detect the amount of soluble PARP7 remaining at each temperature.

  • Data Analysis: Quantify the band intensities. For each treatment group, plot the percentage of soluble PARP7 as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the vehicle- and inhibitor-treated groups (ΔTm) indicates thermal stabilization upon binding. For isothermal dose-response experiments, plot the amount of soluble PARP7 at a fixed temperature against the inhibitor concentration to determine the EC50.

Western Blot Protocol for STING Pathway Activation

This protocol is designed to measure the phosphorylation of key downstream effectors of the STING pathway following PARP7 inhibition.[8][9]

Objective: To quantify the activation of the STING signaling pathway by measuring the phosphorylation of TBK1, IRF3, and STAT1.

Materials:

  • NCI-H1373 cells

  • DFM-Nico-PARP7i and RBN-2397

  • Lysis buffer (as above)

  • Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-p-STAT1 (Tyr701), anti-STAT1, and an antibody for a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat NCI-H1373 cells with DFM-Nico-PARP7i, RBN-2397, or vehicle control at the desired concentrations and time points (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them as described in the CETSA protocol.

  • Protein Quantification: Determine and normalize the protein concentration of the cell lysates.

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT1) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply a chemiluminescent substrate to the membrane and capture the signal using a digital imager. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.

Visualizations: Pathways and Workflows

PARP7_STING_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ISG Interferon Stimulated Genes (ISGs) pSTAT1_dimer_n p-STAT1 Dimer pSTAT1_dimer_n->ISG Transcription cGAS cGAS STING STING (ER Membrane) cGAS->STING Activates via cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS Binds TBK1 TBK1 STING->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 Phosphorylates pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN Type I IFN pIRF3_dimer->IFN Induces Secretion STAT1 STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1_dimer_c p-STAT1 Dimer pSTAT1->pSTAT1_dimer_c Dimerizes pSTAT1_dimer_c->pSTAT1_dimer_n Translocates PARP7 PARP7 PARP7->TBK1 Inhibits by MARylation Inhibitor DFM-Nico-PARP7i or RBN-2397 Inhibitor->PARP7 IFN_Receptor IFN Receptor IFN_Receptor->STAT1 Activates JAK/STAT IFN->IFN_Receptor Binds (Autocrine/Paracrine)

CETSA_Workflow cluster_prep Sample Preparation cluster_process Thermal Challenge & Lysis cluster_analysis Detection & Analysis A 1. Treat Cells with Inhibitor or Vehicle B 2. Harvest and Aliquot Cells A->B C 3. Apply Temperature Gradient (Thermal Cycler) B->C D 4. Lyse Cells C->D E 5. Centrifuge to Separate Soluble vs. Aggregated Protein D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Western Blot for Target Protein (PARP7) F->G H 8. Quantify Bands and Plot Melting Curves G->H

Inhibitor_Comparison cluster_attributes Key Attributes DFM DFM-Nico-PARP7i Potency High Potency (Low nM IC50) DFM->Potency TargetEngagement Cellular Target Engagement (CETSA) DFM->TargetEngagement Pathway STING Pathway Activation DFM->Pathway Scaffold Novel Scaffold (6-Difluoromethoxy -nicotinaldehyde) DFM->Scaffold RBN RBN-2397 RBN->Potency RBN->TargetEngagement RBN->Pathway Clinical Clinically Investigated RBN->Clinical

References

The Bioisosteric Switch: A Head-to-Head Comparison of Difluoromethoxy and Methoxy Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. One such strategy, the bioisosteric replacement of a methoxy (-OCH₃) group with a difluoromethoxy (-OCF₂H) group, has gained significant traction. This guide provides a comprehensive head-to-head comparison of these two analogs, supported by experimental data, to illuminate the nuanced effects of this substitution on biological activity, metabolic stability, and physicochemical properties.

Physicochemical and Pharmacokinetic Properties: A Tale of Two Moieties

The substitution of two hydrogen atoms with fluorine in the methoxy group imparts a unique set of properties to the difluoromethoxy moiety. While the methoxy group is a weak electron-donating group, the difluoromethoxy group is weakly electron-withdrawing. A key differentiator is the ability of the difluoromethoxy group to act as a lipophilic hydrogen bond donor, a feature absent in its methoxy counterpart.[1] This allows it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving or enhancing target interactions.[1][2]

From a pharmacokinetic perspective, the primary driver for this substitution is the enhancement of metabolic stability. The strong carbon-fluorine bonds in the -OCF₂H group are more resistant to enzymatic cleavage, particularly O-demethylation by cytochrome P450 enzymes, a common metabolic fate for methoxy-containing compounds.[2][3] This increased stability can lead to a longer plasma half-life and improved bioavailability.[3]

Here is a summary of the key physicochemical properties:

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Key Implications for Drug Design
Lipophilicity (cLogP) LowerHigher (but less than -OCF₃)Enhanced membrane permeability and oral absorption.[1]
Electronic Effect Weakly electron-donatingWeakly electron-withdrawingCan influence pKa of nearby functional groups and modulate target interactions.[1]
Hydrogen Bonding Hydrogen bond acceptorHydrogen bond donor and acceptorCan form additional interactions with biological targets, potentially increasing potency and selectivity.[1]
Metabolic Stability Prone to O-demethylationResistant to O-demethylationIncreased plasma half-life and bioavailability.[2][3]
Conformation Tends to be coplanar with aromatic ringsMay adopt a non-coplanar orientationCan influence the overall conformation of the molecule, affecting receptor binding.

Case Study: Estratriene Sulfamate Analogs in Oncology

A compelling example of the impact of difluoromethoxy substitution is found in the development of 2-substituted estratriene sulfamates as potential anti-cancer agents. A head-to-head comparison of 2-methoxy and 2-difluoromethoxy analogs revealed significant differences in their biological activities.

Anti-proliferative Activity

In vitro studies against MCF-7 and MDA MB-231 breast cancer cell lines demonstrated that while the parent 2-difluoromethoxyestradiol was less potent than 2-methoxyestradiol, the corresponding sulfamated derivatives showed comparable or even enhanced anti-proliferative activity.[4]

Compound2-SubstituentGI₅₀ (μM) in MCF-7 cellsGI₅₀ (μM) in MDA MB-231 cells
4 (STX140) -OCH₃0.52-
10 -OCF₂H0.280.74
9 -OCF₂H (diol)2.63.03

GI₅₀: The concentration of the compound that causes 50% growth inhibition.

Tubulin Polymerization and Steroid Sulfatase Inhibition

The study also investigated the effects of these analogs on tubulin polymerization and steroid sulfatase (STS) inhibition, two important mechanisms in cancer therapy.

Compound2-SubstituentTubulin Polymerization IC₅₀ (μM)STS Inhibition IC₅₀ (nM) in JEG-3 cells
4 (STX140) -OCH₃-4.2
10 -OCF₂H3.93.7

IC₅₀: The concentration of the compound that causes 50% inhibition of the target.

The difluoromethoxy analog 10 exhibited potent inhibition of both tubulin polymerization and steroid sulfatase, with its STS inhibitory activity being slightly better than its methoxy counterpart 4 .[4]

Experimental Protocols

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Prepare working solutions of the test compound and positive control.

  • Dilute the liver microsomes to the desired concentration in phosphate buffer.

  • Add the microsome solution to the wells of a 96-well plate.

  • Add the test compound to the wells and pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold stopping solution.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are then determined from the rate of disappearance.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Stock Compound Stock Pre-incubation Add Compound to Microsomes (37°C) Compound Stock->Pre-incubation Microsome Solution Microsome Solution Microsome Solution->Pre-incubation NADPH System NADPH System Reaction Start Add NADPH System Pre-incubation->Reaction Start Time Points Aliquots taken at 0, 5, 15, 30, 60 min Reaction Start->Time Points Quench Add Cold Acetonitrile + Internal Standard Time Points->Quench Centrifugation Pellet Proteins Quench->Centrifugation Supernatant Analysis LC-MS/MS Analysis Centrifugation->Supernatant Analysis Data Calculation Calculate % Remaining, t½, CLint Supernatant Analysis->Data Calculation

Workflow for an in vitro microsomal stability assay.
Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer as an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compound and control compounds (high and low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with transport buffer.

  • Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).

  • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

  • dQ/dt is the rate of drug transport across the monolayer.

  • A is the surface area of the monolayer.

  • C₀ is the initial concentration of the drug in the donor compartment.

The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests that the compound is subject to active efflux.

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Seed Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days Seed Cells->Differentiate Verify Integrity Measure TEER Differentiate->Verify Integrity Add Compound Add test compound to apical or basolateral side Verify Integrity->Add Compound Incubate Incubate at 37°C Add Compound->Incubate Sample Collect samples from receiver compartment Incubate->Sample Quantify LC-MS/MS analysis Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Workflow for a Caco-2 permeability assay.

Conclusion

The bioisosteric replacement of a methoxy group with a difluoromethoxy group is a powerful strategy in medicinal chemistry to enhance the pharmacokinetic properties of a drug candidate, primarily by improving its metabolic stability. As demonstrated by the estratriene sulfamate case study, this substitution can also have a profound and sometimes unpredictable impact on the biological activity of the molecule. The ability of the difluoromethoxy group to act as a hydrogen bond donor opens up new possibilities for molecular interactions that are not achievable with the methoxy group. Researchers and drug development professionals should consider this strategic substitution as a valuable tool in the optimization of lead compounds, with the understanding that a thorough evaluation of both the pharmacokinetic and pharmacodynamic consequences is essential.

References

Safety Operating Guide

Proper Disposal of 6-(Difluoromethoxy)nicotinaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 6-(Difluoromethoxy)nicotinaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements. The information presented is based on the safety profiles of structurally analogous compounds, establishing a robust framework for safe handling and disposal.

Hazard Profile and Safety Precautions

Potential Hazards:

  • Skin Irritation: May cause skin irritation.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or chemical goggles.
Protective Clothing A flame-retardant and chemical-resistant lab coat should be worn.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an accredited hazardous waste disposal program. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated and compatible hazardous waste container.[3][4]

  • The container must be sealable, airtight, and in good condition to prevent leaks or spills.[3]

  • Crucially, do not mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's EHS office. [4]

Step 2: Labeling

Proper labeling of the waste container is essential for safety and regulatory compliance.

  • Clearly affix a "Hazardous Waste" label to the container.[4]

  • Write the full chemical name: "this compound".[4]

  • Indicate the approximate quantity of the waste.[4]

  • Note any potential hazards, such as "Irritant," on the label.[4]

Step 3: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4]

  • The storage area should be cool and dry, away from direct sunlight and incompatible materials.[3]

Step 4: Arranging for Disposal

  • Contact your institution's EHS office or the designated waste management provider to schedule a pickup for the hazardous waste.[4]

  • Follow all institutional procedures for waste collection requests and documentation.[3][4]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills:

  • Ensure the area is well-ventilated and restrict access.

  • Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial sorbent.[4]

  • Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.[4]

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough cleaning with soap and water.[4]

  • All materials used for the cleanup must be disposed of as hazardous waste.[4]

For Large Spills:

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's EHS office or emergency response team immediately.

Disposal Workflow

A Step 1: Waste Collection - Use designated, compatible container. - Do not mix with other waste streams. B Step 2: Labeling - 'Hazardous Waste' label. - Full chemical name. - Note hazards. A->B C Step 3: Storage - Designated, secure area. - Cool, dry, and well-ventilated. B->C D Step 4: Arrange for Disposal - Contact EHS office. - Follow institutional procedures. C->D

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 6-(Difluoromethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 6-(Difluoromethoxy)nicotinaldehyde (CAS No. 1211577-99-9). The following procedures are based on available safety data for this compound and structurally related aromatic aldehydes and fluorinated organic compounds.

Hazard Identification and Safety Data

While a comprehensive Safety Data Sheet (SDS) is not publicly available, the following information has been compiled from supplier data and similar compounds.[1] this compound is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2) [1]

  • Serious Eye Damage/Eye Irritation (Category 2A) [1]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory System (Category 3) [1]

Quantitative Data Summary

PropertyValueSource
CAS Number 1211577-99-9[1]
Molecular Formula C₇H₅F₂NO₂[1]
Molecular Weight 173.12 g/mol [1]
Storage Conditions 2-8°C, under inert gas[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure personal safety when handling this compound.

PPE CategorySpecificationsRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for enhanced protection.Prevents skin contact, which can lead to irritation. Always check the glove manufacturer's compatibility chart.
Body Protection A flame-resistant lab coat, fully buttoned. For larger quantities or increased splash potential, a chemical-resistant apron is advised.Protects against skin contact and contamination of personal clothing.
Respiratory Protection All handling of the solid or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is mandatory.Minimizes inhalation of dust or vapors, which may cause respiratory irritation.

Step-by-Step Operational Plan

3.1. Preparation and Handling

  • Designate a Work Area: All work with this compound should be performed in a well-ventilated laboratory, inside a certified chemical fume hood.

  • Assemble PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Prepare for Spills: Ensure a spill kit containing appropriate absorbent material (e.g., vermiculite, sand) is readily accessible.

  • Handling the Compound:

    • Handle with care to avoid generating dust.

    • Use non-sparking tools.

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.[4]

3.2. Storage

  • Container: Keep the compound in its original, tightly sealed container.[3][4]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is between 2-8°C under an inert atmosphere.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Spill and Emergency Procedures

4.1. Small Spill (Contained within a fume hood)

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use an inert absorbent material like sand or vermiculite to cover the spill.

  • Collection: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials should be disposed of as hazardous waste.

4.2. Large Spill (Outside of a fume hood)

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Emergency Contact: Contact your institution's emergency response team.

  • Ventilation: If it is safe to do so, ensure the area is well-ventilated.

4.3. First Aid

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, absorbent materials) in a clearly labeled, sealed container.

    • Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless approved by your institution's environmental health and safety department.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage of Waste: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management program. All disposal must comply with local, state, and federal regulations.

Experimental Workflow Diagram

Workflow for Handling this compound A Preparation - Designate work area - Assemble PPE - Prepare spill kit B Handling - Work in fume hood - Avoid dust generation - Use non-sparking tools A->B Proceed with caution C Storage - Tightly sealed container - 2-8°C, inert gas - Well-ventilated area B->C After use D Spill or Exposure Event B->D If spill/exposure occurs G Waste Disposal - Collect in labeled containers - Store in designated area - Arrange for pickup B->G Generate waste C->B For subsequent use E Small Spill - Contain with absorbent - Collect in waste container - Decontaminate area D->E Minor incident F Large Spill / Exposure - Evacuate and alert - Contact emergency services - Provide first aid D->F Major incident E->G F->G After emergency response H End of Procedure G->H

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.